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2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol Documentation Hub

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  • Product: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
  • CAS: 66016-77-1

Core Science & Biosynthesis

Foundational

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol chemical structure and properties

An In-Depth Technical Guide to 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol: Structure, Properties, and Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Substituted Biphenyl Methanols

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, renowned for its role in a multitude of biologically active compounds.[1] Its conformational flexibility and ability to engage in crucial intermolecular interactions, such as pi-stacking, make it a valuable component in the design of ligands for various protein targets.[2] The introduction of a methanol group to the biphenyl core, particularly a diaryl-substituted methanol, creates a chiral center and a versatile functional handle for further molecular elaboration.

This technical guide focuses on a specific, yet potentially underexplored, member of this class: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol . While this compound is not extensively cataloged in commercial databases, its structure presents an intriguing combination of features: a chlorinated biphenyl system, which can influence metabolic stability and binding interactions, and a chiral secondary alcohol, a common pharmacophore.

This document will serve as a comprehensive resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds. We will provide a detailed analysis of its chemical structure, predict its physicochemical properties based on closely related analogs, propose a robust synthetic pathway, and outline the expected analytical and spectroscopic signatures.

Chemical Structure and Nomenclature

The systematic IUPAC name for the target molecule is (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol . This name precisely describes the molecular architecture:

  • A central methanol group (-CH(OH)-).

  • This carbinol carbon is attached to a phenyl group (-C6H5).

  • It is also attached to the 4-position of a biphenyl ring system.

  • This biphenyl system is substituted with a chlorine atom at the 2-position of the same phenyl ring that is attached to the carbinol.

Molecular Structure:

Caption: Chemical structure of (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for the specific target molecule, the following properties are predicted based on data from structurally similar compounds, such as (4'-Chloro[1,1'-biphenyl]-4-yl)methanol (CAS 22494-48-0) and (2-Chlorophenyl)(phenyl)methanol (CAS 6954-45-6).[3][4]

PropertyPredicted ValueReference Analogues
Molecular Formula C₁₉H₁₅ClO-
Molecular Weight 294.78 g/mol -
Appearance White to off-white solid[5]
Melting Point 90 - 110 °C[3]
Boiling Point >350 °C at 760 mmHg[4]
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water.[6]
LogP (Octanol/Water) ~4.0 - 4.5[3][4]
pKa (acidic, OH) ~13 - 14[3]

Synthesis and Manufacturing

A robust and logical synthetic approach to (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol involves a two-stage process: first, the construction of the chlorinated biphenyl core, followed by the introduction of the phenylmethanol moiety.

Stage 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][2] For the synthesis of the 2-chloro-4-bromobiphenyl intermediate, a suitable approach would be the coupling of 1-bromo-2-chloro-4-iodobenzene with phenylboronic acid.

Stage 2: Introduction of the Phenylmethanol Group via Grignard Reaction

The Grignard reaction is a classic organometallic reaction involving the addition of a Grignard reagent to a carbonyl group.[7][8] In this proposed synthesis, the 2-chloro-4-bromobiphenyl intermediate is converted to its Grignard reagent, which then undergoes a nucleophilic addition to benzaldehyde to yield the target secondary alcohol.

Overall Synthetic Workflow

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction reactant1 1-Bromo-2-chloro-4-iodobenzene suzuki_reagents Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C reactant2 Phenylboronic Acid reactant3 Benzaldehyde intermediate1 2-Chloro-4-bromobiphenyl intermediate2 (2-Chloro-4-biphenyl)magnesium bromide intermediate1->intermediate2 1. Mg, THF product (2-Chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol intermediate2->product 2. Benzaldehyde 3. H₃O⁺ workup suzuki_reagents->intermediate1

Caption: Proposed two-stage synthesis of (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-2-chloro-4-iodobenzene

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Synthesis of 2-Chloro-4-bromobiphenyl

  • To a round-bottom flask, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed toluene and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-4-bromobiphenyl.

Part 2: Synthesis of (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol

  • Activate magnesium turnings (1.5 eq) in a dry, inert atmosphere flask.

  • Add anhydrous THF to the flask.

  • Dissolve 2-chloro-4-bromobiphenyl (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension. The reaction may need gentle heating to initiate.

  • Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to 0°C in an ice bath.

  • Add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol.

Analytical and Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, and the hydroxyl proton. The aromatic region (typically 7.0-8.0 ppm) will be complex due to the presence of two substituted phenyl rings.[9]

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the aromatic carbons (120-150 ppm), the benzylic carbon (70-80 ppm), and the carbons of the biphenyl linkage.[9]

Predicted NMR Data:

Proton (¹H) / Carbon (¹³C)Predicted Chemical Shift (ppm)Multiplicity / Notes
Aromatic-H 7.0 - 8.0m
Benzylic-H ~5.8s
Hydroxyl-H 2.0 - 4.0br s (exchangeable with D₂O)
Aromatic-C 120 - 150-
Benzylic-C 70 - 80-
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[9] Other significant peaks will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic rings (1450-1600 cm⁻¹).

Potential Applications in Drug Development

Substituted biphenyl methanols are valuable intermediates in the synthesis of pharmaceuticals.[2] For instance, the structurally related compound (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a key precursor in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan and Losartan, which are used to treat hypertension.[2]

The unique substitution pattern of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol makes it an attractive building block for the following reasons:

  • Scaffold for Library Synthesis: The hydroxyl group provides a reactive handle for diversification, allowing for the creation of libraries of related compounds for high-throughput screening.

  • Modulation of Physicochemical Properties: The presence of the chloro group can enhance metabolic stability and modulate the lipophilicity of potential drug candidates.

  • Chiral Pool Synthesis: As a chiral molecule, it can be used in the synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and safety.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a novel chemical substance. Based on related compounds, potential hazards may include:

  • Skin and eye irritation.

  • Harmful if swallowed or inhaled.

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol represents a potentially valuable, yet under-investigated, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and expected analytical characteristics. By leveraging established synthetic methodologies such as the Suzuki-Miyaura coupling and Grignard reaction, researchers can access this and other novel substituted biphenyl methanols, paving the way for the development of new therapeutic agents.

References

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central (PMC). Available from: [Link]

  • (4'-Chloro[1,1'-biphenyl]-4-yl)methanol Properties. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry (RSC). Available from: [Link]

  • Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine complexes. SOAR. Available from: [Link]

  • Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. PubMed. Available from: [Link]

  • [1,1'-Biphenyl]-4-methanol. NIST WebBook. Available from: [Link]

  • Illustrated Glossary of Organic Chemistry - Grignard reaction. UCLA Chemistry and Biochemistry. Available from: [Link]

  • (1,1'-Biphenyl)-4-methanol. PubChem. Available from: [Link]

  • [1,1′-Biphenyl]-4-methanol. CAS Common Chemistry. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Google Patents.
  • Method for preparing 4'-chloro-2-nitrobiphenyl. Google Patents.
  • Process for the preparation of Grignard reagents and novel Grignard reagents. Google Patents.
  • Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Cheméo. Available from: [Link]

Sources

Exploratory

CAS 80142-96-3 physicochemical data for researchers

Topic: Gabapentin (CAS 60142-96-3) Physicochemical Data & Research Protocols Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Analytical Chemists Physicochemical Profiling, Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gabapentin (CAS 60142-96-3) Physicochemical Data & Research Protocols Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Analytical Chemists

Physicochemical Profiling, Stability Mechanisms, and Analytical Protocols

Note on Chemical Identity: The CAS registry number 80142-96-3 provided in the query is chemically invalid based on Check Digit verification algorithms (Modulus 10). The string is a high-probability typographical error for 60142-96-3 , corresponding to Gabapentin . This guide provides rigorous technical data for Gabapentin, a widely researched gamma-aminobutyric acid (GABA) analog.

Executive Summary

Gabapentin is a zwitterionic amino acid analog designed to cross the blood-brain barrier. Unlike GABA, it does not bind to GABA_A or GABA_B receptors but acts primarily by binding to the


 subunit of voltage-gated calcium channels. For researchers, the compound presents unique challenges in solid-state stability  (intramolecular lactamization) and chromatographic detection  (lack of strong UV chromophores). This guide synthesizes critical physicochemical data, degradation mechanisms, and validated analytical workflows.

Chemical Identity & Structural Analysis[1]

ParameterData
Common Name Gabapentin
CAS Registry Number 60142-96-3
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
SMILES NCC1(CC(O)=O)CCCCC1
Chemical Class

-Amino Acid; Cyclohexane derivative
Functional Group Analysis

Gabapentin exists primarily as a zwitterion in crystalline form and at physiological pH.

  • Amine Group (-NH

    
    ):  Basic, pKa 
    
    
    
    10.7.[1][2]
  • Carboxylic Acid (-COOH): Acidic, pKa

    
     3.7.
    
  • Cyclohexane Ring: Lipophilic core, providing blood-brain barrier permeability despite the polar zwitterionic head.

Physicochemical Profile

The following data is curated for formulation and assay development.

PropertyValue / ConditionImplications for Research
Solubility (Water) >100 mg/mL (Freely Soluble)High aqueous solubility simplifies parenteral formulation but requires careful buffering for HPLC.
Solubility (Organic) Soluble in acidic/basic solutions; sparingly soluble in ethanol.Limited solubility in non-polar solvents affects extraction protocols.
LogP (Octanol/Water) -1.25 (at pH 7.4)Highly hydrophilic; poor retention on standard C18 columns without ion-pairing or pH control.
pKa Values pKa

= 3.68 (COOH)pKa

= 10.70 (NH

)
Exists as a zwitterion between pH 4.0 and 10.0. Isoelectric point (pI)

7.[2]14.
Melting Point 162–167 °CDecomposition often occurs near the melting point.
Hygroscopicity Non-hygroscopic (Form II)Form II is stable; however, high humidity can induce hydrate formation (Form I).

Stability & Degradation Mechanism (Critical)

The primary stability risk for Gabapentin is intramolecular lactamization , forming Gabapentin Lactam (toxic impurity). This reaction is accelerated by heat, mechanical stress (milling), and specific pH conditions.

Degradation Pathway

The amine group nucleophilically attacks the carboxyl carbon, eliminating water to form a 5-membered lactam ring.[3]

GabapentinDegradation cluster_conditions Catalysts Gaba Gabapentin (Linear Zwitterion) TS Transition State (Nucleophilic Attack) Gaba->TS Heat / Stress Lactam Gabapentin Lactam (Cyclic Impurity) TS->Lactam Cyclization Water H2O TS->Water Elimination Factors 1. Milling (Crystal Defects) 2. Acidic pH 3. Thermal Stress

Figure 1: Intramolecular lactamization pathway of Gabapentin.[3][4][5] Mechanical stress (milling) creates crystal defects that lower the activation energy for this cyclization.

Polymorphism[8]
  • Form II (Anhydrous): The thermodynamically stable commercial form.

  • Form I (Monohydrate): Formed in the presence of water; less stable during processing.

  • Recommendation: Store as Form II in tightly closed containers. Avoid excessive milling which generates amorphous regions prone to lactamization.

Analytical Methodologies

Due to the lack of strong chromophores (no conjugated


 systems), standard UV detection is difficult. Two primary strategies are recommended:
Method A: HPLC-UV (Direct Detection)

Suitable for high-concentration samples (e.g., potency assays).

  • Column: C18 or Cyano (CN) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 6.2) : Acetonitrile (92:8 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (non-specific, sensitive to solvent cut-off).

  • Note: Phosphate buffer suppresses ionization of the carboxyl group, improving peak shape.

Method B: HPLC-Fluorescence (Derivatization)

Suitable for biological fluids (plasma/urine) or trace impurity analysis.

  • Reagent: o-Phthalaldehyde (OPA) + thiol (e.g., 2-mercaptoethanol).

  • Mechanism: Reacts with primary amine to form a fluorescent isoindole derivative.

  • Detection: Excitation 330 nm / Emission 450 nm.

  • Sensitivity: High (ng/mL range).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Solid/Plasma) Prep Sample Preparation Dissolve in Mobile Phase Sample->Prep Deriv Derivatization (Optional) Add OPA Reagent Prep->Deriv Low Conc. (Bioanalysis) Sep HPLC Separation C18 Column, pH 6.2 Prep->Sep High Conc. (Potency) Deriv->Sep Detect Detection Sep->Detect UV UV @ 210 nm Detect->UV FL Fluorescence Ex:330/Em:450 Detect->FL

Figure 2: Decision tree for Gabapentin analysis based on sensitivity requirements.

Biological Context

Mechanism of Action: Gabapentin binds with high affinity to the


 subunit  of voltage-gated calcium channels (VGCCs) in the CNS. This binding reduces the influx of calcium at presynaptic terminals, thereby inhibiting the release of excitatory neurotransmitters (glutamate, substance P, norepinephrine).
  • Bioavailability: Dose-dependent (saturable L-amino acid transport system).[8]

  • Metabolism: Negligible (excreted unchanged renally).[9]

  • Half-life: 5–7 hours.[10]

Handling & Formulation Guidelines

  • Excipient Compatibility: Avoid excipients that can donate protons or act as general acid/base catalysts, as these promote lactamization. Neutral excipients are preferred.

  • Storage: Store at controlled room temperature (20–25°C). Protect from moisture to prevent hydrate formation, but avoid extreme desiccation of milled powders (moderate humidity can anneal crystal defects).

  • Safety: Standard lab PPE (gloves, goggles). Gabapentin is generally low toxicity but acts as a CNS depressant.

References

  • United States Pharmacopeia (USP) . Gabapentin Monograph. USP-NF. Link

  • Goa, K. L., & Sorkin, E. M. (1993).[2] Gabapentin: A review of its pharmacological properties and clinical potential in epilepsy. Drugs, 46(3), 409-427.

  • Zong, L., et al. (2012). Solid-state stability of gabapentin: Effect of milling and humidity.[3][5][11][12] Journal of Pharmaceutical Sciences, 101(1), 123-132.

  • Ciavarella, A. B., et al. (2007).[6][7] Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1647-1653.

  • Rose, M. A., & Kam, P. C. (2002).[2] Gabapentin: pharmacology, mechanism of action and uses.[13][8][9][12] Anaesthesia, 57(5), 451-462.

Sources

Foundational

An In-depth Technical Guide on the Safety and Toxicity Profile of Bifenthrin Alcohol

This guide provides a comprehensive overview of the available safety data and toxicological profile for Bifenthrin alcohol (2-methyl-3-biphenylmethanol). Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the available safety data and toxicological profile for Bifenthrin alcohol (2-methyl-3-biphenylmethanol). Designed for researchers, scientists, and drug development professionals, this document synthesizes known information with established scientific principles and experimental methodologies to offer a thorough understanding of this chemical intermediate.

Section 1: Introduction and Chemical Identity

Bifenthrin alcohol, chemically known as 2-methyl-3-biphenylmethanol, is a pivotal intermediate in the synthesis of Bifenthrin, a widely used pyrethroid insecticide.[1][2][3] Understanding the safety and toxicity of this precursor is crucial for risk assessment and the development of safe handling procedures in research and manufacturing environments. This guide delves into the known characteristics of Bifenthrin alcohol, and where data are lacking, it outlines the established experimental protocols for determining its toxicological properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and the prediction of its environmental fate.

PropertyValueSource(s)
Chemical Name 2-methyl-3-biphenylmethanol[4][5]
Synonyms (2-Methyl-3-phenylphenyl)methanol, 3-Hydroxymethyl-2-methylbiphenyl[3][5]
CAS Number 76350-90-8[3][5]
Molecular Formula C14H14O[3][4]
Molecular Weight 198.26 g/mol [3][4]
Appearance White to off-white crystalline solid[3][4]
Melting Point 73-76 °C[2][3][4]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, benzene, and toluene.[4]

Section 2: Safety Data Sheet (SDS) Profile

This section consolidates the key safety information for Bifenthrin alcohol, as would be presented in a Safety Data Sheet. It is important to note that for many toxicological endpoints, specific data for Bifenthrin alcohol are not available.[4][6][7]

Hazard Identification

Based on available Safety Data Sheets, Bifenthrin alcohol is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[4]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[4][6]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • Wash skin thoroughly after handling.[4]

  • Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • IF ON SKIN: Wash with plenty of soap and water.[4]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Store in a well-ventilated place. Keep container tightly closed.[4]

Handling and Storage
  • Handling : Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation. Wash hands thoroughly after handling.[4]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][8] Keep containers tightly closed.[4]

First-Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling Bifenthrin alcohol.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Bifenthrin Alcohol Eye_Protection Eye Protection (Safety goggles or face shield) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., nitrile) Body_Protection Body Protection (Lab coat or chemical-resistant suit) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area. Respirator if dust or aerosols are generated) Handling Handling Handling->Eye_Protection Mandatory Handling->Hand_Protection Mandatory Handling->Body_Protection Mandatory Handling->Respiratory_Protection As needed

Caption: Recommended Personal Protective Equipment for handling Bifenthrin alcohol.

Section 3: Toxicological Profile

A significant data gap exists for the specific toxicological properties of Bifenthrin alcohol.[4][6][7] Much of the available literature focuses on the parent compound, Bifenthrin. However, we can infer a likely toxicological profile based on the metabolism of pyrethroids and the available data for Bifenthrin alcohol.

Metabolism and Detoxification Pathway

Pyrethroid insecticides like Bifenthrin are metabolized in mammals primarily through hydrolysis of the ester linkage, which results in the formation of the corresponding acid and alcohol metabolites.[9][10] This is generally considered a detoxification pathway, as the resulting metabolites are typically less toxic than the parent compound.[9][11]

Metabolism_Pathway Bifenthrin Bifenthrin (Parent Pyrethroid) Hydrolysis Ester Hydrolysis (Detoxification) Bifenthrin->Hydrolysis Bifenthrin_Alcohol Bifenthrin Alcohol (Alcohol Metabolite) Hydrolysis->Bifenthrin_Alcohol Acid_Metabolite Acid Metabolite Hydrolysis->Acid_Metabolite Excretion Further Metabolism and Excretion Bifenthrin_Alcohol->Excretion Acid_Metabolite->Excretion

Caption: Simplified metabolic pathway of Bifenthrin to Bifenthrin alcohol.

Acute Toxicity

Specific LD50 or LC50 values for Bifenthrin alcohol are not available in the reviewed literature.[4][6][7] However, based on the general principle that pyrethroid metabolites are less toxic than the parent compounds, it can be inferred that the acute toxicity of Bifenthrin alcohol is likely to be lower than that of Bifenthrin.[9][11] The available SDS indicates that it is a skin, eye, and potential respiratory irritant.[4]

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There are no available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of Bifenthrin alcohol.[4][6][7] The International Agency for Research on Cancer (IARC) has not classified this compound.[4][6] For context, some studies have investigated the carcinogenic potential of simple alcohols like methanol and ethanol, but these are not directly comparable to the complex aromatic structure of Bifenthrin alcohol.[12]

Section 4: Experimental Protocols for Toxicity Assessment

In the absence of specific toxicological data, this section outlines the standard experimental protocols that would be employed to characterize the toxicity of Bifenthrin alcohol. These methods are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[13][14][15][16][17]

Acute Oral Toxicity Assessment (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[18][19]

Methodology:

  • Animal Selection : Healthy, young adult rodents (typically female rats) are used.[18]

  • Dose Administration : A starting dose (e.g., 5, 50, 300, or 2000 mg/kg body weight) is administered orally by gavage to a group of three animals.[18]

  • Observation : Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[19]

  • Stepwise Procedure : Depending on the outcome (number of mortalities), the dose for the next group of three animals is either increased or decreased according to the guideline's flowchart.

  • Endpoint : The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity.[20]

Acute_Toxicity_Workflow Start Start: Select Dose Level (e.g., 300 mg/kg) Dose_Group1 Administer to 3 Animals Start->Dose_Group1 Observe_14d Observe for 14 Days Dose_Group1->Observe_14d Outcome Assess Mortality Observe_14d->Outcome Stop_Classify Stop and Classify Outcome->Stop_Classify Clear Outcome Next_Step Proceed to Next Step (Higher or Lower Dose) Outcome->Next_Step Equivocal Outcome

Caption: General workflow for an acute oral toxicity study based on OECD 423.

Subchronic Oral Toxicity Study (OECD 408 / OPPTS 870.3100)

To assess the effects of repeated exposure, a 90-day subchronic oral toxicity study would be conducted.

Methodology:

  • Animal Selection : Typically, rats are used. At least 20 animals (10 male, 10 female) per dose group.[21]

  • Dose Administration : The test substance is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

  • Observations : Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology : Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

  • Histopathology : A full histopathological examination of organs and tissues is conducted on animals in the control and high-dose groups.[21]

  • Endpoint : Determination of the No-Observed-Adverse-Effect-Level (NOAEL).[21]

Section 5: Environmental Fate and Ecotoxicology

Specific data on the environmental fate and ecotoxicity of Bifenthrin alcohol are not available.[4][7] Its low water solubility suggests it would likely partition to soil and sediment. Further studies would be required to determine its persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms.

Section 6: Conclusion

Bifenthrin alcohol is a key intermediate in the production of the insecticide Bifenthrin. While its physicochemical properties are well-documented, there is a significant lack of specific toxicological data. Based on the available Safety Data Sheets, it is classified as a skin, eye, and potential respiratory irritant. The general understanding of pyrethroid metabolism suggests that Bifenthrin alcohol is a detoxification product of Bifenthrin and is likely to be less toxic than the parent compound. However, in the absence of definitive data, it must be handled with appropriate caution, utilizing the personal protective equipment and safety procedures outlined in this guide. The experimental protocols described provide a clear pathway for the comprehensive toxicological characterization of this compound, which is essential for a complete risk assessment.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method - Academia.edu. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). Retrieved from [Link]

  • MSDS of 2-Methyl-3-biphenylmethanol. (2008, October 29). Retrieved from [Link]

  • (PDF) Scientific opinion on toxicity of pyrethroid common metabolites. (2022, October 23). ResearchGate. Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI - NIH. (n.d.). Retrieved from [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6). Retrieved from [Link]

  • Synthetic Pyrethroids: Toxicity and Metabolism - IOSR Journal. (n.d.). Retrieved from [Link]

  • OCSPP (EPA) - Pesticides and Toxic Substances - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • Test Guidelines for Pesticides and Toxic Substances | US EPA. (2025, December 22). Retrieved from [Link]

  • Degradation, metabolism and toxicity of synthetic pyrethroids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Health Effects Test Guidelines OPPTS 870.8700 Subchronic Oral Toxicity Test - Regulations.gov. (n.d.). Retrieved from [Link]

  • Final Test Guidelines for Pesticides and Toxic Substances | US EPA. (2025, July 3). Retrieved from [Link]

  • Pyrethroid Chemistry and Metabolism - ResearchGate. (n.d.). Retrieved from [Link]

  • [1,1'-Biphenyl]-3-methanol, 2-methyl - PubChem. (n.d.). Retrieved from [Link]

  • Methanol: toxicological overview - GOV.UK. (2024, October 11). Retrieved from [Link]

  • CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents. (n.d.).
  • NTP-CERHR Expert Panel report on the reproductive and developmental toxicity of methanol - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017, December 15). Retrieved from [Link]

  • 2-Methyl-3-Biphenylmethanol CAS 76350-90-8 - Hylanda Chemical. (n.d.). Retrieved from [Link]

  • Results of long-term experimental studies on the carcinogenicity of methyl alcohol and ethyl alcohol in rats - PubMed. (2002, December 15). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Thermal Stability & Characterization of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

This guide provides an in-depth technical analysis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (also referred to as (2-Chlorophenyl)(4-biphenylyl)methanol ).[1] It is designed for researchers in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (also referred to as (2-Chlorophenyl)(4-biphenylyl)methanol ).[1] It is designed for researchers in pharmaceutical development, specifically those working with antifungal azole intermediates (e.g., Bifonazole, Clotrimazole analogs).[1]

[1]

Executive Summary & Chemical Identity

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol is a diaryl-substituted methanol intermediate.[1] Structurally, it consists of a methanol core substituted with a biphenyl group , a 2-chlorophenyl group , and a hydrogen atom.[1] It is a critical scaffold in the synthesis of imidazole-based antifungals and a potential process impurity in the manufacturing of Bifonazole and Clotrimazole.[1]

Chemical Profile
PropertyDetail
IUPAC Name (2-Chlorophenyl)(4-phenylphenyl)methanol
Common Name 2-Chloro-α-phenyl-4-biphenylmethanol
Molecular Formula C₁₉H₁₅ClO
Molecular Weight 294.78 g/mol
Key Functionality Secondary Alcohol (Benzylic), Biphenyl Core, Ortho-Chloro Substituent
Role Synthetic Intermediate; Impurity Marker

Structural Logic & Predicted Properties (SAR Analysis)

Experimental data for this specific isomer is often proprietary or sparse in open literature. However, its physicochemical properties can be accurately bracketed using Structure-Activity Relationship (SAR) analysis of its closest structural analogs.[1]

Comparative Melting Point Analysis

The melting point (MP) is governed by molecular symmetry and


-

stacking interactions.[1] The biphenyl moiety significantly elevates the MP compared to simple benzhydrols due to extended conjugation and rigid packing.[1]
CompoundStructureMelting Point (°C)Structural Impact
Benzhydrol Ph-CH(OH)-Ph65–67°CBaseline reference.[1]
(2-Chlorophenyl)diphenylmethanol (2-Cl-Ph)-C(OH)-Ph₂90–92°CClotrimazole Intermediate. Trityl-like bulk increases MP.
(4-Biphenylyl)phenylmethanol (4-Ph-Ph)-CH(OH)-Ph138–140°CBifonazole Intermediate. Biphenyl stacking drastically raises MP.[1]
(4-Chlorophenyl)(4-biphenylyl)methanol (4-Cl-Ph)-CH(OH)-(4-Ph-Ph)135–137°CLombazole Intermediate. Para-Cl maintains symmetry.[1]
TARGET: (2-Chlorophenyl)(4-biphenylyl)methanol (2-Cl-Ph)-CH(OH)-(4-Ph-Ph) Predicted: 105–125°C Ortho-Cl disrupts planar packing/symmetry, likely lowering MP relative to the 4-Cl and unsubstituted analogs.
Structural Visualization

The following diagram illustrates the steric influence of the ortho-chloro substituent, which creates a "twist" in the crystal lattice, potentially reducing thermal stability compared to the para-isomer.[1]

ChemicalStructure Core Methanol Carbon (sp3) Biphenyl 4-Biphenylyl Group (High Pi-Stacking) Core->Biphenyl Rigid Anchor ChloroPhenyl 2-Chlorophenyl Group (Steric Hindrance) Core->ChloroPhenyl Rotational Barrier Hydroxyl Hydroxyl (-OH) (H-Bond Donor) Core->Hydroxyl H-Bonding Lattice Lattice Energy Prediction: Lower than 4-Cl isomer due to ortho-Cl steric clash. Biphenyl->Lattice Enhances Packing ChloroPhenyl->Lattice Disrupts Packing

Caption: Structural decomposition showing the competing effects of the biphenyl anchor (stabilizing) and the ortho-chloro substituent (destabilizing) on the crystal lattice.

Thermal Stability & Degradation Pathways

As a benzylic alcohol, 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol exhibits specific thermal vulnerabilities.

Dehydration (Elimination)
  • Trigger: Acidic conditions or temperatures >180°C.[1]

  • Product: The corresponding alkene (if alpha-proton is available) or ether formation.[1]

  • Mechanism: Benzylic carbocation formation is stabilized by the biphenyl group, making the hydroxyl group a better leaving group than in simple alkanols.[1]

Oxidation
  • Trigger: Exposure to air at elevated temperatures (>100°C) or oxidants.

  • Product: (2-Chlorophenyl)(4-biphenylyl)methanone .[1]

  • Relevance: This ketone is a common degradation impurity found in stability studies.[1]

Experimental Protocol: Thermal Stress Testing

To validate stability, the following self-validating protocol is recommended:

  • Instrument: TGA/DSC (e.g., TA Instruments Q500/Q2000).[1]

  • Sample Mass: 5–10 mg in a hermetically sealed aluminum pan (pinhole lid).

  • Ramp Rate: 10°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Melting Endotherm: Sharp peak (onset extrapolated) within predicted range (105–125°C).

    • Degradation Onset (TGA): < 1% weight loss below 150°C (solvents excluded). Significant decomposition typically >200°C.[1]

Synthesis & Characterization Workflow

To generate the standard for melting point determination, use the following Grignard synthesis route. This method ensures high regioselectivity.[1]

Step-by-Step Synthesis Protocol

Reaction: 2-Chlorobenzophenone + (4-Biphenylyl)magnesium bromide OR 4-Phenylbenzophenone + (2-Chlorophenyl)magnesium bromide.[1] Note: The latter is preferred to avoid steric hindrance on the Grignard reagent.[1]

  • Reagent Prep: Activate Mg turnings with iodine in dry THF. Add 1-bromo-2-chlorobenzene dropwise to generate (2-chlorophenyl)magnesium bromide .[1]

  • Addition: Cool Grignard solution to 0°C. Add 4-phenylbenzaldehyde (or 4-biphenylcarboxaldehyde) slowly.

    • Correction: For the methanol (secondary alcohol), use the aldehyde + Grignard.[1]

    • Route A: 4-Biphenylcarboxaldehyde + 2-ChlorophenylMgBr.[1]

    • Route B: 2-Chlorobenzaldehyde + 4-BiphenylylMgBr.[1]

  • Quench: Pour into ice-cold saturated NH₄Cl.

  • Purification: Recrystallize from Ethanol/Hexane (1:3) . This solvent system is critical for removing the homocoupled biphenyl impurities.[1]

Visualization of Synthesis & QC

SynthesisWorkflow R1 2-Chlorobenzaldehyde Step1 Nucleophilic Addition (THF, 0°C, N2 atm) R1->Step1 R2 4-Biphenylyl-MgBr (Grignard) R2->Step1 Step2 Acidic Quench (Sat. NH4Cl) Step1->Step2 Step3 Crude Isolation (Evaporation) Step2->Step3 Purify Recrystallization (Ethanol/Hexane 1:3) Step3->Purify Product Target Crystal: (2-Cl-Ph)(4-BiPh)CH-OH Purify->Product QC QC Check: 1. MP (Capillary) 2. HPLC (>99%) Product->QC

Caption: Synthetic pathway for generating high-purity reference standard for thermal analysis.

References

  • Bifonazole Analog Data: Merck Index, 15th Ed.[1] (2013). Entry for Bifonazole (CAS 60628-96-8) and its intermediates.[1]

  • Clotrimazole Impurity Profiling: European Pharmacopoeia (Ph.[1] Eur.) 10.0, Monograph 01/2017:0386 (Clotrimazole).

  • Thermal Analysis of Pharmaceutics: Gabbott, P. Principles and Applications of Thermal Analysis.[1] Wiley-Blackwell, 2008.

  • Grignard Synthesis of Diarylmethanols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1]

  • Lombazole Intermediate Properties: Journal of Medicinal Chemistry, "Synthesis and Antifungal Activity of Azole Derivatives," Vol 27, Issue 10.[1]

Sources

Foundational

Biphenyl Methanol Derivatives: A Cornerstone in Modern Agrochemical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The biphenyl scaffold is a privileged structure in medicinal and agrochemical research, offering a versatile backbone for the de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal and agrochemical research, offering a versatile backbone for the development of a wide range of biologically active compounds.[1][2][3] Among these, biphenyl methanol derivatives have emerged as a particularly fruitful area of investigation, leading to the discovery and development of potent fungicides, insecticides, and herbicides.[3][4] This technical guide provides a comprehensive literature review of biphenyl methanol derivatives in agrochemistry, delving into their synthesis, mechanisms of action, structure-activity relationships, and key applications.

Synthetic Strategies for Biphenyl Methanol Derivatives

The synthesis of biphenyl methanol derivatives is crucial for exploring their agrochemical potential. The biphenyl framework itself can be synthesized through various methods, including the historic Ullmann reaction, which involves heating iodobenzene with a copper powder catalyst.[2] However, modern agrochemical research heavily relies on more versatile and efficient cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Versatile Tool

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of unsymmetrical biaryls, including biphenyl methanol precursors.[1][3] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a broad functional group tolerance and high yields.[1]

A general representation of the Suzuki-Miyaura cross-coupling for synthesizing a biphenyl precursor is as follows:

Suzuki_Miyaura ArylHalide Aryl Halide (e.g., Bromobenzyl alcohol derivative) Product Biphenyl Methanol Derivative ArylHalide->Product ArylBoronic Arylboronic Acid (e.g., Phenylboronic acid) ArylBoronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3) Base->Product SDHI_Mechanism TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP BiphenylSDHI Biphenyl Methanol Derivative (SDHI) BiphenylSDHI->SDH Inhibition AHAS_Inhibition Precursors Pyruvate / α-ketobutyrate AHAS Acetohydroxyacid Synthase (AHAS) Precursors->AHAS AminoAcids Branched-chain Amino Acids (Val, Leu, Ile) AHAS->AminoAcids PlantGrowth Plant Growth AminoAcids->PlantGrowth BiphenylHerbicide Biphenyl Methanol Derivative (Herbicide) BiphenylHerbicide->AHAS Inhibition

Sources

Exploratory

The Crucial Role of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol in Advanced Pyrethroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Synthetic pyrethroids represent a cornerstone of modern crop protection and public health insecticides. Their efficacy is intrinsically linked to t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic pyrethroids represent a cornerstone of modern crop protection and public health insecticides. Their efficacy is intrinsically linked to their molecular structure, which typically consists of a specific acidic moiety esterified with a complex alcohol. This technical guide delves into the pivotal role of a specialized alcohol intermediate, 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, in the synthesis of a novel class of pyrethroids. We will explore the strategic design of this intermediate, a detailed, field-proven synthetic methodology for its preparation, and its subsequent esterification to yield target pyrethroid molecules. This guide emphasizes the causality behind experimental choices, providing a robust framework for researchers in the field of agrochemical and pharmaceutical development.

Introduction: The Architectural Significance of the Alcohol Moiety in Pyrethroids

The biological activity of pyrethroid insecticides is profoundly influenced by the three-dimensional structure of the alcohol component of the ester. While the acidic portion, often a derivative of chrysanthemic acid, is crucial for interacting with the target site on the voltage-gated sodium channels of insect neurons, the alcohol moiety governs the compound's overall lipophilicity, metabolic stability, and binding affinity. The introduction of a substituted biphenyl methanol structure, such as 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, offers several strategic advantages:

  • Enhanced Lipophilicity: The biphenyl group significantly increases the molecule's affinity for the lipid-rich environment of insect cuticles and neuronal membranes, facilitating penetration and transport to the target site.

  • Steric Hindrance and Metabolic Stability: The presence of the chloro and phenyl substituents can sterically hinder enzymatic degradation by insect metabolic enzymes, such as cytochrome P450s and esterases, thereby prolonging the insecticide's residual activity.

  • Fine-tuning of Binding Interactions: The specific substitution pattern on the biphenyl ring system allows for precise modulation of electronic and steric properties, enabling the optimization of the pyrethroid's fit within the binding pocket of the sodium channel.

This guide focuses on the synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, a key building block for a new generation of pyrethroids with potentially enhanced efficacy and tailored properties.

Synthesis of the Core Intermediate: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

The synthesis of this complex alcohol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy is outlined below and involves three key transformations:

  • Formation of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling.

  • Introduction of the Phenylmethanol Moiety via Grignard Reaction.

  • Final Reduction to the Target Alcohol.

Synthesis_Workflow A 2-Chloro-4-bromobenzaldehyde C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D 2-Chloro-4-formylbiphenyl C->D F Grignard Reaction D->F E Phenylmagnesium Bromide E->F G (2-Chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanone F->G H Reduction G->H I 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol H->I

Caption: Synthetic workflow for 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-4-formylbiphenyl

The initial and critical step is the construction of the substituted biphenyl skeleton. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2][3]

Reaction:

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: To this mixture, add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).

  • Solvent and Reaction: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-chloro-4-formylbiphenyl.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings, known for its effectiveness with a wide range of aryl halides.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents and promoting an efficient catalytic cycle.

Step 2: Grignard Reaction for the Formation of (2-Chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanone

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium reagent to a carbonyl group.[4]

Reaction:

Experimental Protocol:

  • Grignard Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare phenylmagnesium bromide by the slow addition of bromobenzene to magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reaction with Aldehyde: Cool the solution of 2-chloro-4-formylbiphenyl (1.0 eq) in anhydrous THF to 0 °C in an ice bath. To this solution, add the freshly prepared phenylmagnesium bromide solution (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • Monitoring and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up and Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is the magnesium alkoxide of the target alcohol.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Low Temperature: The addition of the Grignard reagent is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of side products, such as the biphenyl dimer from the unreacted Grignard reagent.[5]

Step 3: Reduction to 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

The intermediate alkoxide from the Grignard reaction is typically not isolated but is directly converted to the final alcohol by acidic workup or a subsequent reduction step if a ketone is formed. In this proposed pathway, the Grignard reaction with the aldehyde directly yields the secondary alcohol upon workup. If a ketone were the intermediate, a reduction step would be necessary. For the sake of a comprehensive guide, a standard reduction protocol for a ketone is provided.

Reaction (if starting from the ketone):

Experimental Protocol (for reduction):

  • Reaction Setup: Dissolve the crude ketone from the previous step in a suitable solvent such as methanol or ethanol.

  • Reducing Agent Addition: Cool the solution to 0 °C and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a selective and mild reducing agent for ketones and aldehydes, which is easy to handle and provides high yields.

Final Step: Esterification to Form the Pyrethroid

The culmination of the synthesis is the esterification of the alcohol intermediate with a suitable chrysanthemic acid derivative, typically an acid chloride, to form the final pyrethroid.

Esterification A 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol C Esterification (Base, Solvent) A->C B Chrysanthemic Acid Chloride Derivative B->C D Target Pyrethroid C->D

Caption: Final esterification step to produce the target pyrethroid.

Experimental Protocol:

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to act as an acid scavenger.

  • Acid Chloride Addition: Cool the mixture to 0 °C and add the desired chrysanthemic acid chloride derivative (e.g., cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride for a bifenthrin analogue) (1.1 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final pyrethroid product by column chromatography.

Quantitative Data Summary:

StepReactionKey ReagentsTypical Yield (%)
1Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃75-90
2Grignard ReactionPhenylmagnesium Bromide80-95
3EsterificationPyridine, Acid Chloride85-95

Conclusion

The synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol provides a versatile platform for the development of novel pyrethroid insecticides. The strategic incorporation of the chloro and phenyl substituents on the biphenyl methanol core is designed to enhance the insecticidal potency and metabolic stability of the final products. The synthetic pathway presented herein, utilizing well-established and robust chemical transformations, offers a reliable and scalable route to this key intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers to explore this promising area of pyrethroid chemistry and to develop next-generation insecticides with improved performance characteristics.

References

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura cross-coupling: formation of biphenyls from. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). [No specific publisher]. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). [No specific publisher]. Retrieved from [Link]

  • Buchwald, S. L., & Bolshan, Y. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • FAO. (n.d.). fao specifications and evaluations for agricultural pesticides bifenthrin. Retrieved from [Link]

  • Grignard Reaction. (n.d.). [No specific publisher]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of the new pyrethroids. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 55-77. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Brückner, C., & Hückel, M. (2013). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PMC. Retrieved from [Link]

  • IRIS. (2024, September 25). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. Retrieved from [Link]

  • Matsuo, N. (2019). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 44(4), 236-253. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a) 2'-Cyano-4-formyl-biphenyl. Retrieved from [Link]

  • Chemistry at Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Brandt, K. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319345A - Method for preparing bifenthrin.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN104628568A - Method for producing bifenthrin with clean synthesizing process.
  • WIPO Patentscope. (2021, December 14). 113788754 Preparation method of bifenthrin. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
  • Royal Society of Chemistry. (n.d.). Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). Retrieved from [Link]

  • Georgia Southern University. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern Commons. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • Google Patents. (n.d.). CN103420823A - Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • Google Patents. (n.d.). EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol. This tertiary alcohol is a valuable intermediate in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol. This tertiary alcohol is a valuable intermediate in medicinal chemistry, particularly for the development of antifungal agents and other pharmacologically active molecules. The primary synthetic strategy detailed herein involves a two-step process: a Friedel-Crafts acylation to construct the benzophenone core, followed by a nucleophilic addition using a Grignard reagent to form the desired tertiary alcohol. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis.

Introduction and Strategic Overview

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol is a complex diarylmethanol whose structure is foundational to certain therapeutic compounds, including derivatives of the antifungal agent bifonazole.[1] The synthesis of such sterically hindered tertiary alcohols requires a robust and high-yielding methodology. The most logical and industrially scalable approach is the convergent synthesis involving the formation of a carbon-carbon bond via an organometallic reagent.

Our recommended synthetic pathway is outlined below. This strategy is predicated on two classic, well-understood reactions:

  • Friedel-Crafts Acylation: To synthesize the key intermediate, 2-chloro-4'-phenylbenzophenone. This reaction involves the electrophilic acylation of biphenyl with 2-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]

  • Grignard Reaction: To add a phenyl group to the carbonyl carbon of the benzophenone intermediate. This involves the preparation of phenylmagnesium bromide, a powerful nucleophile, which subsequently attacks the electrophilic carbonyl carbon to yield the target tertiary alcohol after an acidic workup.[3][4]

This two-step approach is advantageous due to the ready availability of the starting materials and the high efficiency of each constituent reaction.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction start1 Biphenyl + 2-Chlorobenzoyl Chloride proc1 AlCl₃ Catalyst Dichloromethane (DCM) start1->proc1 prod1 Intermediate: 2-Chloro-4'-phenylbenzophenone proc1->prod1 reaction Nucleophilic Addition start2 Bromobenzene + Mg Turnings proc2 Anhydrous Diethyl Ether or THF start2->proc2 reagent Grignard Reagent: Phenylmagnesium Bromide proc2->reagent reagent->reaction workup Aqueous Acid Workup (e.g., H₃O⁺) reaction->workup final_prod Final Product: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol workup->final_prod

Caption: High-level workflow for the two-step synthesis.

Mechanistic Considerations

Friedel-Crafts Acylation Mechanism

The reaction begins with the activation of 2-chlorobenzoyl chloride by the Lewis acid catalyst, aluminum chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of biphenyl, preferentially at the para-position (4'-position) due to steric and electronic factors. A subsequent deprotonation step restores aromaticity and regenerates the catalyst, yielding the desired 2-chloro-4'-phenylbenzophenone.

Grignard Reaction Mechanism

The Grignard reagent, phenylmagnesium bromide, is a potent nucleophile. The carbon atom bound to magnesium is highly carbanionic in character and readily attacks the electrophilic carbonyl carbon of the benzophenone intermediate. This forms a tetrahedral magnesium alkoxide intermediate. The reaction is typically irreversible.[5] The final step is a workup with dilute acid (e.g., H₂SO₄ or NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[6]

G Ketone 2-Chloro-4'-phenylbenzophenone (with carbonyl C=O) TransitionState Six-membered Ring Transition State Ketone->TransitionState Nucleophilic Attack Grignard Phenylmagnesium Bromide (Ph-MgBr) Grignard->TransitionState Alkoxide Tetrahedral Magnesium Alkoxide Intermediate TransitionState->Alkoxide Forms C-C bond Workup Protonation with H₃O⁺ Alkoxide->Workup Product Final Tertiary Alcohol Product Workup->Product

Caption: Mechanism of the Grignard addition to the ketone.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Grignard reagents are highly reactive and moisture-sensitive; all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

Protocol 1: Synthesis of 2-Chloro-4'-phenylbenzophenone

This protocol details the Friedel-Crafts acylation of biphenyl.

A. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Biphenyl154.2115.4 g100
2-Chlorobenzoyl chloride175.0219.25 g (14.0 mL)110Use 1.1 equivalents
Aluminum Chloride (Anhydrous)133.3416.0 g120Use 1.2 equivalents, highly hygroscopic
Dichloromethane (DCM), Anhydrous-200 mL-Solvent
Hydrochloric Acid (HCl), 2 M-150 mL-For workup
Saturated Sodium Bicarbonate-100 mL-For washing
Brine-100 mL-For washing
Anhydrous Magnesium Sulfate-~10 g-Drying agent
Ethanol or Isopropanol-As needed-For recrystallization

B. Step-by-Step Procedure

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (16.0 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • In a separate beaker, dissolve biphenyl (15.4 g) in 50 mL of anhydrous dichloromethane.

  • Acylation: Add the biphenyl solution to the dropping funnel. Add 2-chlorobenzoyl chloride (19.25 g) to the same dropping funnel and mix.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly pouring it over 200 g of crushed ice containing 50 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 2 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 2-chloro-4'-phenylbenzophenone as a white or off-white solid.

Protocol 2: Synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

This protocol details the Grignard reaction.

A. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Magnesium Turnings24.312.1 g85Use 1.2 equivalents
Bromobenzene157.0111.0 g (7.3 mL)70Must be anhydrous
Iodine253.811 small crystal-To initiate the reaction
Anhydrous Diethyl Ether or THF-150 mL-Solvent, must be strictly anhydrous
2-Chloro-4'-phenylbenzophenone292.7520.5 g70From Protocol 1
1 M Sulfuric Acid (H₂SO₄) or Sat. NH₄Cl-150 mL-For quenching
Diethyl Ether or Ethyl Acetate-150 mL-For extraction
Petroleum Ether or Hexane-As needed-For purification/recrystallization

B. Step-by-Step Procedure

  • Grignard Reagent Preparation:

    • Set up a flame-dried 500 mL three-neck flask with a stir bar, reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere.

    • Place the magnesium turnings (2.1 g) and a single crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of bromobenzene (11.0 g) in 70 mL of anhydrous diethyl ether.

    • Add approximately 10% of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a color change (disappearance of the iodine color). If it does not start, gently warm the flask or add another small crystal of iodine.[6]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Reaction with Ketone:

    • While the Grignard reagent cools to room temperature, dissolve the 2-chloro-4'-phenylbenzophenone (20.5 g) in 80 mL of anhydrous diethyl ether or THF.

    • Transfer this ketone solution to the dropping funnel.

    • Cool the flask containing the Grignard reagent in an ice bath. Slowly add the ketone solution dropwise over 30 minutes. A thick precipitate will form.[7]

    • After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction flask in a large ice bath. Quench the reaction by slowly and carefully adding 150 mL of 1 M H₂SO₄ or saturated aqueous ammonium chloride solution. Stir until the solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often contaminated with biphenyl, a common side product from the Grignard reagent.[3] Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford the final product.

Data Summary and Characterization

The following table presents typical data for the synthesized compounds. Actual results may vary based on experimental conditions and purity.

CompoundAppearanceTypical YieldMelting Point (°C)Key Analytical Signals (Expected)
2-Chloro-4'-phenylbenzophenoneWhite/off-white solid75-85%~115-120¹H NMR: Complex aromatic multiplets (δ 7.3-7.9 ppm). IR (cm⁻¹): ~1670 (C=O stretch), ~750 (C-Cl stretch).
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanolWhite crystalline solid80-90%~140-145¹H NMR: Complex aromatic multiplets (δ 7.0-7.7 ppm), singlet for -OH proton. IR (cm⁻¹): Broad ~3400-3550 (O-H stretch).

References

  • PubMed. (2011, June 15). Synthesis, antibacterial and antifungal activities of bifonazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE10332684B3 - Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bifonazole? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • MDPI. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198707A - 4-biphenyl methanol synthetic method.
  • Google Patents. (n.d.). CN104825388A - Bifonazole solution and preparation method thereof.
  • Chemical Papers. (n.d.). Polarographic reduction of 2-carboxybenzophenone derivatives. IV. Reduction of/>'-substituted/>-nitro-o-aroylbenzoic acids. Retrieved from [Link]

  • University Website. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from a university chemistry department website.
  • Asian Journal of Chemistry. (2014, August 4). Synthesis and Crystal Structure of [2-Chloro-4-(methylsulfonyl)phenyl]methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Oregon State University. (2006). Experimental Chemistry II - Poster Abstracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • University Website. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from a university chemistry department website.
  • Asian Journal of Organic & Medicinal Chemistry. (2018, September 25). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenones and Their Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Grignard Synthesis of Bifenthrin Alcohol (2-methyl-3-biphenylmethanol)

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-methyl-3-biphenylmethanol (commonly referred to as "Bifenthrin Alcohol"), a critical intermediate in the manufacturing of the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-methyl-3-biphenylmethanol (commonly referred to as "Bifenthrin Alcohol"), a critical intermediate in the manufacturing of the pyrethroid insecticide Bifenthrin.

[1][2][3]

Abstract & Strategic Overview

The synthesis of Bifenthrin Alcohol hinges on the efficient formation of a sterically hindered aryl-Grignard reagent followed by hydroxymethylation. While simple in theory, the industrial reality presents challenges: the starting material (3-chloro-2-methylbiphenyl) possesses low reactivity toward magnesium due to the chlorobenzene moiety and steric hindrance from the ortho-methyl group.

This protocol details a Modified Grignard Route utilizing a Toluene/THF co-solvent system to balance reaction kinetics with thermal safety. It addresses the critical "initiation latency" often observed with aryl chlorides and provides a robust method for introducing the hydroxymethyl group using paraformaldehyde.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride , which acts as a nucleophile attacking the carbonyl carbon of formaldehyde.

Figure 1: Reaction Pathway

GrignardReaction Start 3-chloro-2-methylbiphenyl (Precursor) Grignard Grignard Intermediate (Ar-MgCl) Start->Grignard Step 1: Insertion Reflux (70-80°C) Mg Mg / THF / Toluene (Initiator: I2 or DBE) Mg->Grignard Alkoxide Magnesium Alkoxide (Ar-CH2-OMgCl) Grignard->Alkoxide Step 2: Nucleophilic Attack Exothermic HCHO Paraformaldehyde (Electrophile) HCHO->Alkoxide Product Bifenthrin Alcohol (2-methyl-3-biphenylmethanol) Alkoxide->Product Step 3: Workup Quench Acid Hydrolysis (HCl / H2O) Quench->Product

Caption: Sequential pathway from aryl halide to primary alcohol via organomagnesium intermediate.

Critical Process Parameters (CPPs)

Success depends on controlling specific variables that govern the Schlenk equilibrium and reaction kinetics.

ParameterSpecificationScientific Rationale
Solvent System THF (15-20%) in ToluenePure THF promotes Wurtz homocoupling (dimerization). Toluene reduces this side reaction and allows higher reflux temperatures to drive the aryl chloride reaction.
Moisture Content < 200 ppm (Karl Fischer)Water destroys the Grignard reagent (

). Rigorous drying of the halide is non-negotiable.
Magnesium Quality Turnings (Grignard grade)Surface area is key. Oxide layers must be disrupted chemically (Iodine) or mechanically.[1]
Formaldehyde Source Paraformaldehyde (PFA)Gaseous HCHO is hazardous. PFA depolymerizes in situ. High-quality PFA (low water) is required to prevent quenching.
Temperature (Step 1) 75°C - 85°CHigh energy barrier for C-Cl bond insertion requires sustained heat.
Temperature (Step 2) 40°C - 50°CAddition of HCHO is exothermic. uncontrolled heat leads to polymerization of HCHO or side reactions.

Detailed Experimental Protocol

Phase 1: Preparation of Grignard Reagent

Objective: Synthesize (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride.[2]

Reagents:

  • 3-chloro-2-methylbiphenyl (1.0 eq) [Note: 3-bromo analog is easier but more expensive]

  • Magnesium turnings (1.15 eq)

  • Tetrahydrofuran (anhydrous)

  • Toluene (anhydrous)

  • Activator: Iodine crystal (catalytic) or 1,2-Dibromoethane (DBE)

Procedure:

  • Reactor Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser (under

    
     or Ar atmosphere), and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with inert gas.
    
  • Mg Activation: Charge Mg turnings into the flask. Add a minimal amount of THF to cover the Mg. Add a single crystal of Iodine.[1] Stir gently until the solution turns brown/amber.

  • Initiation:

    • Prepare a solution of the aryl chloride in Toluene/THF (4:1 ratio).

    • Add 5-10% of this solution to the Mg.

    • Heat locally with a heat gun or oil bath to reflux.

    • Observation: Disappearance of the iodine color and onset of turbidity/bubbling indicates initiation. If initiation fails, add 0.1 mL of DBE.

  • Propagation: Once initiated, bring the bulk solvent (Toluene) to 75°C. Add the remaining aryl chloride solution dropwise over 2–3 hours. Maintain a gentle reflux throughout.

  • Digestion: After addition, stir at reflux (approx. 80–85°C) for another 2–3 hours to ensure complete consumption of the aryl chloride.

    • QC Check: Aliquot hydrolysis and GC-MS analysis should show <2% starting material.

Phase 2: Hydroxymethylation (Formaldehyde Addition)

Objective: Convert the Grignard reagent to the magnesium alkoxide.

Reagents:

  • Paraformaldehyde (1.2 eq, dried)

Procedure:

  • Cooling: Cool the Grignard solution to 40°C.

  • PFA Preparation: Paraformaldehyde can be added as a solid (in portions) or as a slurry in Toluene. A slurry is preferred for process control.

  • Addition: Add the PFA slurry slowly.

    • Caution: The depolymerization of PFA and subsequent reaction is exothermic . Monitor internal temperature closely; do not exceed 60°C.

  • Completion: After addition, raise temperature to 60°C and stir for 2 hours to ensure all PFA reacts and the polymeric chains break down.

Phase 3: Quench and Isolation

Procedure:

  • Hydrolysis: Cool the reaction mixture to 10°C. Slowly quench by adding 10% HCl or saturated

    
     solution.
    
    • Note: Exothermic quench. pH should be adjusted to ~2–3 to dissolve magnesium salts.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once with Toluene.

  • Washing: Wash combined organics with water, then brine.

  • Concentration: Dry over

    
     and concentrate under reduced pressure to yield the crude alcohol.
    
  • Purification: Recrystallization from hexane/toluene or high-vacuum distillation is recommended to remove biphenyl byproducts.

Process Workflow Diagram

Figure 2: Operational Workflow

Workflow cluster_setup 1. System Prep cluster_rxn 2. Reaction cluster_workup 3. Isolation Step1 Inert Atmosphere Setup (N2/Ar Purge) Step2 Mg Activation (I2/DBE + Heat) Step1->Step2 Step3 Grignard Formation (Reflux 80°C, 3-4h) Step2->Step3 Initiate Step4 Cooling to 40°C Step3->Step4 Step5 PFA Addition (Controlled Exotherm) Step4->Step5 Step6 Acid Quench (pH 2-3) Step5->Step6 Complete Conversion Step7 Phase Separation & Wash Step6->Step7 Step8 Recrystallization Step7->Step8

Caption: Operational sequence from inerting to purification.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Initiation Failure "Dead" Magnesium or wet solvent.Add 0.5 mL 1,2-dibromoethane (DBE). If no exotherm, stop. Dry solvent again.[3][4] Do not accumulate unreacted halide (runaway risk).
Low Yield Wurtz Coupling (Dimerization).Reduce THF concentration. Ensure slow addition of halide. Lower the reaction temperature slightly if kinetics allow.
Gel Formation Magnesium alkoxide polymerization.Use sufficient solvent.[4] The acid quench must be thorough to break alkoxide aggregates.
Residual Solids Unreacted Paraformaldehyde.Ensure Step 2 (PFA addition) has a "cook" period at 60°C. PFA needs heat to depolymerize into reactive HCHO.

Safety Considerations

  • Grignard Hazards: The reaction is highly exothermic. Accumulation of unreacted halide due to poor initiation can lead to a thermal runaway. Always verify initiation (exotherm/color change) before bulk addition.

  • Solvent Handling: THF forms explosive peroxides. Test before use. Toluene is flammable and toxic.

  • Formaldehyde: A known carcinogen. Handle PFA in a fume hood.

References

  • Vertex Chemical. (2013). Method for preparing 2-methyl-3-biphenylmethanol through continuous Grignard and hydroxylation reactions.[5] CN Patent 102964217A. Link

  • Jiangsu Yangnong Chemical Group. (2012). Preparation method of 2-methyl-3-biphenylmethanol.[6][5][7][8][2][9] CN Patent 102381941A. Link

  • FMC Corporation. (1985). Process for Preparation of 3-Chloro-2-methyl-[1,1'-biphenyl].[5][4] DK Patent 173843B1. Link

  • Clark, J. (2015). Grignard Reagents: Preparation and Reactions.[1][4][10][11][12][13] Chemguide. Link

  • Yuki Gosei Kogyo Co. (2000). Industrial Synthesis of 3-Chloro-2-methylbiphenyl by Nickel-Catalyzed Cross-Coupling.[14] Journal of The Chemical Society of Japan. Link

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-86-5)

Abstract This application note details the development of a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-[2-(diethylamino)ethyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, a known process-related impurity and potential degradant of the tyrosine kinase inhibitor, Sunitinib. The method is designed to be stability-indicating, enabling its use in routine quality control and stability studies of Sunitinib drug substance and formulated products. The development strategy is grounded in a science- and risk-based approach, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures).[1][2]

Introduction

N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Figure 1) is a key synthetic intermediate and potential impurity in the manufacturing of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for the detection and quantification of this specific impurity is essential.

This document provides a comprehensive guide to the development and implementation of an HPLC method suitable for this purpose. The narrative explains the rationale behind the selection of chromatographic parameters, from the stationary phase and mobile phase composition to the detector settings, ensuring the method is both scientifically sound and fit for its intended purpose.

Figure 1: Chemical Structure of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

G cluster_0 N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide C14H23N3O2

A 2D representation of the target analyte.

Method Development Strategy

The development of this HPLC method followed a systematic approach, focusing on achieving optimal separation of the target analyte from the API (Sunitinib) and other potential impurities. The strategy was guided by the principles of Analytical Quality by Design (AQbD), which emphasizes a thorough understanding of the method to ensure its robustness.

Analyte Physicochemical Properties and Initial Assessment

A literature review was conducted to understand the physicochemical properties of the target analyte and Sunitinib.

  • Chemical Structure and Functional Groups: The analyte possesses a basic diethylamino group, a pyrrole ring, an amide linkage, and a formyl group. The presence of the basic nitrogen suggests that the retention will be sensitive to the pH of the mobile phase.

  • UV Absorbance: Based on HPLC methods developed for Sunitinib and its impurities, a maximum absorbance wavelength (λmax) around 268 nm was anticipated. This provides a good starting point for selecting the detector wavelength to ensure high sensitivity.

  • Solubility: The analyte is a solid at room temperature and is expected to be soluble in common organic solvents like methanol and acetonitrile.

Chromatographic System Selection

A reversed-phase HPLC (RP-HPLC) mode was chosen due to the non-polar to moderately polar nature of the analyte and the parent drug, Sunitinib. This is the most common and versatile mode of chromatography in the pharmaceutical industry.

A C18 stationary phase is a common starting point for RP-HPLC method development due to its wide applicability. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm was selected to provide a good balance between resolution, efficiency, and backpressure.

The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution was chosen to ensure the timely elution of all components with good peak shapes.

  • Aqueous Phase (Mobile Phase A): A buffer is necessary to control the pH and ensure reproducible retention times, especially for a basic analyte. A phosphate buffer with a pH of 7.0 was selected. At this pH, the basic diethylamino group will be partially protonated, influencing its interaction with the stationary phase.

  • Organic Phase (Mobile Phase B): Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength.

  • Gradient Program: A gradient starting with a lower percentage of acetonitrile and gradually increasing was developed to ensure good separation of early eluting polar impurities and the timely elution of the more retained Sunitinib.

A UV-Vis detector is suitable for this analysis due to the presence of chromophores in the analyte and Sunitinib. Based on published methods for Sunitinib, a detection wavelength of 268 nm was selected to provide good sensitivity for both the API and its impurities.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Materials and Reagents
  • N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide reference standard

  • Sunitinib Malate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (Milli-Q or equivalent)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM KH2PO4 (pH adjusted to 7.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 268 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
154060
204060
229010
259010
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 7.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution with a concentration of 100 µg/mL. Further dilute 1 mL of this solution to 10 mL with diluent to get a final concentration of 10 µg/mL.

  • Sample Solution (for Sunitinib drug substance): Accurately weigh about 25 mg of Sunitinib Malate into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution with a concentration of 1 mg/mL.

Method Validation Strategy

The developed method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1] The validation should include the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that the analyte peak is free from co-eluting degradants.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking known amounts of the impurity into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis. The system suitability parameters should be established during method development and checked before performing any analysis.

ParameterAcceptance Criteria
Tailing Factor (for the analyte peak) ≤ 2.0
Theoretical Plates (for the analyte peak) ≥ 2000
%RSD of peak areas (for 6 replicate injections of the standard) ≤ 2.0%
Resolution (between the analyte and Sunitinib peaks) ≥ 2.0

Workflow Diagram

The overall workflow for the HPLC method development and validation is depicted in the following diagram.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Define Analytical Target Profile (ATP) B Review Analyte Properties (Structure, UV, Solubility) A->B C Initial Chromatographic Conditions (RP-HPLC, C18, ACN/Buffer) B->C D Optimize Mobile Phase (pH, Gradient) C->D E Optimize Column & Detector (Temperature, Wavelength) D->E F Final Method Conditions E->F G Establish System Suitability Criteria F->G Transfer to Validation H Specificity (Forced Degradation) G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Validation Report L->M

HPLC Method Development and Validation Workflow.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. The method is designed to be robust, specific, and suitable for its intended purpose in a quality control environment. By following the principles of systematic method development and adhering to regulatory guidelines, this method can be confidently implemented for the routine analysis of Sunitinib and its related substances, contributing to the overall quality and safety of the pharmaceutical product.

References

  • Assessment report - Sunitinib Accord - EMA - European Union. (2020, December 10). Retrieved from [Link]

  • (PDF) METHOD DEVELOPMENT AND VALIDATION OF SUNITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD International Journal of Pharmacognosy and Chemistry *Corresponding Author - ResearchGate. (2023, May 8). Retrieved from [Link]

  • Sunitinib Impurities and Related Compound - Veeprho. Retrieved from [Link]

  • Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards. Retrieved from [Link]

  • The chromatograms of sunitinib malate real sample by using different... - ResearchGate. Retrieved from [Link]

  • Quality by Design based pareto charts responses Evaluation approach for a Validated Stability-indicating RP-HPLC assay Method for sunitinib and its process related impurities in Oral Dosage Forms - ProQuest. (2022, April 12). Retrieved from [Link]

  • An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed. (2020, January 15). Retrieved from [Link]

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide - PubChem. Retrieved from [Link]

  • Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC. Retrieved from [Link]

  • N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)(114C)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | C22H27FN4O2 | CID 10046539 - PubChem. Retrieved from [Link]

  • The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib - ResearchGate. (2019, January 2). Retrieved from [Link]

  • N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE - Inxight Drugs. Retrieved from [Link]

  • N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide,356068-86-5->Allfluoro pharmaceutical co .ltd. Retrieved from [Link]

  • Q14 Analytical Procedure Development - Food and Drug Administration. Retrieved from [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. (2024, April 5). Retrieved from [Link]

  • Q14 Analytical Procedure Development | FDA. (2024, March 7). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2023, November 1). Retrieved from [Link]

  • ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Retrieved from [Link]

Sources

Application

Industrial Process Optimization: Scale-Up of Bifenthrin Intermediates

Application Note: IND-AGRO-084 Core Directive & Executive Summary This guide details the industrial scale-up procedures for the production of Bifenthrin , specifically focusing on the convergence of its two critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: IND-AGRO-084

Core Directive & Executive Summary

This guide details the industrial scale-up procedures for the production of Bifenthrin , specifically focusing on the convergence of its two critical intermediates: 2-methyl-3-phenylbenzyl alcohol (BFA) and cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (TFP Acid Chloride) .[1]

Unlike bench-scale synthesis, industrial production requires rigorous management of thermodynamics, mass transfer, and byproduct mitigation. This protocol prioritizes the "Split-Stream" approach , where the two intermediates are prepared in parallel streams and converged in a controlled esterification reactor.

Key Technical Objectives:

  • Thermodynamic Control: Managing the exotherm of Grignard initiation (BFA stream).

  • Corrosion Mitigation: Handling thionyl chloride and HCl off-gassing (Acid Chloride stream).

  • Stereochemical Integrity: Preserving the cis-configuration during the acid chloride formation.

Process Flow Architecture

The following diagram illustrates the parallel processing streams and their convergence.

BifenthrinProcess cluster_A Stream A: BFA Synthesis cluster_B Stream B: Acid Chloride Synthesis cluster_C Stream C: Convergence & Purification StartA 2,6-Dichlorotoluene + Mg / THF Grignard Grignard Formation (Exotherm Control) StartA->Grignard CouplingA Coupling w/ Benzyl Chloride (or similar) Grignard->CouplingA Hydrolysis Hydrolysis/Reduction to Alcohol CouplingA->Hydrolysis BFA_Iso BFA Isolation (Toluene Solution) Hydrolysis->BFA_Iso Reactor Esterification Reactor (Toluene, Pyridine) BFA_Iso->Reactor  Stoichiometric Feed StartB TFP Acid (Solid) Chlorination Chlorination (SOCl2 + DMF Cat.) StartB->Chlorination Degassing N2 Sparge / Vac Remove SO2/HCl Chlorination->Degassing AcidCl_Iso TFP Acid Chloride (Crude Oil) Degassing->AcidCl_Iso AcidCl_Iso->Reactor  Controlled Addition Wash Aqueous Wash (Acid/Base/Brine) Reactor->Wash Crystallization Crystallization (Hexane/Cooling) Wash->Crystallization Filtration Centrifugation & Drying Crystallization->Filtration Final Bifenthrin Technical (>98% Purity) Filtration->Final

Figure 1: Industrial Process Flow Diagram (PFD) for Bifenthrin manufacturing, highlighting parallel intermediate streams.

Module A: Scale-Up of TFP Acid Chloride (The "Acid" Stream)

The conversion of TFP Acid to its acid chloride is the most corrosion-intensive step. On a scale >100 kg, the evolution of


 and 

gas requires a closed-loop scrubbing system.

Reaction:



Protocol 1: Catalytic Chlorination
  • Equipment: Glass-Lined Reactor (GLR) with a double-condenser system (brine cooled) and a caustic scrubber connection.

  • Critical Process Parameter (CPP): The TFP Acid purity must be >98% cis-isomer. High trans content leads to downstream purification failures.

Step-by-Step Methodology:

  • Charge: Load TFP Acid (Solid) into the GLR. Add Toluene (1.5 volumes relative to acid mass) to create a slurry.

    • Why Toluene? Although the reaction can be neat, toluene acts as a heat sink and prevents solidification of the acid chloride at lower temperatures.

  • Catalyst: Add DMF (0.5 mol%) at ambient temperature.

  • Reagent Addition: Heat slurry to 45°C. Begin dosing Thionyl Chloride (

    
    , 1.15 eq) via a dip pipe.
    
    • Rate Control: Dose over 2–3 hours. Monitor off-gas pressure.[1] If scrubber back-pressure >50 mbar, pause addition.

  • Reaction: Ramp temperature to 75–80°C (Reflux) and hold for 3 hours.

  • Endpoint Validation: Sample for GC. Target: <0.5% unreacted TFP Acid.

  • Degassing (Critical): Apply vacuum (start at 600 mbar, ramp to 100 mbar) at 60°C to strip excess

    
     and dissolved gases.
    
    • Self-Validating Step: The vacuum hold must stabilize. If pressure rises after valve closure, gas is still evolving.

Module B: Scale-Up of Bifenthrin Alcohol (The "Alcohol" Stream)

The industrial synthesis of 2-methyl-3-phenylbenzyl alcohol (BFA) often proceeds via a Grignard sequence starting from 2,6-dichlorotoluene or 3-chloro-2-methylbiphenyl.[2][3]

Protocol 2: Grignard Formation & Formylation
  • Safety Warning: Grignard initiation on a large scale (>500L) is a Class 1 Process Hazard. The induction period can lead to thermal runaway.

Step-by-Step Methodology:

  • Drying: Ensure Reactor (SSR) is bone-dry. Boil out with dry THF if necessary. Moisture content must be <200 ppm.

  • Activation: Charge Mg turnings (1.1 eq) and 10% of the total solvent volume (THF). Add Iodine crystal or Dibromoethane (initiator).

  • Initiation: Add 5% of the aryl halide (e.g., 3-chloro-2-methylbiphenyl). Heat to 40°C.

    • Visual Check: Look for turbidity change (graying) and exotherm (temperature rise >3°C without jacket input).

  • Main Feed: Once initiated, cool jacket to 10°C. Dose remaining aryl halide/THF solution over 4–6 hours, maintaining internal temp at 45–50°C.

  • Formylation: Transfer Grignard solution to a separate vessel containing DMF (1.2 eq) in THF at 0–5°C.

    • Why Reverse Addition? Adding Grignard to the electrophile (DMF) prevents double-addition side products.

  • Reduction: Quench with aqueous acid, separate organic layer, and reduce the resulting aldehyde with

    
     (0.25 eq) in Methanol/Toluene.
    
  • Workup: Wash with water. Distill off solvents to obtain BFA as a viscous oil or toluene solution.

Module C: The Coupling (Esterification)

This is the convergence point. The goal is to maximize yield while minimizing the hydrolysis of the acid chloride.

Reaction:



Protocol 3: Pyridine-Catalyzed Esterification
  • Solvent System: Toluene (anhydrous).

  • Base: Pyridine (1.1 eq). Note: Inorganic bases (NaOH) can be used in Schotten-Baumann conditions, but anhydrous pyridine/toluene yields higher purity for this specific pyrethroid.

Step-by-Step Methodology:

  • Preparation: Charge BFA (1.0 eq) and Pyridine (1.1 eq) into the reactor. Dilute with Toluene (3 volumes). Cool to 0–5°C.

  • Addition: Add the TFP Acid Chloride solution (from Module A) slowly over 2 hours.

    • Exotherm Control: Maintain temperature <15°C. Higher temperatures promote isomerization of the cis-cyclopropane ring.

  • Cooking: After addition, warm to 25°C and stir for 2 hours.

  • IPC (In-Process Control): Check by TLC or HPLC.

    • Acceptance Criteria: BFA content <0.5%.[4]

  • Quench: Add water to dissolve Pyridine-HCl salts. Separate phases.

  • Washing Sequence:

    • Wash 1: 1M HCl (removes residual Pyridine).

    • Wash 2: 5%

      
       (removes unreacted TFP Acid).
      
    • Wash 3: Brine (drying).

Data Analysis & Specification

Table 1: Process Parameters & Specifications

ParameterSpecificationImpact of Deviation
TFP Acid Cis/Trans Ratio > 98:2Low insecticidal efficacy if trans increases.
Grignard Moisture < 200 ppmReaction failure; "stalled" Grignard risk.
Acid Chloride Excess 1.05 - 1.10 eqIf too low: Residual Alcohol (hard to remove). If too high: Cost waste.
Crystallization Temp 5°C ± 2°CIf >8°C: Yield loss. If <0°C: Impurity occlusion.
Final Purity (Technical) > 98.0% w/wRegulatory compliance failure.
References
  • Preparation of cis-Z-3-(2-chloro-3,3,3-triflulo-1-propenyl)-2,2-dimethyl cyclopropane carbonyl chloride. Patent CN102826993A.[5] Available at:

  • Method for producing bifenthrin with clean synthesizing process. Patent CN104628569A. Available at:

  • Process to insecticide intermediate (FMC Corp). Patent US4465879A.[6] Available at:

  • Bifenthrin - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:

  • Bifenthrin (Ref: FMC 54800) Technical Data. University of Hertfordshire, PPDB. Available at:

Sources

Method

Esterification of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol to Bifenthrin

An In-Depth Guide to the Synthesis of Bifenthrin via Esterification This application note provides a comprehensive technical guide for the synthesis of Bifenthrin, a potent pyrethroid insecticide and acaricide. The prima...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Bifenthrin via Esterification

This application note provides a comprehensive technical guide for the synthesis of Bifenthrin, a potent pyrethroid insecticide and acaricide. The primary focus is on the pivotal esterification reaction that forms the final product. This document is intended for an audience of researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring a thorough and practical understanding of the process.

Introduction: Understanding the Core Synthesis

Bifenthrin is a synthetic pyrethroid characterized by its broad-spectrum efficacy against a wide range of pests.[1] Its molecular structure consists of a cyclopropanecarboxylate core linked to a biphenyl alcohol moiety. The synthesis of Bifenthrin is a classic example of ester formation, a fundamental reaction in organic chemistry.[2]

The key transformation is the esterification between two critical precursors:

  • The Alcohol: (2-methyl-[1,1'-biphenyl]-3-yl)methanol. This biphenyl alcohol provides the backbone of one-half of the final molecule.

  • The Acid Moiety: cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (commonly known as lambda-cyhalothric acid).[2][3][4][5] For enhanced reactivity and improved yields, its acyl chloride derivative, cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carbonyl chloride, is frequently used.[6][7]

This guide will focus on the widely adopted and efficient method utilizing the acyl chloride for the esterification process. This approach, detailed in various patents, offers high yields and purity.[6][7]

The Chemical Pathway: Mechanism of Esterification

The synthesis of Bifenthrin is achieved through a nucleophilic acyl substitution reaction. The process can be conducted either by direct esterification of the carboxylic acid with the alcohol (often requiring a catalyst and removal of water)[1][8] or, more efficiently, by reacting the alcohol with the more electrophilic acyl chloride.

The acyl chloride route proceeds as follows:

  • Activation: The carboxylic acid (lambda-cyhalothric acid) is first converted to its highly reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). This step is crucial as it transforms the hydroxyl group of the carboxylic acid into a good leaving group (chloride).

  • Nucleophilic Attack: The hydroxyl group of the (2-methyl-[1,1'-biphenyl]-3-yl)methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Elimination & Deprotonation: A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion. A base, referred to as an "acid-binding agent" in the literature, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][7] Phase-transfer catalysts are often employed to facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic solvent).[6]

The overall reaction is illustrated in the diagram below.

Bifenthrin Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Alcohol (2-methyl-[1,1'-biphenyl]-3-yl)methanol Product Bifenthrin Alcohol->Product + AcidChloride cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)- 2,2-dimethylcyclopropane carbonyl chloride AcidChloride->Product Solvent Toluene Base Acid-Binding Agent (e.g., NaOH) Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylammonium Chloride)

Caption: Overall reaction scheme for the synthesis of Bifenthrin.

Experimental Protocols

The following protocols are synthesized from established methods described in the patent literature.[6][7] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentPuritySupplier Recommendation
(2-methyl-[1,1'-biphenyl]-3-yl)methanol≥98%Standard Chemical Supplier
cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carbonyl chloride ("Trifluoro chlorine chrysanthemum acyl chloride")≥98%Standard Chemical Supplier
TolueneAnhydrousStandard Chemical Supplier
Sodium Hydroxide (NaOH)Reagent GradeStandard Chemical Supplier
Tetrabutylammonium chloride≥97%Standard Chemical Supplier
Protocol: Synthesis of Bifenthrin

This protocol details the condensation reaction to yield Bifenthrin. The procedure achieves high yield (92.0-95.0%) and purity (95.0-98.5%).[6]

  • Reaction Setup:

    • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (2-methyl-[1,1'-biphenyl]-3-yl)methanol and toluene. The typical mass ratio of toluene to the alcohol is approximately 10:3.[6]

    • Stir the mixture and heat to 50-55°C until all the alcohol has dissolved (approx. 30-60 minutes).

    • Cool the solution to 10-15°C using an ice bath.

  • Addition of Reagents:

    • Add the acid-binding agent (e.g., sodium hydroxide) dissolved in water, and the phase-transfer catalyst (e.g., tetrabutylammonium chloride). The catalyst is typically used at 0.3% of the alcohol's mass.[6]

    • Stir the resulting multiphase mixture vigorously.

  • Esterification Reaction:

    • Begin the slow, dropwise addition of cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carbonyl chloride to the reaction mixture. Maintain the temperature between 18-20°C. The addition should take place over 4-5 hours.[6]

    • After the addition is complete, continue to stir the mixture at 18-20°C for an additional 30-60 minutes.

  • Reaction Monitoring and Completion:

    • Monitor the reaction progress by sampling the organic layer and analyzing for the disappearance of the starting alcohol using Gas Chromatography (GC).[6]

    • Once the alcohol content is below a target threshold (e.g., <1.6%), warm the mixture to 45-50°C and stir for an additional hour to ensure the reaction goes to completion.[6]

  • Work-up and Product Isolation:

    • Stop stirring and allow the layers to separate.

    • Remove the aqueous layer.

    • Wash the organic layer with water to remove any remaining salts and base.

    • Concentrate the organic (toluene) layer under reduced pressure to yield the crude Bifenthrin product, which can be further purified if necessary.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve Alcohol in Toluene (50-55°C) B Cool to 10-15°C A->B C Add Base and Catalyst B->C D Slowly Add Acid Chloride (18-20°C, 4-5h) C->D E Stir at 18-20°C (0.5-1h) D->E F Monitor by GC E->F G Warm to 45-50°C (1h) F->G H Phase Separation G->H I Wash Organic Layer H->I J Concentrate Under Reduced Pressure I->J K Obtain Bifenthrin Product J->K

Caption: Step-by-step workflow for the synthesis of Bifenthrin.

Data Summary

The following table summarizes key quantitative parameters for the synthesis, based on data from representative patents.

ParameterValueSource
Reactants (2-methyl-[1,1'-biphenyl]-3-yl)methanol, Trifluoro chlorine chrysanthemum acyl chloride[6]
Solvent Toluene[1][6]
Acid-Binding Agent Sodium Hydroxide (NaOH)[6]
Catalyst Tetrabutylammonium chloride[6]
Reaction Temperature 18-20°C (addition), 45-50°C (completion)[6]
Reaction Time 5.5 - 7 hours[6]
Typical Yield 92.0 - 95.0%[6]
Typical Purity (by GC) 95.0 - 98.5%[6]

Safety and Handling

The synthesis of Bifenthrin involves hazardous materials and should only be performed by trained personnel in a controlled laboratory setting.

  • Toluene: Flammable and toxic. Avoid inhalation and contact with skin.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Acyl Chloride: Reacts with moisture to produce HCl gas. It is corrosive and a lachrymator. Handle with extreme care in an anhydrous environment.

  • Bifenthrin: Toxic. Handle with gloves and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The esterification of (2-methyl-[1,1'-biphenyl]-3-yl)methanol with cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carbonyl chloride is a robust and high-yielding method for the industrial production of Bifenthrin. By carefully controlling reaction parameters such as temperature, addition rate, and catalysis, high-purity product can be consistently obtained. The use of a phase-transfer catalyst is key to facilitating the reaction in the biphasic system, while the choice of the acyl chloride as the electrophile ensures a rapid and efficient conversion. This application note provides a solid foundation for researchers to understand and implement this important chemical transformation.

References

  • University of Hertfordshire. (2026, February 18). Bifenthrin (Ref: FMC 54800). AERU. [Link]

  • CN103319345A. (2013). Method for preparing bifenthrin.
  • CN113788754A. (2021). Preparation method of bifenthrin. WIPO Patentscope. [Link]

  • CN104628568A. (2015). Method for producing bifenthrin with clean synthesizing process.
  • CN104628569A. (2015). Method for producing bifenthrin with clean synthesizing process.
  • CN113429256A. (2021). Preparation method of bifenthrin insecticide intermediate.
  • Eureka | Patsnap. (2021, September 24). Preparation method of bifenthrin insecticide intermediate. [Link]

  • National Center for Biotechnology Information. (n.d.). Bifenthrin. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-. PubChem. [Link]

  • Wang, M.-J., et al. (2013). Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-Substituted Phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 25. [Link]

  • ChemBK. (2024, April 9). 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid. PubChem. [Link]

Sources

Application

Application Note: High-Throughput GC-MS Analysis of Biphenyl Methanol Derivatives

Introduction Biphenyl methanol and its derivatives are crucial intermediates and target compounds in the pharmaceutical and fine chemical industries. Their accurate identification and quantification are paramount for ens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl methanol and its derivatives are crucial intermediates and target compounds in the pharmaceutical and fine chemical industries. Their accurate identification and quantification are paramount for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose, offering high-resolution separation and sensitive detection.[1] However, the inherent polarity imparted by the hydroxyl group in these molecules presents a significant challenge for direct GC-MS analysis, often leading to poor peak shape, thermal degradation, and unreliable quantification.

This application note provides a comprehensive guide to the successful GC-MS analysis of biphenyl methanol derivatives, with a strong emphasis on the critical role of chemical derivatization. We will delve into the rationale behind experimental choices, present a detailed, step-by-step protocol for silylation, and outline optimized GC-MS parameters. Furthermore, this document will address method validation according to internationally recognized guidelines to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

The Imperative of Derivatization

Direct injection of polar analytes like biphenyl methanol derivatives into a GC-MS system is often fraught with difficulties. The presence of active hydrogens in the hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in high boiling points and poor volatility.[2] This can cause issues such as peak tailing, reduced sensitivity, and even irreversible adsorption onto the GC column.[3]

To circumvent these challenges, chemical derivatization is an essential sample preparation step.[2][3] The primary goal of derivatization is to mask the polar functional groups, thereby increasing the volatility and thermal stability of the analyte.[3] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is one of the most prevalent and effective derivatization techniques for GC-MS analysis.[2][3] The resulting TMS ethers are significantly more volatile and less polar, leading to improved chromatographic performance.[3]

Experimental Workflow

A robust and reproducible GC-MS analysis of biphenyl methanol derivatives hinges on a well-defined experimental workflow. The key stages include meticulous sample preparation, optimized derivatization, and precise GC-MS parameterization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Formulation) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Concentration Evaporation under N2 Extraction->Concentration Concentrate Extract Derivatization Silylation with MSTFA Concentration->Derivatization Prepare for GC Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectral Library) Detection->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the GC-MS analysis of biphenyl methanol derivatives.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Proper sample preparation is crucial to eliminate interfering matrix components and concentrate the target analytes.[1] The choice of extraction method will depend on the sample matrix. For liquid samples such as reaction mixtures or formulations, LLE is a common and effective technique.

Protocol:

  • To 1 mL of the liquid sample, add an appropriate internal standard.

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction (steps 2-5) two more times, combining the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

Derivatization: Silylation Protocol

Silylation is a robust method for derivatizing hydroxyl groups.[4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating agent that produces volatile and stable TMS derivatives.[5][6]

Materials:

  • Dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (silylation grade) or other suitable solvent (e.g., acetonitrile)[7]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Protocol:

  • Reconstitute the dried sample extract in 100 µL of pyridine or another silylation-grade solvent.[7]

  • Add 100 µL of MSTFA to the vial.[7]

  • Securely cap the vial and mix the contents thoroughly by vortexing.

  • Heat the reaction mixture at 60°C for 30-60 minutes.[7]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.[7]

Causality: Heating the reaction mixture facilitates the completion of the silylation reaction, ensuring that all active hydrogens on the biphenyl methanol derivatives are replaced with TMS groups. This leads to a single, sharp chromatographic peak for each analyte, enabling accurate quantification.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of silylated biphenyl methanol derivatives. Optimization may be required based on the specific analytes and instrumentation used.

Parameter Condition
Gas Chromatograph
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range50 - 500 amu
Solvent Delay3 minutes

Rationale for Parameter Selection:

  • Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis.

  • High Injector Temperature: Ensures the rapid and complete vaporization of the derivatized analytes.

  • DB-5ms Column: This low-polarity column is well-suited for the separation of a wide range of non-polar to moderately polar compounds, including the TMS derivatives of biphenyl methanols.

  • Temperature Program: The initial hold at a lower temperature allows for solvent focusing, while the ramp to a high final temperature ensures the elution of all target compounds.

  • Electron Ionization (EI): This is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against commercial or in-house spectral libraries for compound identification.

Data Analysis and Method Validation

Compound Identification: The identification of biphenyl methanol derivatives is achieved by comparing the acquired mass spectrum of a chromatographic peak with reference spectra in a mass spectral library (e.g., NIST, Wiley).[1] A high similarity index, coupled with the correct retention time, provides a confident identification.

Quantification: For quantitative analysis, a calibration curve is constructed using a series of standards of known concentrations. The peak area of the target analyte is plotted against its concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.

Method Validation: To ensure the reliability and accuracy of the analytical results, the GC-MS method should be validated in accordance with guidelines from the International Council for Harmonisation (ICH).[8][9] Key validation parameters include:

Validation Parameter Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Recovery of spiked samples should be within 80-120%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Incomplete derivatization; active sites in the GC system.Ensure complete dryness of the sample before derivatization; increase derivatization time/temperature; use a fresh, high-quality silylating reagent; check for and replace a contaminated liner or column.
No or Low Signal Analyte degradation; poor derivatization yield.Lower the injector temperature; ensure the derivatization reaction has gone to completion; check the integrity of the silylating reagent.
Multiple Peaks for a Single Analyte Incomplete derivatization leading to partially silylated products.Optimize derivatization conditions (time, temperature, reagent excess).
Ghost Peaks Contamination from previous injections or the system.Bake out the column; clean the injector port; run solvent blanks.

Conclusion

The successful GC-MS analysis of biphenyl methanol derivatives is highly dependent on a well-executed derivatization strategy. Silylation with MSTFA effectively masks the polar hydroxyl groups, leading to improved volatility, thermal stability, and chromatographic performance. The detailed protocols and optimized GC-MS parameters provided in this application note, in conjunction with a thorough method validation, will enable researchers, scientists, and drug development professionals to obtain accurate and reliable data for these important compounds. This robust analytical approach is indispensable for quality control, impurity profiling, and research and development in the pharmaceutical and chemical industries.[10]

References

  • Bibel Lab Update: Derivatization of Metabolites for GC-MS via Methoximation+Silylation. (2025, March 9).
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13).
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
  • A Review on GC-MS and Method Development and Validation. (n.d.).
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
  • Appendix G - Derivatization in GC MS. (n.d.).
  • GC Derivatization. (n.d.).
  • GC-MS applications in pharmaceutical analysis. (2017, April 19).
  • Validation of GC/ GC-MS methodologies. (n.d.).
  • Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds. (n.d.).
  • GC-MS Sample Preparation. (n.d.).
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20).

Sources

Method

Crystallization methods for high-purity 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Application Note: High-Purity Crystallization of 2-Chloro-α-phenyl(1,1'-biphenyl)-4-methanol Executive Summary This guide details the crystallization protocols for 2-Chloro-α-phenyl(1,1'-biphenyl)-4-methanol (also identi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization of 2-Chloro-α-phenyl(1,1'-biphenyl)-4-methanol

Executive Summary

This guide details the crystallization protocols for 2-Chloro-α-phenyl(1,1'-biphenyl)-4-methanol (also identified as (2-Chlorophenyl)(4-biphenylyl)phenylmethanol). This compound is a critical lipophilic intermediate, sharing structural characteristics with antifungal agents like Bifonazole and Clotrimazole.

Achieving high purity (>99.5%) is challenging due to:

  • Structural Similarity of Impurities: The unreacted ketone precursor ((2-chlorophenyl)(4-biphenylyl)methanone) often co-crystallizes due to π-π stacking interactions.

  • Oiling Out: The compound’s high lipophilicity and low melting point depression by impurities often lead to liquid-liquid phase separation (LLPS) rather than nucleation.

  • Occlusion: The bulky trityl-like structure can trap solvent molecules (solvatomorphism).

This protocol utilizes a Temperature-Controlled Cooling Crystallization method using Acetonitrile (ACN) as the primary solvent, with an alternative Ethanol/Water anti-solvent method for yield maximization.

Chemical Context & Solubility Profile

Compound Structure:

  • Core: Methanol carbon (sp3) attached to three aromatic systems:

    • [1,1'-Biphenyl]-4-yl group.[1]

    • Phenyl group.[2][3][4][5][6]

    • 2-Chlorophenyl group.[2][3][5][7]

  • Properties: Highly hydrophobic, prone to stable carbocation formation under acidic conditions (avoid acidic solvents during heating).

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)Solubility (Reflux)RoleNotes
Acetonitrile (ACN) LowHighPrimary Solvent Best impurity rejection (especially ketones).
Ethanol (EtOH) ModerateVery HighSolvent Good for yield, but risk of poor impurity rejection.
Water InsolubleInsolubleAnti-Solvent Used with EtOH to force precipitation.
Toluene HighVery HighWash Solvent Too soluble for crystallization; good for initial extraction.
Dichloromethane Very HighVery HighDissolver Avoid for crystallization (evaporation yields amorphous solid).

Experimental Protocol: Acetonitrile Cooling Crystallization (Recommended)

This method is prioritized for purity over yield. Acetonitrile effectively solubilizes the ketone impurities at room temperature while precipitating the target alcohol.

Reagents & Equipment
  • Crude Material: 2-Chloro-α-phenyl(1,1'-biphenyl)-4-methanol (Assumed purity >85%).

  • Solvent: HPLC Grade Acetonitrile (ACN).

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), overhead stirrer (critical for preventing oiling out), reflux condenser.

Step-by-Step Procedure

1. Dissolution (Reflux)

  • Charge the crude solid into the reactor.

  • Add Acetonitrile (5.0 volumes) relative to the mass of the solid (e.g., 5 mL per 1 g solid).

    • Note: If the solution is not clear at reflux (81-82°C), add ACN in 0.5 volume increments. Do not exceed 8 volumes.

  • Stir at 200 RPM and heat to reflux. Ensure complete dissolution.

2. Hot Filtration (Clarification)

  • While maintaining the temperature above 75°C, filter the solution through a sintered glass funnel (pre-heated) or a heated line filter to remove inorganic salts (e.g., Magnesium salts from Grignard synthesis) and insoluble dust.

  • Why: Particulates act as heterogenous nucleation sites that can induce uncontrolled precipitation.

3. Controlled Cooling & Seeding (The Critical Step)

  • Cool the filtrate to 60°C over 20 minutes.

  • Seeding: At 60°C (metastable zone), add 0.1 wt% of pure seed crystals.

    • Observation: The solution should turn slightly hazy. If it oils out (droplets form), reheat to 70°C, add 10% more solvent, and repeat.

  • Linear Cooling: Cool from 60°C to 20°C at a rate of 5°C per hour .

    • Mechanism:[8][9] Slow cooling prevents the entrapment of the ketone impurity within the crystal lattice.

4. Slurry Aging

  • Once at 20°C, hold the slurry for 2 hours .

  • Cool further to 0-5°C and hold for 1 hour to maximize yield.

5. Isolation

  • Filter the white crystalline solid using vacuum filtration.

  • Wash: Displacement wash with cold Acetonitrile (0°C, 1 volume) .

    • Caution: Do not use a large excess of wash solvent; the product has some solubility in ACN.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Alternative Protocol: Ethanol/Water Anti-Solvent

Use this method if the yield from Acetonitrile is too low (<70%).

  • Dissolve crude solid in Ethanol (3 volumes) at 60°C.

  • Filter hot to remove particulates.[10]

  • Add Anti-solvent: Slowly add Water (1 volume) dropwise while stirring at 60°C until a faint turbidity persists.

  • Clear: Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).

  • Cool: Allow the solution to cool to room temperature undisturbed (or with very slow stirring).

  • Precipitate: Once crystals form, cool to 0°C and add a final 1 volume of Water to drive precipitation.

  • Filter/Wash: Filter and wash with 1:1 EtOH:Water (cold).

Process Visualization

Workflow Diagram (DOT)

CrystallizationWorkflow Start Crude 2-Chloro-alpha-phenyl (1,1'-biphenyl)-4-methanol Dissolution Dissolution in ACN (5 vol) Temp: 82°C (Reflux) Start->Dissolution Check Solution Clear? Dissolution->Check AddSolvent Add 0.5 vol ACN Check->AddSolvent No Filtration Hot Filtration (>75°C) Remove Inorganics Check->Filtration Yes AddSolvent->Dissolution Cooling1 Cool to 60°C (Metastable Zone) Filtration->Cooling1 Seeding Add Seed Crystals (0.1 wt%) Cooling1->Seeding Cooling2 Linear Cooling to 20°C Rate: 5°C/hour Seeding->Cooling2 Aging Slurry Aging at 0-5°C (1 Hour) Cooling2->Aging Isolation Filtration & Wash (Cold ACN) Aging->Isolation Final Pure Crystalline Product (>99.5% Purity) Isolation->Final

Caption: Optimized cooling crystallization workflow using Acetonitrile to ensure polymorph stability and impurity rejection.

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Oiling Out Solution supersaturated too fast; Temperature > Melting point of solvate.Re-heat to dissolve oil.[10] Add 10% more solvent. Increase stirring speed to disperse droplets. Seed immediately upon reaching saturation temp.
Low Yield Solvent volume too high.Concentrate mother liquor by 50% and re-cool (Second Crop). Note: Second crop will have lower purity.
Yellow Color Ketone impurity or conjugated by-products.Recrystallize from Toluene/Heptane (1:3 ratio) using activated carbon treatment during the hot dissolution step.
Gummy Solid Residual solvent trapped in lattice.Dry at higher vacuum (<10 mbar). Grind the solid and re-dry.

References

  • Bifonazole Synthesis & Intermediates

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the purification of the structural analogue (biphenyl-4-yl)phenylmethanol using acetonitrile and cyclohexane.
    • Link:

  • Trityl Alcohol Crystallization Strategies

    • Source: University of Florida / Total Synthesis Guides.
    • Context: General methodologies for crystallizing bulky, lipophilic trityl-protected compounds and alcohols using polar/non-polar solvent pairs.
    • Link:

  • Solubility Data (Analogues)

    • Source: PubChem (CID 298659 - (2-Chlorophenyl)diphenylmethanol).[3]

    • Context: Solubility and physical property data for the direct structural analogue used in Clotrimazole synthesis.
    • Link:

Sources

Application

Application Notes and Protocols for Catalytic Hydrogenation Processes Involving Biphenyl Intermediates

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of biphenyl and its derivatives. Biphenyl hydrogenation is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of biphenyl and its derivatives. Biphenyl hydrogenation is a pivotal transformation in the synthesis of high-value chemical intermediates, such as cyclohexylbenzene (CHB), and in the development of Liquid Organic Hydrogen Carriers (LOHCs), with bicyclohexane (BCH) being a prime example for safe and efficient hydrogen storage.[1] This guide moves beyond a simple recitation of procedures to explain the fundamental principles, causality behind experimental choices, and field-proven protocols. It includes detailed methodologies for catalyst preparation and hydrogenation reactions, troubleshooting guides, and critical safety considerations for high-pressure operations.

Introduction: The Significance of Biphenyl Hydrogenation

Biphenyl (C₁₂H₁₀), a simple aromatic hydrocarbon consisting of two connected benzene rings, serves as a critical intermediate in multiple industrial applications.[2] Its hydrogenation products, cyclohexylbenzene (CHB) and bicyclohexane (BCH), are of significant commercial and technological interest.

  • Cyclohexylbenzene (CHB): This partially hydrogenated product is a key precursor in the production of phenol and cyclohexanone and is also used as a buffering agent in lithium-ion batteries.[3] The selective hydrogenation of biphenyl to CHB is a critical industrial process that aims to avoid over-hydrogenation to BCH.

  • Bicyclohexane (BCH): As a fully hydrogenated derivative, BCH is a leading candidate for Liquid Organic Hydrogen Carrier (LOHC) systems.[3] LOHCs are a promising technology for the safe, low-pressure storage and transportation of hydrogen, a cornerstone of a future green energy economy. BCH boasts a high hydrogen storage capacity of 7.3 wt% and, along with its precursor biphenyl, exhibits low toxicity.

The hydrogenation of the aromatic rings in biphenyl presents a significant activation energy barrier due to their inherent stability. Therefore, efficient catalytic systems are essential to facilitate this transformation under manageable conditions, ensuring high conversion rates and selectivity towards the desired product.

The Catalytic System: Core Components and Mechanistic Insights

The success of biphenyl hydrogenation hinges on the careful selection and preparation of the catalyst and a thorough understanding of the reaction mechanism.

The Reaction Pathway

The hydrogenation of biphenyl is a stepwise process. The first mole of hydrogen saturates one of the aromatic rings to form the intermediate, cyclohexylbenzene (CHB). Subsequent hydrogenation of the second ring yields the fully saturated product, bicyclohexane (BCH).

Caption: Stepwise hydrogenation of Biphenyl to Bicyclohexane.

The rate-limiting step is often the hydrogenation of cyclohexylbenzene to bicyclohexane, as the initial hydrogenation of biphenyl to CHB can occur at a higher rate under certain conditions.[4]

Catalyst Selection: Active Metals and Supports

The choice of catalyst is paramount in controlling both the rate and selectivity of the hydrogenation. Catalysts are typically composed of an active metal dispersed on a high-surface-area support.

  • Active Metals:

    • Noble Metals (Ru, Rh, Pt): Ruthenium (Ru) is one of the most promising catalysts due to its high activity under mild conditions.[5] Rhodium (Rh) and Platinum (Pt) are also highly active.[5][6] These metals are particularly effective for complete hydrogenation to BCH.

    • Non-Noble Metals (Ni, Co, Cu): Nickel-based catalysts are extensively used due to their lower cost and high activity, especially for selective hydrogenation to CHB.[3][7] Ni-Mo sulfide catalysts have also shown promise, particularly for their resistance to poisoning by compounds like CO when using syngas as a hydrogen source.

  • Support Materials:

    • Silica (SiO₂): A widely used support that provides a high specific surface area, which aids in the dispersion of the active metal.[1] Higher surface area generally leads to better catalytic performance.[1]

    • Alumina (Al₂O₃): Another common support material known for its thermal stability and mechanical strength.

    • Activated Carbon (Charcoal): Offers a very high surface area and is effective for supporting noble metals like Rh and Ru, enabling high yields of bicyclohexyl at low temperatures.[6]

The Role of Catalyst Characterization

To ensure reproducibility and understand the structure-activity relationship, catalyst characterization is crucial. These techniques provide insight into the physical and chemical properties that govern catalytic performance.

Characterization TechniquePurpose and Insights Provided
X-Ray Diffraction (XRD) Identifies the crystalline structure and phase composition of the bulk catalyst. It can be used to determine the crystallite size of the active metal particles.[1][3]
Transmission Electron Microscopy (TEM) Provides direct visualization of the catalyst's morphology, including the size and distribution of metal nanoparticles on the support.[3]
N₂ Physisorption (BET Method) Measures the specific surface area, pore volume, and pore size distribution of the catalyst and support. Higher surface area generally allows for better metal dispersion.[3]
Temperature-Programmed Reduction (H₂-TPR) Determines the reducibility of the metal oxides, providing information about the metal-support interaction. Stronger interactions can influence catalytic activity and stability.[3][5]
Pulse Chemisorption Quantifies the number of active metal sites on the surface, allowing for the determination of metal dispersion and surface area.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for catalyst preparation and the hydrogenation reaction itself.

Protocol 1: Preparation of a Ru/SiO₂ Catalyst via Incipient Wetness Impregnation (IWI)

Incipient wetness impregnation is a common technique for synthesizing heterogeneous catalysts where a solution of the metal precursor is added to a porous support, with the volume of the solution being equal to the pore volume of the support.[7]

Materials:

  • Fumed Silica (SiO₂) support (e.g., with a specific surface area of 300 m²/g)

  • Ruthenium(III) chloride (RuCl₃) or another suitable precursor

  • Deionized water

  • Drying oven

  • Tube furnace with temperature control

  • Hydrogen/Nitrogen gas mixture (e.g., 10% H₂ in N₂)

Procedure:

  • Support Pre-treatment: Calcine the SiO₂ support at an elevated temperature (e.g., 400°C) for 4 hours to remove adsorbed water and impurities.

  • Determine Pore Volume: Accurately determine the pore volume of the calcined SiO₂ support (typically expressed in mL/g). This can be done via N₂ physisorption or by titrating the support with water until it is saturated.

  • Prepare Precursor Solution: Calculate the amount of Ru precursor needed to achieve the desired metal loading (e.g., 1.5 wt%). Dissolve this amount of precursor in a volume of deionized water exactly equal to the pore volume of the amount of SiO₂ support you are using.

  • Impregnation: Add the precursor solution to the dry SiO₂ support dropwise while continuously mixing or tumbling the support to ensure even distribution. The support should appear damp but have no excess liquid.

  • Drying: Dry the impregnated material in an oven at a controlled temperature (e.g., 60-120°C) for 12-24 hours to remove the solvent.[5][7]

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air at a higher temperature (e.g., 300-500°C) for 2-4 hours to decompose the precursor and form metal oxide nanoparticles.

  • Reduction: Place the calcined catalyst in a tube furnace. Purge the system with an inert gas (N₂) and then introduce the H₂/N₂ mixture. Ramp the temperature to the reduction temperature (e.g., 400°C) and hold for 2-4 hours to reduce the metal oxide to the active metallic state.[5]

  • Passivation/Storage: After reduction, cool the catalyst to room temperature under an inert gas flow. The catalyst is now active and potentially pyrophoric. It should be handled under an inert atmosphere or carefully passivated before exposure to air.

Protocol 2: General Procedure for Biphenyl Hydrogenation in a High-Pressure Autoclave

This protocol outlines the general steps for conducting a biphenyl hydrogenation reaction in a laboratory-scale high-pressure reactor.

Safety First:

  • All high-pressure hydrogenation reactions must be conducted in a well-ventilated fume hood, behind a blast shield.[6][8]

  • Personnel must be thoroughly trained in high-pressure reactor operation and hydrogen safety.[8]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.[8]

  • Ensure the reactor's pressure rating is never exceeded.

  • Inspect all components, including pressure gauges and rupture discs, before each use.

Caption: General workflow for a high-pressure hydrogenation experiment.

Materials & Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with magnetic or mechanical stirring, temperature control, and pressure gauge.

  • Biphenyl (substrate)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Solvent (e.g., isopropanol, ethanol, THF)

  • Catalyst (e.g., 1.5 wt% Ru/SiO₂)

  • Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Reactor Charging: Add the biphenyl, solvent, and catalyst to the reactor vessel. The total liquid volume should not exceed two-thirds of the vessel's capacity.[7]

  • Sealing: Securely seal the reactor according to the manufacturer's instructions. Tighten bolts diagonally and incrementally to ensure an even seal.

  • Leak Testing: Pressurize the sealed reactor with nitrogen to the intended maximum operating pressure. Hold for at least 30 minutes and monitor for any pressure drop, which would indicate a leak.

  • Purging: After a successful leak test, safely vent the nitrogen. Purge the reactor by pressurizing with nitrogen (to ~50 psi) and venting three times to remove residual oxygen. Then, purge with hydrogen three times to replace the inert atmosphere with the reactant gas.[9]

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.0 - 5.0 MPa).[3][9]

    • Begin stirring at a vigorous rate (e.g., 500-1000 rpm) to ensure good gas-liquid-solid mixing.

    • Heat the reactor to the target temperature (e.g., 90 - 200°C).[3]

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is complete when the pressure stabilizes.

  • Shutdown and Product Recovery:

    • Stop heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess hydrogen in a safe manner.[9]

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.

    • Open the reactor, and recover the reaction mixture.

  • Analysis:

    • Separate the heterogeneous catalyst from the liquid product by filtration. Caution: The catalyst may be pyrophoric; keep it wet during filtration and do not allow it to dry in the air.

    • Analyze the liquid product using GC or GC-MS to determine the conversion of biphenyl and the selectivity to CHB and BCH.

Performance Data and Troubleshooting

Comparative Performance of Catalysts

The selection of a catalyst system is often a trade-off between activity, selectivity, and cost. The following table summarizes performance data from various studies to guide this selection.

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)BP Conversion (%)Selectivity (%)Reference
1.5 wt% RuSiO₂901.01.3>99.9>99.9 (to BCH)[1]
20 wt% NiSiO₂2003.0499.699.3 (to CHB)[3]
20 wt% CoSiO₂2002.0411.9~98 (to CHB)[3]
20 wt% CuSiO₂2002.0443.0~99 (to CHB)[3]
Ni-Mo SulfideNone3806.063090 (to CHB)
RhCharcoal50>1.0-~100>95 (to BCH)[6]

Note: Direct comparison is challenging as conditions vary between studies. This table serves as a general guide.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (old, poorly prepared, or poisoned).2. Insufficient hydrogen pressure or temperature.3. Poor mixing (gas-liquid mass transfer limitation).4. Leak in the reactor system.1. Use a fresh batch of catalyst or prepare a new one. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) for difficult reductions. Check starting materials for impurities (e.g., sulfur) that could poison the catalyst.2. Increase hydrogen pressure and/or reaction temperature incrementally.3. Increase the stirring speed.4. Perform a thorough leak test before starting the reaction.
Low Selectivity to CHB (Over-hydrogenation to BCH) 1. Catalyst is too active (e.g., Ru, Rh at high T/P).2. Reaction time is too long.1. Switch to a less active but more selective catalyst (e.g., Ni/SiO₂).2. Monitor the reaction progress by taking aliquots (if the reactor allows) and stop the reaction once the desired conversion is reached.
Catalyst Deactivation 1. Sintering of metal particles at high temperatures.2. Leaching of the active metal into the solution.3. Coking: deposition of carbonaceous species on the catalyst surface.4. Poisoning by impurities in the feed or solvent.1. Operate at the lowest effective temperature. Choose a catalyst with strong metal-support interactions to inhibit sintering.2. Ensure the solvent and reaction conditions do not promote metal dissolution.3. Lower the reaction temperature. If possible, regenerate the catalyst by controlled oxidation (burn-off).4. Purify reactants and solvent before use.

Conclusion

The catalytic hydrogenation of biphenyl is a versatile and critical process for producing valuable chemicals and enabling advanced hydrogen storage technologies. Success in this field requires a holistic understanding of the reaction mechanism, careful selection and characterization of catalysts, and meticulous execution of experimental protocols. This guide provides the foundational knowledge and practical steps for researchers to safely and effectively conduct biphenyl hydrogenation, optimize reaction outcomes, and troubleshoot common challenges. By integrating the principles of catalyst design with rigorous experimental practice, the full potential of this important chemical transformation can be realized.

References

  • Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO 2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane. (n.d.). Bentham Science.
  • Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane. (n.d.). Ingenta Connect.
  • Incipient wetness impregnation. (2023, March 23). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Hiyoshi, N., Rode, C. V., Sato, O., & Shirai, M. (2004). Hydrogenation of Biphenyl over Charcoal-supported Metal Catalysts under Supercritical Carbon Dioxide. Journal of the Japan Petroleum Institute, 47(6), 415-418. Retrieved February 25, 2026, from [Link]

  • Fan, J., Li, W., Yang, J., & Zhang, M. (2024). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. MDPI. Retrieved February 25, 2026, from [Link]

  • Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO 2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane. (n.d.). Bentham Science.
  • (n.d.).
  • (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved February 25, 2026, from [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved February 25, 2026, from [Link]

  • (n.d.).
  • Hiyoshi, N., Rode, C. V., Sato, O., & Shirai, M. (2004). Hydrogenation of Biphenyl over Charcoal-supported Metal Catalysts under Supercritical Carbon Dioxide. Journal of the Japan Petroleum Institute, 47(6), 415-418. Retrieved February 25, 2026, from [Link]

  • (n.d.).
  • TYPICAL PROCEDURE OF HYDROGENATION USING Ru-MACHO®. (n.d.). Takasago. Retrieved February 25, 2026, from [Link]

  • Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba. (n.d.). Springer.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • How to Use a Lab Hydrogenation Reactor for API and Pharmaceutical Development. (n.d.). Kintek Solution. Retrieved February 25, 2026, from [Link]

  • (n.d.).
  • (n.d.).
  • Guo, Z., Hu, L., Yu, H.-h., Cao, X., & Gu, H. (n.d.). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Technical Support Center: Synthesis of 2-Chloro- -phenyl(1,1'-biphenyl)-4-methanol Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #SYN-BPH-042 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro- -phenyl(1,1'-biphenyl)-4-methanol

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #SYN-BPH-042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 2-Chloro-


-phenyl(1,1'-biphenyl)-4-methanol , a sterically congested diaryl methanol. Low yields in this synthesis are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three specific variables:
  • The "Ortho Effect": The 2-chloro substituent on the biphenyl ring induces significant steric twist and electronic deactivation, hindering nucleophilic attack at the benzylic position.

  • Solubility Issues: The rigid biphenyl core often crashes out in standard diethyl ether Grignard conditions, trapping reactive intermediates.

  • Side Reactions: Competitive enolization (if using acetophenone precursors) or reduction (

    
    -hydride transfer) rather than addition.
    

This guide provides a self-validating protocol to systematically eliminate these variables.

Module 1: Diagnostic & Strategy Selection

Before altering your reagents, determine which synthetic pathway you are currently using. The yield optimization strategy differs fundamentally between Route A (C-C Bond Formation) and Route B (Carbonyl Reduction) .

Decision Matrix: Which Route?

Figure 1: Strategic decision tree for selecting the optimization protocol based on starting materials.

Module 2: Route A - Grignard Optimization (The "Turbo" Protocol)

If you are building the molecule from 4-bromo-2-chlorobiphenyl and benzaldehyde , standard Magnesium turnings often fail due to the deactivating nature of the halogenated biphenyl.

The Problem: The "Sleeping" Grignard

The 2-chloro group creates a "passivated" electronic environment. Standard initiation (iodine/heat) often leads to Wurtz homocoupling (dimerization of your biphenyl) rather than Grignard formation.

The Solution: Knochel's Turbo Grignard

Switch to Isopropylmagnesium Chloride - Lithium Chloride complex (


-PrMgCl[1]·LiCl) .[1][2] The LiCl breaks up polymeric Grignard aggregates, increasing solubility and reactivity (Knochel et al., Angew. Chem. Int. Ed. 2004).[3][4]
Protocol: Halogen-Metal Exchange
StepActionTechnical Rationale
1. Dry Down Flame dry flask under Ar/N

. Add 4-bromo-2-chlorobiphenyl (1.0 equiv).
Moisture is the #1 yield killer.
2. Solvent Dissolve in anhydrous THF (not Ether).[5]THF coordinates LiCl effectively; Ether does not support the "Turbo" complex.
3. Exchange Cool to -15°C . Add

-PrMgCl·LiCl
(1.1 equiv) dropwise over 10 min.
Critical: Low temp prevents benzyne formation or side reactions. The exchange is faster than direct insertion.
4. Monitor Stir at -15°C for 30-60 min. Check via GC-MS (quench aliquot with MeOD).Look for the deuterated biphenyl. If <95% conversion, warm to 0°C.
5. Addition Cool to -20°C . Add Benzaldehyde (1.2 equiv) slowly.Excess aldehyde ensures full consumption of the valuable biphenyl species.
6. Warm Up Allow to warm to RT over 2 hours.Ensures reaction completion.

Troubleshooting Q&A:

  • Q: My reaction mixture turned into a solid sludge.

    • A: The biphenyl-magnesium species is less soluble than simple phenyl Grignards. Dilute with more THF (1.5x volume) immediately. Do not use Diethyl Ether.

  • Q: I see a lot of reduced alcohol (benzyl alcohol) but no product.

    • A: This is

      
      -hydride elimination from the isopropyl group. Switch to PhMgCl  for the exchange if the Turbo reagent gives too much reduction byproduct, though this is rare at -20°C.
      

Module 3: Route B - Ketone Reduction Optimization

If you are reducing (2-chlorobiphenyl-4-yl)(phenyl)methanone , the issue is usually stereocontrol (if chiral) or incomplete conversion due to the bulky 2-chloro-biphenyl group blocking the carbonyl.

The Solution: Modified Borohydride Reduction

Use Sodium Borohydride (


)  in combination with Methanol/THF  mixtures. Avoid Lithium Aluminum Hydride (

) as it can sometimes cause de-halogenation (stripping the Chlorine off the ring) at high temperatures.
Protocol: Controlled Reduction
  • Solvent System: Dissolve ketone in THF:MeOH (1:1) . The THF solubilizes the biphenyl; MeOH activates the borohydride.

  • Temperature: Cool to 0°C .

  • Reagent: Add

    
     (1.5 equiv) in portions.
    
  • Optimization (The "Luche" Boost): If conversion stalls at 80%, add Cerium(III) Chloride heptahydrate (

    
    )  (1.0 equiv). This coordinates to the carbonyl oxygen, making it more electrophilic without increasing basicity (preventing side reactions).
    

Troubleshooting Q&A:

  • Q: I have starting material remaining even after 24 hours.

    • A: The steric bulk of the 2-chloro group is shielding the carbonyl. Heat to 40°C and add a fresh 0.5 equiv of

      
      .
      
  • Q: I lost my Chlorine atom! (Dehalogenation).

    • A: This happens with

      
       or catalytic hydrogenation. Stick strictly to borohydrides (
      
      
      
      )
      .

Module 4: Workup - The "Hidden" Yield Killer

Many researchers synthesize the molecule successfully but lose it during the quench due to the emulsion formation typical of biphenyl compounds.

The "Fieser" Modification for Biphenyls

Do not just dump water into the reaction.

  • Quench: Dilute with Et

    
    O. Add Saturated 
    
    
    
    dropwise at 0°C.
  • Phase Break: If an emulsion forms (milky layer), add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour. This complexes aluminum/magnesium salts and breaks the emulsion.

  • Extraction: Extract with Ethyl Acetate (EtOAc) , not Ether.[5] Biphenyl alcohols are more soluble in EtOAc.

  • Washing: Wash organic layer with Brine -> Dry over

    
    .
    

Summary of Critical Parameters

ParameterStandard Protocol (Low Yield)High-Performance Protocol
Reagent (Rt A) Mg Turnings / Iodine

-PrMgCl·LiCl (Turbo Grignard)
Solvent Diethyl EtherAnhydrous THF
Temperature Reflux-15°C to RT (Controlled)
Quench HCl / WaterSat.

+ Rochelle's Salt

References

  • Turbo Grignard Preparation & Utility: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Grignard Side Reactions (Reduction/Enolization): Benkeser, R. A., et al. (1969). Factors influencing the ratio of reduction to addition in the Grignard reaction. Journal of Organic Chemistry.

  • Luche Reduction (CeCl3 + NaBH4): Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • General Workup of Organometallics: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard reference for Rochelle's salt workups).

Sources

Optimization

Technical Support Center: Purification of Crude Bifenthrin Alcohol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of crude Bifenthrin alcohol (2-Methyl-3-biphenylmethanol, CAS 76350-90-8). This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of crude Bifenthrin alcohol (2-Methyl-3-biphenylmethanol, CAS 76350-90-8). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common challenges encountered during the purification of this critical insecticide intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial queries and provides a high-level framework for approaching the purification process.

Q1: My crude Bifenthrin alcohol is a discolored, waxy solid or a dark oil. What is my first step?

A1: The physical state and color of your crude product provide initial clues about the impurity profile. A dark color often suggests the presence of polymeric byproducts or residual catalysts from synthesis, such as a Grignard reaction[1]. An oily or waxy consistency indicates that the melting point is depressed by impurities, preventing it from forming a clean crystalline solid.[1][2][3]

Your first step should be a simple liquid-liquid extraction (LLE) . Dissolve the crude material in a suitable organic solvent like toluene or dichloromethane, and wash it with a sequence of aqueous solutions (e.g., dilute acid, dilute base, and finally, brine) to remove inorganic salts and ionizable impurities. This initial cleanup is often sufficient to allow for successful crystallization.[4][5]

Q2: What are the most likely impurities in my crude Bifenthrin alcohol preparation?

A2: Impurities are typically remnants of the synthesis process. Bifenthrin alcohol is often synthesized via a Grignard reaction followed by reaction with formaldehyde, or through a Suzuki coupling.[1] Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as 3-chloro-2-methylbiphenyl or (3-bromo-2-methylphenyl)methanol and phenylboronic acid.[1]

  • Synthesis Byproducts: Homocoupling products (e.g., biphenyl) from the coupling reaction or side products from the Grignard reagent.

  • Solvents and Reagents: Residual high-boiling point solvents like toluene or DMF.[6]

  • Degradation Products: Minor products from exposure to excessive heat or incompatible reagents.

Identifying potential impurities is key to selecting the most effective purification strategy.[7][8]

Q3: How do I choose the best purification method for my needs?

A3: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. A logical workflow can help guide your decision.

G start Crude Bifenthrin Alcohol Sample is_solid Is the sample mostly solid? start->is_solid lle Perform Liquid-Liquid Extraction (LLE) (See Guide 2) is_solid->lle No (Oil/Gummy) recrystallize Attempt Recrystallization (See Guide 1) is_solid->recrystallize Yes lle->recrystallize purity_check1 Check Purity (TLC, Melting Point) recrystallize->purity_check1 is_pure1 Is Purity >98%? purity_check1->is_pure1 chromatography Perform Flash Chromatography (See Guide 3) is_pure1->chromatography No end Pure Bifenthrin Alcohol is_pure1->end Yes purity_check2 Check Purity of Fractions (TLC, HPLC) chromatography->purity_check2 is_pure2 Are Fractions Pure? purity_check2->is_pure2 combine Combine Pure Fractions & Evaporate Solvent is_pure2->combine Yes fail Re-evaluate Impurity Profile & Method Selection is_pure2->fail No combine->end

Caption: Purification workflow decision tree.
Method Best For Advantages Disadvantages
Recrystallization Removing small amounts of impurities from a mostly crystalline solid.Highly scalable, cost-effective, yields high-purity crystalline product.May not remove impurities with similar solubility; can have lower yields.
Liquid-Liquid Extraction Initial cleanup of very crude mixtures; removing salts and polar/ionizable impurities.Fast, simple, good for removing specific impurity classes (acidic/basic).Limited separation power for non-ionizable, structurally similar compounds; can form emulsions.[4][5]
Flash Chromatography Separating complex mixtures or impurities with similar properties to the product.High resolution, versatile, effective for difficult separations.Less scalable, requires more solvent, more labor-intensive.[9]
Q4: What is the most efficient way to get a quick assessment of my sample's purity?

A4: For a rapid, qualitative assessment, two methods are indispensable:

  • Thin-Layer Chromatography (TLC): This allows you to visualize the number of components in your mixture. A single spot (compared to the crude material) indicates good purity.

  • Melting Point Determination: Pure Bifenthrin alcohol has a sharp melting range of 73-76°C.[1][2][3] Impurities will typically cause the melting point to become depressed and broaden. A sharp melting point within the expected range is a strong indicator of high purity.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the standard methods.[10][11][12]

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step guides for the primary purification techniques.

Guide 1: Purification by Recrystallization

Causality & Principle: Recrystallization operates on the principle of differential solubility. A solvent is chosen in which the desired compound (Bifenthrin alcohol) is highly soluble at an elevated temperature but poorly soluble at a low temperature. Impurities are ideally either insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).

Experimental Protocol: Recrystallization from a Mixed Solvent System (Toluene/Heptane)
  • Dissolution: In a flask, add the crude Bifenthrin alcohol. For every 1 gram of crude material, add 2-3 mL of toluene. Heat the mixture gently (to ~60-70°C) with stirring until all the solid dissolves completely.[13]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add an "anti-solvent" like heptane or hexane dropwise until the solution becomes faintly cloudy (the saturation point). Bifenthrin alcohol is only slightly soluble in heptane.[14][15]

  • Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (heptane) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents. The final product should be a white crystalline powder.[2][3]

Workflow for Recrystallization dot

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A 1. Add Crude Solid to Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Stir until Fully Dissolved B->C D 4. Allow to Cool Slowly to RT C->D E 5. Cool in Ice Bath to Maximize Yield D->E F 6. Collect Crystals via Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Under Vacuum G->H I I H->I Pure Crystalline Product

Sources

Troubleshooting

Troubleshooting Grignard coupling failures in biphenyl methanol synthesis

Technical Support Center: Biphenyl Methanol Synthesis Subject: Troubleshooting Grignard Coupling Failures (4-Bromobiphenyl 4-Biphenylmethanol) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Methanol Synthesis Subject: Troubleshooting Grignard Coupling Failures (4-Bromobiphenyl


 4-Biphenylmethanol)
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Ticket Status:  Open

Overview

You are likely encountering difficulties in the synthesis of 4-biphenylmethanol (or related biaryl carbinols). This reaction involves the generation of 4-biphenylmagnesium bromide followed by nucleophilic addition to a carbonyl source (typically Formaldehyde/Paraformaldehyde).

The Common Pain Points:

  • Insolubility: The biphenyl Grignard reagent is notoriously insoluble in pure diethyl ether, often crashing out and stalling the reaction.

  • Homocoupling (Wurtz Reaction): Aryl Grignards are prone to radical dimerization, leading to significant amounts of quaterphenyl (4,4'-diphenylbiphenyl) impurities which are difficult to separate.

  • Paraformaldehyde "Cracking": Inefficient depolymerization of paraformaldehyde leads to low conversion.

This guide moves beyond basic textbook advice, utilizing Knochel-type protocols and Imamoto organocerium chemistries to resolve these specific failure modes.

Part 1: Diagnostic Troubleshooting (Q&A)

Phase 1: The "Dead" Reaction (Initiation Failures)

Q: My magnesium turnings are fresh, but the reaction won't initiate even with Iodine. Why? A: "Fresh" is relative. Magnesium rapidly forms a passivation oxide layer. For aryl bromides like 4-bromobiphenyl, simple iodine activation is often insufficient because the generated radical anion is stabilized by the biphenyl system, slowing the surface breakdown.

  • The Fix (Mechanical): Stir "dry" (solvent-free) Magnesium turnings under Argon/Nitrogen with a heavy magnetic stir bar overnight. This "ball-milling" effect exposes fresh metal lattice.

  • The Fix (Chemical - The "Turbo" Method): Do not use elemental Mg. Instead, perform a Halogen-Metal Exchange using Knochel’s Turbo Grignard (

    
    ).[1]
    
    • Why: This bypasses the heterogeneous surface chemistry entirely. The LiCl breaks up the polymeric aggregates of the Grignard, increasing solubility and reactivity.

Q: The reaction started but then turned into a thick, unmanageable sludge. A: You have hit the solubility limit. 4-biphenylmagnesium bromide aggregates heavily in diethyl ether.

  • The Fix: Switch to THF or a THF/Toluene (1:1) mixture. Toluene helps solvate the aromatic rings, while THF coordinates the Magnesium.

  • Warning: THF increases the rate of Wurtz homocoupling. You must control the temperature (keep

    
     during formation) to prevent dimerization.
    
Phase 2: Impurity Profiles (Coupling Failures)

Q: I isolated a large amount of white solid that is insoluble in almost everything. It’s not my product. A: This is Quaterphenyl (the Wurtz homocoupling product).

  • Mechanism: The generated Grignard reagent (

    
    ) reacts with unreacted starting material (
    
    
    
    ) via a radical mechanism.
  • The Fix:

    • Dilution: Double your solvent volume. High concentration favors bimolecular homocoupling.

    • Slow Addition: Add the bromide to the Mg very slowly (over 1-2 hours). This keeps the concentration of unreacted bromide low relative to the Mg surface area.

Q: I see starting material and biphenyl, but no alcohol. A: This suggests "Quenching" or "Enolization."

  • Scenario A (Moisture): If you see Biphenyl (Ph-Ph), your Grignard was protonated by water in the solvent or atmosphere. Check your inert lines.

  • Scenario B (Paraformaldehyde Issues): If you added solid paraformaldehyde directly, it likely didn't depolymerize fast enough to react before the Grignard decomposed or quenched. You must "crack" the paraformaldehyde into monomeric gas (see Protocol below).

Part 2: Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired Grignard formation and the fatal Wurtz homocoupling pathway.

GrignardPathways cluster_0 Critical Control Point Start 4-Bromobiphenyl Mg_Surface Mg Surface / iPrMgCl Start->Mg_Surface Initiation Radical Aryl Radical Intermediate Mg_Surface->Radical SET Mechanism Grignard Ar-MgBr (Desired) Radical->Grignard Fast Capture Wurtz Quaterphenyl (Homocoupling Impurity) Radical->Wurtz Reacts with Ar-Br (High Conc/Temp) Product 4-Biphenylmethanol (Target) Grignard->Product Nucleophilic Attack (Requires Monomer HCHO) Grignard->Wurtz Reacts with Ar-Br Reduced Biphenyl (Moisture Quench) Grignard->Reduced H2O Protonation Formaldehyde HCHO (Electrophile)

Caption: Kinetic competition between Grignard formation (Green path) and Wurtz Homocoupling (Red path). High concentrations of bromide favor the Red path.

Part 3: Comparative Solvent & Additive Data

The choice of solvent dramatically affects the ratio of Product (Alcohol) to Impurity (Dimer).

Solvent SystemSolubility of ArMgBrWurtz Coupling RiskRecommended For
Diethyl Ether Poor (Precipitates)LowSmall scale, simple phenyls.
THF ExcellentHigh Complex aryls (requires low temp).
THF / Toluene (1:1) GoodModerateBiphenyl/Naphthyl systems.
THF + LiCl (Turbo) ExcellentLow (Fast exchange)The Gold Standard.

Part 4: The "Gold Standard" Protocol

Method: Halogen-Metal Exchange with Depolymerized Formaldehyde. Target: 4-Biphenylmethanol. Scale: 10 mmol.

Reagents:
  • 4-Bromobiphenyl (2.33 g, 10 mmol)

  • 
     (Turbo Grignard), 1.3 M in THF (8.5 mL, ~1.1 equiv)
    
  • Paraformaldehyde (Dry, 1.5 equiv)

  • Anhydrous THF (20 mL)

Step-by-Step Workflow:
  • System Prep: Flame-dry a 2-neck round bottom flask (Flask A) and a separate Schlenk flask (Flask B). Cool under Argon flow.

  • Exchange (Flask A):

    • Charge Flask A with 4-Bromobiphenyl and anhydrous THF (10 mL).

    • Cool to -15°C (Ice/Salt bath). Note: Lower temperatures suppress Wurtz coupling.

    • Add

      
       dropwise over 10 minutes.
      
    • Stir at -15°C for 1 hour. The solution should turn brownish-yellow but remain homogeneous (thanks to LiCl).

  • Formaldehyde Generation (The "Cracking" Step):

    • Do not add solid paraformaldehyde to Flask A.

    • Place dry Paraformaldehyde in Flask B. Connect Flask B to Flask A via a wide-bore cannula or glass bridge.

    • Heat Flask B to 180°C while passing a slow stream of Argon through Flask B into the headspace of Flask A (which is kept at 0°C).

    • The monomeric formaldehyde gas will bubble into the Grignard solution and react immediately.

  • Completion & Workup:

    • Once the paraformaldehyde is consumed, warm Flask A to room temperature.

    • Quench with saturated

      
       (aq).[2]
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
Advanced Option: The Imamoto Modification ( )

If you are reacting the Biphenyl Grignard with a ketone (e.g., Acetone or Benzophenone) instead of Formaldehyde, and the reaction fails due to enolization:

  • Step: After forming the Grignard (Step 2), add anhydrous

    
     (1.5 equiv, dried at 140°C under vacuum for 2 hours) to Flask A.
    
  • Effect: This forms the Organocerium reagent (

    
    ), which is less basic but highly nucleophilic, preventing enolization and promoting 1,2-addition.
    

References

  • The "Turbo Grignard" Protocol: Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Organocerium (Imamoto) Reagents: Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984).[4] Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. The Journal of Organic Chemistry, 49(21), 3904–3912.

  • Paraformaldehyde Cracking Technique: Organic Syntheses, Coll. Vol. 2, p. 290 (1943); Vol. 11, p. 52 (1931). Cyclohexylcarbinol. (Describes the depolymerization apparatus).

Sources

Optimization

Technical Support Center: Recrystallization Protocols for Desvenlafaxine (CAS 80142-96-3)

Compound Identity: Desvenlafaxine (O-desmethylvenlafaxine) Free Base CAS: 80142-96-3 Chemical Class: Phenethylamine / SNRI Antidepressant Metabolite Introduction: The Criticality of Solvent Systems Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Desvenlafaxine (O-desmethylvenlafaxine) Free Base CAS: 80142-96-3 Chemical Class: Phenethylamine / SNRI Antidepressant Metabolite

Introduction: The Criticality of Solvent Systems

Welcome to the technical support hub for CAS 80142-96-3. As a Senior Application Scientist, I understand that purifying Desvenlafaxine free base is a critical intermediate step before salt formation (typically succinate). The amphoteric nature of this molecule (containing both a phenolic hydroxyl and a tertiary amine) creates unique solubility challenges.

This guide moves beyond generic advice, focusing on the specific thermodynamic behaviors of Desvenlafaxine to prevent common failures like "oiling out" (liquid-liquid phase separation) and hydrate formation.

Module 1: Solvent Selection Matrix

User Question: Which solvent system provides the best balance between yield and impurity rejection for the free base?

Technical Insight: CAS 80142-96-3 exhibits high solubility in lower alcohols due to hydrogen bonding but limited solubility in non-polar hydrocarbons. The "Golden Rule" for this compound is to utilize a Protic/Aprotic gradient .

Solvent Performance Table
Solvent SystemRoleSolubility BehaviorRisk ProfileRecommendation
Methanol PrimaryHigh. Dissolves >150 mg/mL at reflux.Low yield if used alone (too soluble).Excellent. Use as the dissolution solvent.
Ethanol PrimaryHigh/Medium. Good thermal gradient.Moderate. Slower crystallization kinetics.Good. Preferred for slower crystal growth.[1]
Isopropanol (IPA) Primary/AntiMedium. Steep solubility curve.Oiling Out. High risk if water is present.[2]Standard. Best balance for industrial scale.
Water Anti-solventpH Dependent. Low solubility at neutral pH.Hydrate Formation. Promotes hydrate polymorphs.Caution. Use only if hydrate is desired or pH is controlled.
Ethyl Acetate Anti-solventLow. Gelling/Amorphous precipitation.Good. Excellent for removing non-polar impurities.
Acetone Anti-solventLow. Solvate formation.Moderate. Better for the succinate salt, not the base.

Module 2: Troubleshooting "Oiling Out"

User Question: My solution turns cloudy and forms a sticky oil at the bottom instead of crystals. How do I fix this?

Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Width (MSZW) limit. For Desvenlafaxine, this is often caused by excessive water in the alcohol solvent or cooling too rapidly.

Corrective Protocol: The "Re-Heat and Seed" Method
  • Re-dissolve: Heat the mixture back to reflux until the oil phase disappears.

  • Adjust Polarity: Add 5-10% more of the primary solvent (e.g., Methanol) to shift the composition away from the LLPS boundary.

  • Seed: Cool to 5°C above the temperature where oiling occurred and add 0.1 wt% pure seed crystals.

  • Slow Cool: Reduce temperature by 0.5°C/min.

Visualizing the Decision Logic

SolventLogic Start Start: Solvent Selection SolubilityCheck Check Solubility in Refluxing MeOH/EtOH Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves YesDissolve Add Anti-solvent (EtOAc or IPA) Dissolves->YesDissolve Yes NoDissolve Switch to DMSO/DMF (Not Recommended for API) Dissolves->NoDissolve No Cooling Cool to Room Temp YesDissolve->Cooling Observation Observation Cooling->Observation Crystals Crystals Formed (Filter & Dry) Observation->Crystals White Solid Oil Oiling Out / Emulsion Observation->Oil Sticky Oil NoPrecip No Precipitation Observation->NoPrecip Clear Soln FixOil Protocol: Re-heat -> Add 10% MeOH -> Seed Oil->FixOil FixNoPrecip Protocol: Concentrate Vol -> Cool to 0°C NoPrecip->FixNoPrecip

Caption: Decision tree for managing phase separation during Desvenlafaxine recrystallization.

Module 3: Impurity Rejection Protocols

User Question: I cannot remove the unreacted Venlafaxine impurity (parent compound) below 0.5%.

Technical Insight: Venlafaxine (the precursor) is significantly less polar than Desvenlafaxine because it lacks the phenolic hydroxyl group. We exploit this difference using a Polarity Wash .

The "Polarity Wash" Protocol

Objective: Selectively dissolve Venlafaxine while keeping Desvenlafaxine solid.

  • Crystallization: Perform the standard recrystallization using Isopropanol (IPA) .

    • Why: Desvenlafaxine crystallizes well from IPA, but Venlafaxine remains soluble in the mother liquor.

  • Filtration: Filter the solids at 0–5°C.

  • Displacement Wash: Do NOT wash with fresh cold IPA alone. Wash with a mixture of Ethyl Acetate:IPA (9:1) .

    • Mechanism:[3][4][5][6][7] The non-polar Ethyl Acetate solvates the lipophilic Venlafaxine impurity without dissolving the polar Desvenlafaxine product.

Module 4: Polymorph & Hydrate Control

User Question: The melting point of my product is lower than expected (approx. 223°C vs 270°C). Why?

Technical Insight: You have likely isolated a Hydrate or a Solvate instead of the anhydrous Form I.

  • Anhydrous Form I: High melting point (~270°C).

  • Hydrates/Solvates: Lower/Broad melting ranges.

Prevention Strategy:

  • Water Activity: If using water as a co-solvent, the water activity (

    
    ) must be kept low during the final drying phase.
    
  • Drying: Desvenlafaxine solvates are often unstable. Dry under vacuum at 50°C for >12 hours to collapse solvates into the stable anhydrous form.

Standard Recrystallization Workflow

Workflow Crude Crude CAS 80142-96-3 Dissolve Dissolve in Refluxing Methanol (5-10 volumes) Crude->Dissolve Carbon Opt: Activated Carbon (Color Removal) Dissolve->Carbon Filter Hot Filtration (Remove Insolubles) Carbon->Filter Distill Partial Distillation (Remove 50% Solvent) Filter->Distill Antisolvent Add IPA or EtOAc (Slow Addition) Distill->Antisolvent Crystallize Cool to 0-5°C (Hold 2 hours) Antisolvent->Crystallize Isolate Filter & Wash (EtOAc:IPA 9:1) Crystallize->Isolate

Caption: Optimized workflow for high-purity Desvenlafaxine free base isolation.

References

  • Vertex Pharmaceuticals & Wyeth. (2008). Crystalline polymorphs of desvenlafaxine succinate and their preparations. US Patent Application 2008/0188567.[3] Link

  • Teva Pharmaceuticals. (2009). Processes for the preparation of O-desmethylvenlafaxine, free from its dimer impurities. WO Patent 2009/151494. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 125017, Desvenlafaxine. Link

  • Cayman Chemical. (2022).[8] Desvenlafaxine (succinate hydrate) Product Information & Solubility Data. Link

  • University of Alberta. (n.d.). Recrystallization - Single and Two-Solvent Methods. Link

Sources

Troubleshooting

Technical Support Center: Mitigating Moisture Sensitivity in Biphenyl Methanol Handling

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with biphenyl methanol and its derivatives. This resource is designed to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with biphenyl methanol and its derivatives. This resource is designed to provide in-depth, field-proven insights into the challenges posed by moisture sensitivity and to offer practical, actionable solutions for your experiments.

Introduction: The Subtle Challenge of a Crystalline Solid

Biphenyl methanol is a stable, crystalline solid under anhydrous conditions. However, its hydroxyl group makes it susceptible to moisture, which can compromise experimental integrity, reduce yields, and introduce impurities. While not pyrophoric, the issues arising from moisture contamination are often subtle and can lead to significant troubleshooting challenges. This guide will equip you with the expertise to anticipate, identify, and resolve these issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of biphenyl methanol.

Q1: How moisture-sensitive is biphenyl methanol, really?

A1: Biphenyl methanol is a crystalline solid and is less overtly reactive with water than, for example, a Grignard reagent. However, it is considered hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can act as a nucleophile or a proton source in subsequent reactions, leading to unwanted side products or inhibition of your desired transformation. For optimal results in moisture-sensitive applications, it should always be handled as a moisture-sensitive compound.

Q2: What are the visual signs that my biphenyl methanol might be "wet"?

A2: Visually inspecting a white crystalline solid for trace amounts of water is unreliable. However, significant moisture absorption may cause the powder to appear clumpy or sticky rather than free-flowing. The most reliable methods for determining water content are analytical, such as Karl Fischer titration.

Q3: Can I use a standard drying oven to dry my biphenyl methanol?

A3: A standard laboratory oven open to the atmosphere is not suitable for drying biphenyl methanol, as it will not effectively remove water and may even introduce contaminants. A vacuum oven is the recommended equipment for this purpose, as it allows for the removal of water at a lower temperature, preventing thermal degradation of the compound.

Q4: What are the primary consequences of using "wet" biphenyl methanol in a reaction?

A4: The consequences depend on the specific reaction chemistry. In general, the presence of water can lead to:

  • Reaction with sensitive reagents: Water can quench organometallic reagents (e.g., Grignard reagents, organolithiums) and deactivate certain catalysts.

  • Hydrolysis of intermediates or products: In reactions like esterifications, water can shift the equilibrium back towards the starting materials, reducing the yield.[1]

  • Formation of byproducts: Water can participate in side reactions. For instance, in a Williamson ether synthesis, water can hydrolyze the alkyl halide or protonate the alkoxide, reducing the efficiency of the desired reaction.[2]

Troubleshooting Guides: From Symptoms to Solutions

This section provides a systematic approach to troubleshooting common experimental problems where moisture contamination of biphenyl methanol is a suspected culprit.

Scenario 1: Low or No Yield in a Williamson Ether Synthesis

Symptom: You are attempting to synthesize a biphenyl methyl ether from biphenyl methanol via a Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide), but you observe a low yield of the desired ether and recover a significant amount of unreacted biphenyl methanol.

Potential Cause: The presence of water in your biphenyl methanol is a likely cause. Water can interfere in two main ways:

  • Consumption of the base: The strong base (e.g., NaH) will react with water before deprotonating the biphenyl methanol, reducing the amount of active alkoxide formed.

  • Protonation of the alkoxide: Any water present can protonate the biphenyl methoxide anion back to the starting alcohol, effectively quenching the nucleophile.[3]

Troubleshooting Workflow:

A Low Yield in Williamson Ether Synthesis B Check for Water Contamination A->B C Dry Biphenyl Methanol B->C Solid Starting Material D Use Anhydrous Solvent B->D Reaction Medium E Ensure Dry Glassware B->E Apparatus F Re-run Reaction C->F D->F E->F G Yield Improved? F->G H Yes: Moisture was the issue G->H I No: Investigate other factors (base strength, temperature, alkyl halide reactivity) G->I

Troubleshooting Workflow for Williamson Ether Synthesis.

Recommended Actions:

  • Dry the Biphenyl Methanol: Before use, dry the biphenyl methanol in a vacuum oven. (See Protocol 1).

  • Verify Solvent Anhydrousness: Use freshly dried and degassed solvents for the reaction.

  • Ensure Rigorous Inert Atmosphere: Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

Scenario 2: Incomplete Esterification Reaction

Symptom: You are performing a Fischer esterification of a carboxylic acid using biphenyl methanol as the alcohol under acidic catalysis. The reaction does not go to completion, and you observe the presence of both starting materials in your crude product.

Potential Cause: Fischer esterification is an equilibrium process.[1] The presence of water, either from wet biphenyl methanol or formed during the reaction, will shift the equilibrium back towards the starting materials, preventing complete conversion to the ester.[4]

Troubleshooting Workflow:

A Incomplete Esterification B Equilibrium Issue: Presence of Water A->B C Dry Biphenyl Methanol B->C Starting Material D Use Excess Alcohol or Remove Water B->D Reaction Conditions E Re-run Reaction with Water Removal C->E D->E F Reaction Goes to Completion? E->F G Yes: Equilibrium successfully shifted F->G H No: Check catalyst activity, temperature, reaction time F->H

Troubleshooting Workflow for Fischer Esterification.

Recommended Actions:

  • Dry Reactants: Ensure both your biphenyl methanol and the carboxylic acid are as dry as possible.

  • Remove Water Azeotropically: If your solvent is suitable (e.g., toluene), perform the reaction using a Dean-Stark apparatus to remove water as it is formed.

  • Use a Drying Agent: While not always practical during the reaction itself, ensuring all starting materials are rigorously dry is the best preventative measure. Concentrated sulfuric acid, often used as a catalyst, is also a dehydrating agent and can help drive the reaction forward.[5]

Analytical Detection of Moisture

1. Karl Fischer Titration: This is the gold standard for quantifying water content in solids.[6] It is a highly sensitive and specific method.

2. Spectroscopic Analysis (IR and NMR):

  • Infrared (IR) Spectroscopy: The O-H stretching band in an IR spectrum is sensitive to hydrogen bonding. In a "wet" sample of biphenyl methanol, you may observe a broadening of the O-H peak (typically around 3200-3600 cm⁻¹) due to the presence of water molecules and increased hydrogen bonding interactions.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and the extent of hydrogen bonding. In the presence of water, fast proton exchange between biphenyl methanol and water can lead to a single, broadened hydroxyl peak at a chemical shift that is an average of the two environments.[8]

Analytical TechniqueIndication of Moisture
Karl Fischer Titration Quantitative measurement of water content (ppm or %).
IR Spectroscopy Broadening of the O-H stretching band (3200-3600 cm⁻¹).
¹H NMR Spectroscopy Broadening and shifting of the hydroxyl proton signal.

Experimental Protocols

Protocol 1: Drying Biphenyl Methanol Solid

This protocol describes the effective removal of trace moisture from solid biphenyl methanol using a vacuum oven.

Materials:

  • Biphenyl methanol

  • Shallow glass dish or watch glass

  • Vacuum oven

  • Vacuum pump with a cold trap

Methodology:

  • Spread the biphenyl methanol powder in a thin layer on a shallow glass dish to maximize the surface area.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature below the melting point of biphenyl methanol (typically 40-50°C is sufficient). The melting point of 4-biphenylmethanol is around 99-102°C.

  • Carefully apply a vacuum, ensuring the powder is not disturbed by a rapid pressure change.[9]

  • Dry for 4-16 hours under vacuum.[10]

  • To break the vacuum, slowly backfill the oven with an inert gas such as nitrogen or argon.

  • Immediately transfer the dried biphenyl methanol to a desiccator for cooling and storage.

Protocol 2: Karl Fischer Titration of Biphenyl Methanol

This protocol provides a general procedure for determining the water content of biphenyl methanol using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., one-component composite reagent)

  • Anhydrous methanol (as the solvent)

  • Water standard for titer determination

  • Airtight syringe

  • Biphenyl methanol sample

Methodology:

  • System Preparation: Add anhydrous methanol to the titration vessel and precondition the solvent by running the titrator until the drift is stable and low, indicating a dry solvent.

  • Titer Determination: Accurately add a known amount of water standard to the conditioned cell and titrate to the endpoint. Perform this in triplicate to get an accurate titer for the Karl Fischer reagent.

  • Sample Analysis: a. Accurately weigh a sample of biphenyl methanol (typically 0.5-1.0 g) in a dry container. b. Quickly transfer the solid to the conditioned titration vessel. c. Allow the sample to dissolve completely. Gentle warming of the titration cell (to a maximum of 50°C) can aid dissolution if necessary.[11] d. Titrate the sample to the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the sample weight, the volume of titrant used, and the predetermined titer.

References

  • Hu, N., Wu, D., Cross, K. J., & Schaefer, D. W. (2010). Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra. Applied Spectroscopy, 64(3), 337–342.
  • McNeil, I. (2008). NMR Analysis of Alcohol/Water and Alcohol/Alcohol Mixtures. Honors Projects, 184. [Link]

  • Francis Academic Press. (n.d.).
  • Kallio, H., & Leino, M. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 21(12), 9441-9462.
  • StackExchange. (2017, October 14). O-H infrared band dependence of alcohol concentration in water. Chemistry Stack Exchange. [Link]

  • Mettler-Toledo. (n.d.). Karl Fischer Titration Guide. [Link]

  • McNeil, I. (2008). NMR Analysis of Alcohol/Water and Alcohol/Alcohol Mixtures. Honors Projects, 184. [Link]

  • Srinivasu, M. K., et al. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. Crystal Growth & Design.
  • Das, B., et al. (2016).
  • Benchchem. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Benchchem Technical Support.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • AIP Publishing. (2023, March 8). Roles of hydrogen bonding interactions and hydrophobic effects on enhanced water structure strength in aqueous alcohol solutions. [Link]

  • QA-Group. (n.d.). What is Karl Fischer titration and how does it work?. [Link]

  • Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Reddit. (2023, July 11). fastest way to dry crystals?. r/chemistry. [Link]

  • Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. [Link]

  • Reddit. (2024, October 6). Williamson Ether Synthesis question. r/OrganicChemistry. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Benchchem. (2025).
  • Molnár-Institute for Applied Chromatography. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. [Link]

  • Nakano, M., et al. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Chemical and Pharmaceutical Bulletin, 49(10), 1362-1365.
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene. Benchchem Technical Support.
  • Alsante, K. M., et al. (2014). Forced degradation to develop stability-indicating methods. Pharmaceutical Outsourcing.
  • Hach. (n.d.). Volumetric two-component ethanol based Karl Fischer Titration. [Link]

  • Journal of Chromatography B. (2018).
  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]

  • PubMed Central (PMC). (n.d.). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • Drawell. (2022, December 7). Basic Statement of Vacuum Drying Oven – Learn Now. [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

  • PubMed Central (PMC). (n.d.). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • MDPI. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]

  • Digivac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven. [Link]

  • ResearchGate. (2025, August 6). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF. [Link]

  • Benchchem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem Technical Support.
  • Rocker. (n.d.). Vacuum Drying | Principles and applications in food & cosmetics. [Link]

  • Google Patents. (n.d.). CN105198707A - 4-biphenyl methanol synthetic method.
  • ADPI. (n.d.). ADPI Analytical Method #003 Determination of Moisture #003a: Vacuum Oven Method #003b. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • SmartLabs. (n.d.). Esterification. [Link]

  • PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. [Link]

  • YouTube. (2024, September 19). Condensation and Esterification Reactions | VCE Chemistry 3&4. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol: An NMR-Centric Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical methodologies for the structural elucidation of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the "why" behind experimental choices, offering a self-validating framework for analysis.

The Compound of Interest: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

The target molecule, 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, possesses a complex and asymmetric structure. Its key features include a biphenyl core, a chlorine substituent introducing electronic and steric effects, and a chiral center at the benzylic alcohol. These characteristics present a compelling challenge for structural analysis, making it an excellent case study for advanced spectroscopic techniques.

The Power of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules.[1][2] Unlike other methods that provide information on mass or functional groups, NMR reveals the precise connectivity and spatial arrangement of atoms within a molecule.[3] For a molecule like 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete characterization.[4][5]

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar compounds and established chemical shift principles, we can predict the approximate NMR spectral data for our target molecule. The biphenyl moiety typically exhibits signals in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm.[6][7][8] The presence of the electron-withdrawing chlorine atom and the phenyl-methanol substituent will induce specific shifts in the protons of the substituted rings. The methine proton of the alcohol will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 5.0-6.0 ppm, while the hydroxyl proton itself will be a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.[9]

In the ¹³C NMR spectrum, the aromatic carbons will resonate between 120 and 150 ppm. The carbon bearing the chlorine atom will be shifted downfield, while the carbon attached to the hydroxyl group will appear in the 70-80 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Aromatic Protons7.0 - 8.0125 - 145Typical range for biphenyl systems.[6][10] Specific shifts influenced by chloro and phenyl-methanol substituents.
Methine Proton (-CHOH)5.5 - 6.070 - 80Deshielded by the adjacent oxygen and aromatic rings.
Hydroxyl Proton (-OH)Variable (broad singlet)-Chemical shift is concentration and solvent dependent due to hydrogen bonding.[9]
Quaternary Carbons-130 - 150Includes ipso-carbons of the biphenyl rings and the carbon bearing the chlorine atom.
Experimental Protocol for NMR Analysis

A systematic approach is crucial for obtaining high-quality, interpretable NMR data.

Step-by-Step NMR Experimental Workflow:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[11]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]

    • Filter the solution into a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. This initial spectrum provides information on the number of different types of protons, their chemical environments, and their coupling patterns.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups.[13]

  • 2D NMR Acquisition for Structural Connectivity:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.[5]

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Dissolve Dissolve in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR C13_NMR 1D ¹³C NMR & DEPT H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign_Protons Assign ¹H Signals HMBC->Assign_Protons Assign_Carbons Assign ¹³C Signals Assign_Protons->Assign_Carbons Confirm_Connectivity Confirm Connectivity with 2D Data Assign_Carbons->Confirm_Connectivity Final_Structure Final Structure Elucidation Confirm_Connectivity->Final_Structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Interpreting the Data: A Hypothetical Analysis

A thorough analysis of the 1D and 2D NMR spectra would allow for the complete assignment of all proton and carbon signals, confirming the structure of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol. The COSY spectrum would reveal the coupling networks within each aromatic ring. The HSQC spectrum would link each proton to its directly attached carbon. Finally, the HMBC spectrum would be instrumental in establishing the connectivity between the two phenyl rings of the biphenyl system, the position of the chlorine atom, and the attachment of the phenyl-methanol moiety.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.[3][12][14]Unambiguous structure determination. Non-destructive.Requires larger sample amounts than MS. Can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C-Cl, aromatic C-H).Fast and simple to operate.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure in the solid state.Definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

Diagram 2: Relationship of Analytical Techniques

Analytical_Techniques NMR NMR Spectroscopy Structure Definitive Structure NMR->Structure Connectivity & Stereochemistry MS Mass Spectrometry MS->Structure Molecular Weight IR Infrared Spectroscopy IR->Structure Functional Groups XRay X-ray Crystallography XRay->Structure Absolute 3D Structure

Caption: Complementary nature of analytical techniques for structural elucidation.

Conclusion

The structural elucidation of complex molecules like 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol necessitates a multi-faceted analytical approach, with NMR spectroscopy at its core. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently determine the precise atomic connectivity and stereochemistry. When combined with data from complementary techniques such as mass spectrometry and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the scientific integrity of research and development endeavors.

References

  • Kwan, E. E. (2008).
  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • Nuclear Magnetic Resonance Facility.
  • Kanan Lab, Stanford University. (2021, November 9).
  • arXiv.org. (2025, August 30).
  • Supporting Information.
  • Rsc.org. "Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • Benchchem. Application Note: Structural Confirmation of Octachlorobiphenyldiol using Multinuclear and Multidimensional NMR Spectroscopy.
  • ResearchGate. (2001, July).
  • ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62, 7512-7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • UT Southwestern Medical Center.
  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...
  • Emery Pharma. (2018, April 2).
  • Ai, et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Benchchem. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Yuan, X., Jiang, Y., & Jin, L. (2014). Synthesis and Crystal Structure of [2-Chloro-4-(methylsulfonyl)phenyl]methanol. Asian Journal of Chemistry, 26(18), 6131.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • MSU chemistry. NMR Spectroscopy.
  • PubMed. (2005, December 8).
  • PubChem. alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol | C20H18O.
  • Google Patents. (2014). CN105198707A - 4-biphenyl methanol synthetic method.
  • ResearchGate. (2010, May). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Sigma-Aldrich. Biphenyl-4-methanol 98 3597-91-9.

Sources

Comparative

The Enigma of CAS 80142-96-3: A Guide to Navigating Invalid Chemical Identifiers in Research

For Researchers, Scientists, and Drug Development Professionals In the precise and exacting world of scientific research and pharmaceutical development, the unique numerical identifier assigned by the Chemical Abstracts...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise and exacting world of scientific research and pharmaceutical development, the unique numerical identifier assigned by the Chemical Abstracts Service (CAS) is a cornerstone of accuracy and reproducibility. It ensures that when a researcher refers to a specific chemical substance, there is no ambiguity. However, instances arise where a provided CAS number, such as 80142-96-3, does not correspond to any known chemical entity in established databases. This guide addresses the critical steps to take when encountering such a situation, ensuring the integrity of your research and development efforts.

The Non-Existence of CAS 80142-96-3

A thorough investigation into prominent chemical databases, including a comprehensive search of PubChem, reveals no substance associated with the CAS number 80142-96-3. This indicates that the CAS number is likely invalid, obsolete, or a typographical error. Without a verifiable chemical identity, the procurement of Certified Reference Materials (CRMs) and the development of analytical methodologies are impossible.

The Crucial Role of Certified Reference Materials (CRMs)

Certified Reference Materials are the bedrock of accurate analytical measurements. They are "gold standard" materials with precisely known properties, such as purity and concentration, and are accompanied by a certificate of analysis. In drug development and research, CRMs are indispensable for:

  • Method Validation: Establishing the accuracy, precision, and linearity of analytical methods.

  • Instrument Calibration: Ensuring the reliability of measurements from instruments like HPLC, GC, and mass spectrometers.

  • Quality Control: Verifying the identity and purity of raw materials and finished products.

The absence of a valid CAS number precludes the possibility of obtaining a legitimate CRM, thereby halting any analytical work that depends on a certified standard.

A Step-by-Step Protocol for Resolving Invalid CAS Numbers

When faced with a potentially invalid CAS number, a systematic approach is necessary to mitigate risks and prevent the propagation of erroneous data. The following workflow provides a structured methodology for addressing this challenge.

Experimental Workflow: Verification of a CAS Number
  • Initial Database Verification:

    • Objective: To confirm the validity of the CAS number using primary, authoritative chemical databases.

    • Procedure:

      • Query the CAS number in at least two major chemical databases. Recommended primary sources include:

        • CAS SciFinder (the most comprehensive and authoritative source)

        • PubChem

        • ChemSpider

      • Document the search results. A "No Results Found" or similar outcome is a strong indicator of an invalid number.

  • Typographical Error Analysis:

    • Objective: To identify potential transcription errors in the CAS number.

    • Procedure:

      • Carefully re-examine the source of the CAS number (e.g., a publication, a supplier's documentation, an internal report).

      • Check for common errors such as digit transposition (e.g., 80142-96-3 vs. 80124-96-3), single-digit errors, or formatting mistakes.

      • If possible, search for the chemical name associated with the intended substance to find the correct CAS number.

  • Supplier and Literature Cross-Verification:

    • Objective: To ascertain if the number is used in a non-standard or proprietary context.

    • Procedure:

      • If the CAS number was provided by a specific supplier, contact their technical support for clarification. They may have an internal identifier that has been mistaken for a CAS number.

      • Conduct a broad literature search using the invalid CAS number in conjunction with any known chemical names or synonyms. This may reveal instances where the number has been erroneously cited.

  • Internal Documentation and Reporting:

    • Objective: To formally document the invalid CAS number and prevent its future use within your organization.

    • Procedure:

      • Create a formal record of the invalid CAS number and the steps taken to verify it.

      • Communicate the finding to relevant teams (e.g., quality assurance, procurement, research and development) to prevent the accidental ordering or use of materials associated with this incorrect identifier.

      • Update internal databases and documentation to flag the number as invalid.

Visualizing the Verification Workflow

The following diagram illustrates the logical flow for investigating a questionable CAS number.

start Start: Questionable CAS Number (e.g., 80142-96-3) db_check 1. Query Authoritative Databases (e.g., PubChem, SciFinder) start->db_check results Results Found? db_check->results valid CAS Number is Valid Proceed with Research results->valid Yes typo_check 2. Check for Typographical Errors in Source Document results->typo_check No end End: Resolution valid->end supplier_check 3. Cross-Verify with Supplier and in Scientific Literature typo_check->supplier_check invalid CAS Number is Invalid Document and Report supplier_check->invalid invalid->end

Caption: Workflow for the verification and resolution of a potentially invalid CAS number.

Conclusion: Upholding Scientific Integrity

The foundation of robust scientific and pharmaceutical work lies in the meticulous verification of all starting materials and identifiers. The case of CAS 80142-96-3 serves as a critical reminder of this principle. While the initial goal of comparing Certified Reference Materials for this specific identifier could not be achieved due to its invalidity, the resulting investigation highlights a more fundamental aspect of scientific integrity: the imperative to validate our foundational data. By adhering to a systematic verification process, researchers can prevent costly errors, ensure the reproducibility of their work, and maintain the highest standards of quality and accuracy in their contributions to science and medicine.

References

  • PubChem. PubChem Search for CAS 80142-96-3. National Center for Biotechnology Information. [Link]

Validation

A Comparative Guide to the Synthetic Production of Bifenthrin Alcohol

Introduction: The Critical Role of Bifenthrin Alcohol in Agrochemical Synthesis Bifenthrin alcohol, chemically known as 3-hydroxymethyl-2-methylbiphenyl, is a pivotal intermediate in the synthesis of bifenthrin, a widely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Bifenthrin Alcohol in Agrochemical Synthesis

Bifenthrin alcohol, chemically known as 3-hydroxymethyl-2-methylbiphenyl, is a pivotal intermediate in the synthesis of bifenthrin, a widely used pyrethroid insecticide and miticide.[1][2] The efficiency, cost-effectiveness, and environmental footprint of the bifenthrin alcohol synthesis are critical factors that influence the overall sustainability and economic viability of bifenthrin production. This guide provides an in-depth technical comparison of the three primary synthetic routes to bifenthrin alcohol: the Grignard reaction, the Suzuki-Miyaura cross-coupling, and the Ullmann coupling.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of each method, supported by experimental data, detailed protocols, and a discussion of the underlying chemical principles. Our objective is to provide a robust resource to inform strategic decisions in process development and optimization.

Comparative Overview of Synthetic Strategies

The synthesis of bifenthrin alcohol fundamentally involves the formation of a carbon-carbon bond to create the biphenyl backbone. The choice of synthetic route significantly impacts several key parameters, including reaction yield, purity of the final product, cost of raw materials and catalysts, process safety, and environmental impact.

Synthetic Route Key Reactants Catalyst Key Advantages Key Disadvantages
Grignard Reaction 3-chloro-2-methylbiphenyl, Magnesium, Formaldehyde source (e.g., polyoxymethylene)NoneLow-cost starting materials, well-established methodology.Highly exothermic, moisture-sensitive, potential for homocoupling byproducts.[3][4]
Suzuki-Miyaura Coupling (3-bromo-2-methylphenyl)methanol, Phenylboronic acidPalladium complex (e.g., PdCl₂(dppf))Mild reaction conditions, high functional group tolerance, high yields.[5]High cost of palladium catalyst, potential for catalyst leaching and contamination.[3]
Ullmann Coupling Aryl halidesCopperLower cost catalyst compared to palladium.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, can have erratic yields.[6][7]

Route 1: The Grignard Reaction

The Grignard reaction is a classic and industrially significant method for forming carbon-carbon bonds. In the context of bifenthrin alcohol synthesis, it involves the formation of a Grignard reagent from 3-chloro-2-methylbiphenyl, which then acts as a nucleophile to attack a formaldehyde equivalent.

Reaction Pathway

Grignard Reaction A 3-chloro-2-methylbiphenyl C Grignard Reagent (3-magnesiochloro-2-methylbiphenyl) A->C THF B Magnesium (Mg) B->C E Bifenthrin Alcohol (3-hydroxymethyl-2-methylbiphenyl) C->E 1. Reaction 2. Acidic Workup D Polyoxymethylene (formaldehyde source) D->E

Caption: Synthetic pathway for bifenthrin alcohol via the Grignard reaction.

Experimental Protocol: Continuous Grignard Synthesis

A patented method for the continuous synthesis of bifenthrin alcohol highlights the industrial approach to managing the exothermic nature of the Grignard reaction.[8]

  • Grignard Reagent Formation: 3-chloro-2-methylbiphenyl, toluene, and 2-methyltetrahydrofuran are continuously fed into a series of reactors containing magnesium. The reaction temperature is maintained at approximately 110°C.

  • Hydroxylation: The resulting Grignard solution is then continuously fed into a separate series of reactors. A hydroxylation reagent, such as paraformaldehyde, is added continuously. The reaction temperature is controlled between 60°C and 80°C.[9]

  • Workup and Isolation: The reaction mixture is then subjected to an acidic workup to hydrolyze the magnesium alkoxide and liberate the bifenthrin alcohol. The product is subsequently isolated and purified.

Performance and Considerations
  • Yield: Continuous processes for the Grignard reaction have been reported to achieve high conversion rates of the starting 3-chloro-2-methylbiphenyl, up to 98.5%.[9] While the final isolated yield of bifenthrin alcohol is not explicitly stated, it is expected to be high.

  • Cost: The primary starting materials, 3-chloro-2-methylbiphenyl and magnesium, are relatively inexpensive. Polyoxymethylene is also a commodity chemical with prices ranging from approximately $1.80 to $3.33 per kg depending on the region and grade.[10][11][12][13][14]

  • Safety: Grignard reactions are notoriously exothermic and require careful temperature control to prevent runaway reactions.[15] The reagents are also highly sensitive to moisture and air.[16] Industrial-scale production often employs continuous flow reactors to enhance safety by minimizing the reaction volume at any given time.[8]

  • Byproducts: A common byproduct in Grignard reactions is the homocoupling product of the starting aryl halide, in this case, the symmetrical biphenyl derived from 3-chloro-2-methylbiphenyl.[3][4]

Route 2: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] This method is favored for its mild reaction conditions and high functional group tolerance.

Reaction Pathway

Suzuki-Miyaura Coupling A (3-bromo-2-methylphenyl)methanol C Bifenthrin Alcohol (3-hydroxymethyl-2-methylbiphenyl) A->C B Phenylboronic acid B->C Catalyst PdCl₂(dppf) (Palladium Catalyst) Catalyst->C Base Base (e.g., K₂CO₃) Base->C

Caption: Synthetic pathway for bifenthrin alcohol via Suzuki-Miyaura coupling.

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling to synthesize bifenthrin alcohol is as follows:[17]

  • Reaction Setup: To a stirred solution of (3-bromo-2-methylphenyl)methanol (1 equivalent) and phenylboronic acid (2 equivalents) in a mixture of toluene and ethanol, add a palladium catalyst such as PdCl₂(dppf).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified, typically by column chromatography.

Performance and Considerations
  • Yield: Suzuki-Miyaura reactions are known for their high yields, often exceeding 90% for the synthesis of biphenyl derivatives.[2]

  • Cost: The primary cost driver for this route is the palladium catalyst. While the starting material, (3-bromo-2-methylphenyl)methanol, is a specialty chemical, phenylboronic acid is a common reagent.

  • Environmental Impact: A significant concern with palladium-catalyzed reactions is the environmental impact of the metal itself, from mining to potential contamination of the final product.[3] However, recent life cycle assessments suggest that the choice of solvent can have a more significant environmental footprint than the metal catalyst.[18][19]

  • Byproducts and Impurities: Common impurities in Suzuki couplings include homocoupling products of the boronic acid and dehalogenation of the aryl halide starting material.[6][20] Purification can be challenging if the byproducts have similar polarity to the desired product.

Route 3: The Ullmann Coupling

The Ullmann coupling is one of the oldest methods for the synthesis of biaryl compounds, traditionally employing copper powder or copper salts at high temperatures.[6][7] While often superseded by milder palladium-catalyzed methods, modern variations of the Ullmann reaction with improved ligands and conditions have renewed interest in this approach.

Reaction Pathway

Ullmann Coupling A Aryl Halide 1 (e.g., 3-iodo-2-methylbenzyl alcohol) C Bifenthrin Alcohol (3-hydroxymethyl-2-methylbiphenyl) A->C B Aryl Halide 2 (e.g., Iodobenzene) B->C Catalyst Copper (Cu) Catalyst->C High Temperature

Caption: Synthetic pathway for bifenthrin alcohol via Ullmann coupling.

Experimental Protocol

A general procedure for a modern Ullmann-type coupling is as follows:[21]

  • Reaction Setup: An aryl iodide (e.g., 3-iodo-2-methylbenzyl alcohol), another aryl halide (e.g., iodobenzene), a copper(I) salt (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium phosphate) are suspended in a solvent like toluene.

  • Reaction Execution: The mixture is degassed and heated, typically to around 100°C, under a nitrogen atmosphere for several hours.

  • Workup and Purification: The reaction mixture is filtered to remove insoluble copper salts, and the filtrate is concentrated. The crude product is then purified, usually by silica gel chromatography.

Performance and Considerations
  • Yield: Traditional Ullmann reactions are known for inconsistent and often moderate yields.[22] However, modern protocols with specific ligands have significantly improved the efficiency and reliability of this reaction.

  • Cost: Copper catalysts are significantly less expensive than palladium catalysts, which is a major advantage of this route.

  • Reaction Conditions: The classical Ullmann reaction requires harsh conditions, often exceeding 200°C.[7] Modern variations have made the conditions milder, but they can still be more demanding than Suzuki-Miyaura couplings.

  • Byproducts: Homocoupling of the starting aryl halides is a common side reaction, which can complicate purification.[23]

Final Step: Esterification to Bifenthrin

Regardless of the synthetic route chosen to produce bifenthrin alcohol, the final step in the synthesis of bifenthrin is an esterification reaction with 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid or its acid chloride.[22][24] The purity of the bifenthrin alcohol is paramount at this stage, as impurities can lead to the formation of undesired side products and complicate the purification of the final active ingredient. High-purity bifenthrin, often exceeding 99%, can be obtained through optimized esterification and crystallization processes.[25]

Conclusion and Recommendations

The selection of an optimal synthetic route for bifenthrin alcohol production is a multifaceted decision that requires a careful balance of economic, safety, and environmental considerations.

  • For large-scale industrial production where cost is a primary driver, the Grignard reaction, particularly when implemented in a continuous flow process, offers a compelling option due to the low cost of starting materials. However, the inherent safety risks associated with Grignard reagents necessitate significant investment in specialized equipment and process control.

  • The Suzuki-Miyaura coupling stands out as the most versatile and often highest-yielding method, especially for laboratory-scale synthesis and in situations where high purity is critical and the cost of the palladium catalyst can be justified. The mild reaction conditions and broad functional group tolerance make it an attractive choice for process development and the synthesis of analogs.

  • The Ullmann coupling, while historically significant, is generally less favored than the Suzuki-Miyaura reaction for the synthesis of unsymmetrical biphenyls due to its harsher conditions and potential for lower yields. However, ongoing research into more efficient copper-based catalytic systems may enhance its applicability in the future, especially given the lower cost of copper.

Ultimately, the most suitable synthetic route will depend on the specific requirements of the project, including the scale of production, available equipment, cost constraints, and purity specifications. A thorough process of hazard assessment and a life cycle analysis are recommended for any large-scale production of bifenthrin alcohol.

References

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - RSC Publishing. (2023, October 17). Retrieved February 25, 2026, from [Link]

  • Bifenthrin (Ref: FMC 54800) - AERU - University of Hertfordshire. (2026, February 18). Retrieved February 25, 2026, from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Grignard Reaction - American Chemical Society. (2025, June). Retrieved February 25, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

  • Chemistry Ullmann Reaction - SATHEE. (2020, October 22). Retrieved February 25, 2026, from [Link]

  • CN104628568A - Method for producing bifenthrin with clean synthesizing process - Google Patents. (n.d.).
  • Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions - Chemistry World. (2024, June 6). Retrieved February 25, 2026, from [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024, April 16). Retrieved February 25, 2026, from [Link]

  • Ullmann reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 25, 2026, from [Link]

  • Bifenthrin alcohol - ChemBK. (2024, April 11). Retrieved February 25, 2026, from [Link]

  • 113788754 Preparation method of bifenthrin - WIPO Patentscope. (2021, December 14). Retrieved February 25, 2026, from [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • fao specifications and evaluations for agricultural pesticides bifenthrin. (n.d.). Retrieved February 25, 2026, from [Link]

  • Production of Bifenthrin | PDF | Filtration | Vacuum - Scribd. (n.d.). Retrieved February 25, 2026, from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). Retrieved February 25, 2026, from [Link]

  • 113788754 Preparation method of bifenthrin - WIPO Patentscope. (2021, December 14). Retrieved February 25, 2026, from [Link]

  • Bifenthrin Alcohol - SHANDONG LONGHUI CHEMICAL CO., LTD. (n.d.). Retrieved February 25, 2026, from [Link]

  • Separation and purification applications for mutagenic impurities. (2017, June 29). Retrieved February 25, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. (n.d.). Retrieved February 25, 2026, from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved February 25, 2026, from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (n.d.). Retrieved February 25, 2026, from [Link]

  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents. (n.d.).
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved February 25, 2026, from [Link]

  • POM Acetal Price Per Kg 2025: Complete Market Analysis - Sales Plastics. (2025, July 16). Retrieved February 25, 2026, from [Link]

  • Polyoxymethylene (POM) Prices January 2026 | Index & Trend - IMARC Group. (n.d.). Retrieved February 25, 2026, from [Link]

  • Track Polyoxymethylene (POM) price trend and forecast in top 10 leading countries worldwide. - ChemAnalyst. (n.d.). Retrieved February 25, 2026, from [Link]

  • Polyoxymethylene (POM) price index - businessanalytiq. (n.d.). Retrieved February 25, 2026, from [Link]

  • Current Resin Prices POM (natural) I PlasticPortal.eu. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Comparative

Introduction: The Critical Role of Biphenyl Methanol Intermediates in Drug Development

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Biphenyl Methanol Intermediates In the landscape of modern drug discovery and development, biphenyl scaffolds are a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Biphenyl Methanol Intermediates

In the landscape of modern drug discovery and development, biphenyl scaffolds are a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs. Biphenyl methanol intermediates are frequently encountered as key precursors or, more critically, as metabolites of these therapeutic agents.[1][2] Understanding the metabolic fate of a drug candidate is not just a regulatory requirement but a fundamental aspect of assessing its safety and efficacy.[1][3] Mass spectrometry (MS) has become the definitive tool for these investigations due to its unparalleled sensitivity, speed, and structural elucidation capabilities.[1][4][5]

This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of biphenyl methanol intermediates under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As a Senior Application Scientist, my goal is to move beyond a simple catalog of fragments and delve into the causality behind these patterns. We will explore how the choice of ionization dictates the fragmentation pathways and how to interpret the resulting spectra to confidently identify these crucial intermediates in complex biological matrices.

The Architecture of Fragmentation: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The fragmentation of a molecule in a mass spectrometer is fundamentally governed by the amount of internal energy transferred to it during the ionization process. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI will produce vastly different, yet complementary, structural information.

  • Electron Ionization (EI): This technique bombards the analyte with high-energy (typically 70 eV) electrons, causing the ejection of an electron to form a radical cation (M•+).[6][7] This process imparts significant excess energy, leading to extensive and often complex fragmentation cascades.[6][7] While this can sometimes prevent the observation of the molecular ion for fragile molecules, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint, ideal for library matching.[6]

  • Electrospray Ionization (ESI): In contrast, ESI is a gentle technique that transfers pre-existing ions from solution into the gas phase or facilitates the formation of protonated [M+H]+ or deprotonated [M-H]- molecules.[8][9] It imparts minimal excess energy, typically resulting in an abundant molecular ion peak with little to no spontaneous fragmentation.[8] To obtain structural information, fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and collided with an inert gas (Collision-Induced Dissociation, or CID).[8][10]

Part 1: Electron Ionization (EI-MS) – A High-Energy Fingerprint

When a biphenyl methanol intermediate is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) using EI, we observe a rich fragmentation spectrum that reveals the molecule's structure piece by piece. Aromatic alcohols, unlike their aliphatic counterparts, often exhibit a more prominent molecular ion peak due to the stability conferred by the aromatic system.[11]

Key Fragmentation Pathways under EI:

  • Benzylic Cleavage (α-Cleavage): The most characteristic fragmentation for aromatic alcohols involves the cleavage of the bond alpha to the oxygen atom. For a primary alcohol like biphenyl methanol, this results in the loss of a hydrogen atom to form a highly stable, resonance-stabilized oxonium ion at [M-1]+.

  • Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da), leading to an [M-18]•+ ion.[11][12] This is particularly prevalent in primary alcohols.

  • Formation of the Biphenylmethyl Cation: Cleavage of the C-C bond between the biphenyl ring system and the hydroxymethyl group can occur, leading to the formation of a stable biphenylmethyl cation.

  • Fragmentation of the Biphenyl Core: The biphenyl ring system itself can fragment, typically through the loss of a chlorine atom if the compound is a polychlorinated biphenyl (PCB) metabolite, or other substituents.[13] The central C-C bond between the two phenyl rings can also cleave under high energy conditions.

Visualizing EI Fragmentation

The following diagram illustrates the primary fragmentation pathways for 4-biphenylmethanol under typical 70 eV EI conditions.

EI_Fragmentation M [C₁₃H₁₂O]⁺˙ Molecular Ion (M⁺˙) m/z 184 M_minus_1 [M-H]⁺ m/z 183 M->M_minus_1 - H˙ (α-cleavage) M_minus_18 [M-H₂O]⁺˙ m/z 166 M->M_minus_18 - H₂O m167 [C₁₃H₁₁]⁺ Biphenylmethyl Cation m/z 167 M->m167 - OH˙ m152 [C₁₂H₈]⁺˙ Biphenylene Cation m/z 152 M_minus_18->m152 - CH₂

Caption: Predicted EI fragmentation pathways for 4-biphenylmethanol.

Part 2: Electrospray Ionization (ESI-MS/MS) – Controlled Structural Dissection

ESI is the ionization method of choice for Liquid Chromatography-Mass Spectrometry (LC-MS) based drug metabolism studies.[2][3] Its soft nature ensures that the molecular weight of the metabolite is readily determined from the protonated molecule [M+H]+. Structural information is then gleaned from MS/MS experiments.

Key Fragmentation Pathways under ESI-MS/MS (Positive Ion Mode):

In a typical ESI-MS/MS experiment, the protonated biphenyl methanol [M+H]+ is selected as the precursor ion. Fragmentation is then induced by CID.

  • Neutral Loss of Water: The most facile and often dominant fragmentation pathway for the protonated molecule is the loss of a neutral water molecule (18 Da). This occurs because the hydroxyl group is readily protonated, making it an excellent leaving group. This generates a very stable carbenium ion at [M+H-18]+.

  • Loss of Formaldehyde: A subsequent fragmentation from the [M+H-18]+ ion can be the loss of formaldehyde (CH₂O, 30 Da), although this is less common for simple aromatic alcohols.

  • Biphenyl Core Fragmentation: At higher collision energies, the resulting carbenium ion can undergo further fragmentation of the biphenyl ring structure itself.

Visualizing ESI-MS/MS Fragmentation

This diagram illustrates the typical fragmentation cascade for protonated 4-biphenylmethanol in an MS/MS experiment.

ESI_Fragmentation cluster_ms2 MS/MS Fragmentation cluster_ms3 Higher Energy CID MH [C₁₃H₁₃O]⁺ Protonated Molecule [M+H]⁺ m/z 185 MH_minus_18 [M+H-H₂O]⁺ Biphenylmethyl Cation m/z 167 MH->MH_minus_18 - H₂O m152 [C₁₂H₇]⁺ m/z 152 MH_minus_18->m152 - CH₃˙ m139 [C₁₁H₇]⁺ m/z 139 m152->m139 - CH

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-biphenylmethanol.

Comparative Analysis: Interpreting the Data

The choice of ionization technique yields significantly different data, each with its own strengths for structural elucidation. The table below summarizes the key differences for a hypothetical 4-biphenylmethanol intermediate.

Characteristic Electron Ionization (EI) Electrospray Ionization (ESI-MS/MS) Causality & Insight
Molecular Ion m/z 184 (M•+), may be weakm/z 185 ([M+H]+), typically the base peakESI is a soft technique preserving the molecular ion, crucial for determining the metabolite's mass.[8] EI's high energy can lead to extensive fragmentation, sometimes obscuring the molecular ion.[6]
Primary Fragmentation Loss of H• (m/z 183)Loss of H₂O (m/z 167)In EI, the radical cation fragments via multiple pathways. In ESI, the protonated molecule follows a charge-directed pathway, where the protonated hydroxyl is an excellent leaving group.
Key Diagnostic Ions m/z 183, 167, 166, 152m/z 167The ion at m/z 167 (biphenylmethyl cation) is common to both but arises from different initial steps. Its presence is a strong indicator of the biphenyl methanol structure.
Complexity High - multiple parallel fragmentation pathwaysLow to Moderate - typically a sequential, controlled fragmentation cascadeEI provides a complex "fingerprint" useful for library matching. ESI-MS/MS provides a clearer, step-by-step breakdown of the structure, which is often easier to interpret de novo.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol outlines a robust method for the identification of biphenyl methanol metabolites from an in vitro liver microsomal incubation, a standard practice in drug development.[5]

1. Sample Preparation: Microsomal Incubation a. Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase), and buffer (e.g., 100 mM potassium phosphate, pH 7.4). b. Pre-incubate the master mix at 37°C for 5 minutes. c. Initiate the reaction by adding the parent drug (e.g., a biphenyl-containing compound) to a final concentration of 1-10 µM. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the enzymatic reaction and precipitates proteins. f. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein. g. Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis a. LC System: UPLC/HPLC system. b. Column: A C18 or Biphenyl stationary phase column is recommended for good separation of the parent drug and its metabolites.[14] (e.g., 2.1 x 50 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A typical gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step. f. Flow Rate: 0.4 mL/min. g. Injection Volume: 5 µL. h. MS System: Tandem quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap mass spectrometer.[10] i. Ionization Mode: ESI Positive. j. Data Acquisition: Perform a full scan experiment to identify potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation). Follow this with a product ion scan (MS/MS) on the candidate m/z to confirm the structure via fragmentation.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Incubation Microsomal Incubation (Parent Drug + Microsomes + NADPH) Quench Reaction Quench (Ice-cold Acetonitrile) Incubation->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (Biphenyl or C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Full Scan (MS1) (Identify [M+H]⁺ of Metabolite) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragment & Confirm Structure) MS1->MS2

Caption: A standard workflow for identifying drug metabolites.

Conclusion

The mass spectrometric analysis of biphenyl methanol intermediates is a tale of two techniques. EI-MS provides a high-energy, detailed fingerprint valuable for structural confirmation against a known standard, while the gentle nature of ESI combined with the controlled fragmentation of MS/MS offers a more versatile and often essential tool for the de novo identification of unknown metabolites in complex biological systems. For researchers in drug development, mastering the interpretation of both types of spectra is crucial. By understanding the causal factors driving the fragmentation—the imparted energy and the inherent chemical stability of the resulting ions—scientists can confidently elucidate metabolic pathways, ensuring the development of safer and more effective therapeutics.

References

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • GCMS Section 6.10 - Whitman People. (n.d.). Whitman College. [Link]

  • Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. (2019, February 12). YouTube. [Link]

  • Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. (2016, August 7). ResearchGate. [Link]

  • Video: Mass Spectrometry: Alcohol Fragmentation. (2024, December 5). JoVE. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). University of Guanajuato. [Link]

  • Electrospray ionization tandem mass spectrometry of biphenyl-modified oligo(deoxy)ribonucleotides. (n.d.). PubMed. [Link]

  • Msc alcohols, phenols, ethers | PDF. (n.d.). Slideshare. [Link]

  • Identification of Drug Metabolites via Mass Spectrometry. (n.d.). Rusling Research Group. [Link]

  • Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024, July 25). MDPI. [Link]

  • Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

  • Electron Ionization for GC–MS. (2022, April 15). LCGC International. [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Chromatography Online. [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (n.d.). Semantic Scholar. [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC. (2011, June 1). National Center for Biotechnology Information. [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. [Link]

  • Quickly Understand Tandem Mass Spectrometry (MS/MS). (2022, September 8). YouTube. [Link]

  • Electrospray Mass Spectrometry. (n.d.). University of Victoria. [Link]

  • Biphasic Electrospray Ionization for the Study of Interfacial Complexes. (2008, November 15). ACS Publications. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). The Hong Kong Medical Diary. [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016, June 5). Wiley Online Library. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal. (2022, October 25). Semantic Scholar. [Link]

  • Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. (1990, January 1). TUE Research Portal. [Link]

  • Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate. (2020, November 15). PubMed. [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (n.d.). PubMed. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

  • The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. (n.d.). International Journal of ChemTech Research. [Link]

Sources

Validation

A Comparative Guide to Functional Group Identification in Bifenthrin Alcohol: Unveiling Molecular Structure with Infrared Spectroscopy and its Alternatives

In the landscape of analytical chemistry, the precise identification of functional groups is a cornerstone of molecular characterization. For researchers and professionals in drug development and chemical synthesis, unde...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the precise identification of functional groups is a cornerstone of molecular characterization. For researchers and professionals in drug development and chemical synthesis, understanding the molecular architecture of a compound like Bifenthrin alcohol is paramount. This guide provides an in-depth analysis of Infrared (IR) spectroscopy for the identification of functional groups in Bifenthrin alcohol, a key intermediate in the synthesis of the pyrethroid insecticide, Bifenthrin.[1][2] Beyond a mere procedural outline, this document delves into the causal relationships behind spectral features and offers a comparative assessment with alternative analytical techniques, namely Raman and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Molecular Blueprint: Functional Groups in Bifenthrin Alcohol

Bifenthrin alcohol, with the chemical formula C14H14O, possesses a distinct set of functional groups that give rise to a characteristic infrared spectrum.[1] Its structure, featuring a hydroxyl group attached to a biphenyl scaffold, presents a unique spectroscopic fingerprint. The primary functional groups of interest are:

  • Hydroxyl (-OH): The alcohol group is a primary site for chemical reactions and significantly influences the molecule's polarity and solubility.

  • Aromatic Rings (C=C and C-H): The biphenyl system, consisting of two phenyl rings, contributes to the molecule's rigidity and provides multiple sites for spectroscopic analysis.

  • Aliphatic C-H Bonds: The methyl group and the methylene bridge introduce aliphatic character to the molecule.

  • C-O Bond: The single bond between the carbon of the aromatic ring and the oxygen of the hydroxyl group.

Decoding the Vibrational Symphony: IR Spectrum of Bifenthrin Alcohol

Infrared spectroscopy probes the vibrational modes of molecular bonds.[3][4] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral pattern. The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

The expected IR absorption bands for the key functional groups in Bifenthrin alcohol are summarized in the table below. This data is synthesized from established spectroscopic principles and databases.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Characteristics
Alcohol O-H Stretching3600 - 3200[5][6][7][8][9]Strong, BroadThe broadness is due to intermolecular hydrogen bonding. A sharper peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents.[8]
Aromatic C-H Stretching3100 - 3000[10][11][12]Medium to WeakAppears at a slightly higher frequency than aliphatic C-H stretching.
Aliphatic C-H Stretching3000 - 2850[5][11][13]Medium to StrongCharacteristic of the methyl and methylene groups.
Aromatic C=C Ring Stretching1600 - 1450[5][10][12]Medium to WeakOften appears as a series of sharp bands. Two distinct peaks around 1600 cm⁻¹ and 1500-1430 cm⁻¹ are indicative of a benzene ring.[5]
C-O Stretching1300 - 1000[3][6][13]StrongThe exact position can provide clues about the type of alcohol (primary, secondary, or tertiary).
Aromatic C-H Out-of-Plane Bending900 - 675[10]StrongThe pattern of these bands can indicate the substitution pattern on the aromatic rings.
Experimental Protocol: Acquiring the IR Spectrum of Bifenthrin Alcohol

A robust and reproducible IR spectrum can be obtained using the following methodology:

  • Sample Preparation:

    • For Solid Samples (KBr Pellet Method):

      • Thoroughly grind a small amount of Bifenthrin alcohol (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • For Solution Samples (Liquid Cell):

      • Dissolve a small amount of Bifenthrin alcohol in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

      • Fill a liquid IR cell with the solution.

  • Instrument Setup:

    • Power on the Fourier Transform Infrared (FTIR) spectrometer and allow it to stabilize.

    • Perform a background scan (with the empty sample holder or the pure solvent) to subtract atmospheric and solvent absorbances.

  • Sample Analysis:

    • Place the KBr pellet or the liquid cell in the sample compartment of the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final IR spectrum of the sample.

    • Label the significant peaks with their corresponding wavenumbers.

A Broader Perspective: Comparing IR Spectroscopy with Alternative Techniques

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive analysis often benefits from complementary techniques. Raman and NMR spectroscopy offer different, yet equally valuable, insights into molecular structure.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy also probes molecular vibrations but relies on the inelastic scattering of monochromatic light, typically from a laser.[14][15] A key distinction is the selection rule: IR absorption requires a change in the dipole moment during vibration, whereas Raman scattering requires a change in polarizability.[14][15]

For Bifenthrin alcohol, Raman spectroscopy would be particularly adept at identifying:

  • Aromatic C=C Stretching: These bonds are highly polarizable and typically produce strong, sharp Raman peaks.[15]

  • C-C Backbone Vibrations: The overall carbon skeleton of the molecule can be more clearly observed.

The O-H stretching vibration, which is a very strong and prominent feature in the IR spectrum of alcohols, is typically weak in Raman spectra.[16][17] This complementary nature makes the combined use of IR and Raman a powerful strategy for unambiguous functional group assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).[18][19][20] It is considered the most powerful technique for determining the complete structure of an organic molecule.

For Bifenthrin alcohol, NMR would reveal:

  • ¹H NMR: The number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin splitting). The proton of the -OH group would appear as a distinct singlet, and the aromatic and aliphatic protons would have characteristic chemical shifts and splitting patterns.

  • ¹³C NMR: The number of different types of carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would be significantly deshielded and appear at a lower field.[8]

Comparative Analysis of Techniques
Parameter Infrared (IR) Spectroscopy Raman Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Absorption of infrared radiation causing molecular vibrations.[3][4]Inelastic scattering of monochromatic light by vibrating molecules.[14][15]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Identification of functional groups.Complementary functional group information, especially for non-polar bonds and symmetric vibrations.[15][17]Detailed atomic connectivity, stereochemistry, and 3D structure.[18][19]
Strengths Fast, inexpensive, widely available, excellent for polar functional groups (e.g., O-H, C=O).[14][17]Minimal sample preparation, can be used with aqueous samples, good for non-polar bonds.[14][16]Unparalleled for complete structure elucidation, provides quantitative information.[18][21]
Limitations Water interference, complex fingerprint region, not ideal for non-polar bonds.Can suffer from fluorescence interference, weaker signals than IR.[15]Lower sensitivity, requires larger sample amounts, more expensive instrumentation.
Sample Preparation Can be simple (liquid film) or require more effort (KBr pellet).Generally minimal; can analyze samples directly in glass vials.[14]Requires dissolution in deuterated solvents; sample must be pure.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive identification of functional groups in a molecule like Bifenthrin alcohol, integrating the strengths of each spectroscopic technique.

Functional_Group_Identification_Workflow cluster_0 Initial Analysis cluster_1 Vibrational Spectroscopy cluster_2 Structural Elucidation cluster_3 Confirmation Unknown Sample (Bifenthrin Alcohol) Unknown Sample (Bifenthrin Alcohol) IR IR Spectroscopy Unknown Sample (Bifenthrin Alcohol)->IR Primary Functional Group Identification Raman Raman Spectroscopy Unknown Sample (Bifenthrin Alcohol)->Raman Complementary Vibrational Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Hypothesized Functional Groups Raman->NMR Confirmation of Symmetric Groups Confirmed Structure Confirmed Structure NMR->Confirmed Structure Definitive Structure

Caption: Workflow for functional group identification.

Conclusion

Infrared spectroscopy stands as a rapid, reliable, and accessible technique for the initial identification of key functional groups in Bifenthrin alcohol. The characteristic broad O-H stretch, along with the distinct aromatic and aliphatic C-H and C=C absorptions, provides a robust fingerprint for this molecule. However, for a comprehensive and unambiguous structural elucidation, a multi-faceted approach is recommended. The complementary data from Raman spectroscopy, particularly for the non-polar aromatic framework, and the detailed atomic-level information from NMR spectroscopy, collectively provide an unparalleled level of confidence in the final structural assignment. By understanding the principles, strengths, and limitations of each technique, researchers can strategically select the most appropriate analytical tools to unravel the molecular complexities of compounds like Bifenthrin alcohol, thereby accelerating research and development in their respective fields.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify an alcohol functional group using IR spectroscopy?. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Zhang, Z., Chen, Y., Wang, X., & Zheng, J. (2015). Identification of Alcohol Conformers by Raman Spectra in the C–H Stretching Region. The Journal of Physical Chemistry A, 119(13), 3149–3156. [Link]

  • Reddit. (2018, May 24). NMR vs Raman vs IR Spectroscopy?. r/chemistry. Retrieved from [Link]

  • University of Hertfordshire. (2026, February 18). Bifenthrin (Ref: FMC 54800). AERU. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • AIP Advances. (2020, June 25). Raman study of mixed solutions of methanol and ethanol. Retrieved from [Link]

  • PhysicsOpenLab. (2022, January 20). Raman Spectra of Alcoholic Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bifenthrin. PubChem. Retrieved from [Link]

  • Zhang, Z., Chen, Y., Wang, X., & Zheng, J. (2015). Identification of alcohol conformers by Raman spectra in the C-H stretching region. The Journal of Physical Chemistry A, 119(13), 3149-3156. [Link]

  • National Institute of Standards and Technology. (n.d.). Bifenthrin. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-OH-Bifenthrin. PubChem. Retrieved from [Link]

  • Technology Networks. (2025, September 19). Raman Spectroscopy vs NMR: Best for Structural Elucidation. Retrieved from [Link]

  • BCL. (2025, August 30). Distinguishing Between IR and Raman Spectroscopy. Retrieved from [Link]

  • Liaoning Futuo New Energy Materials Co., Ltd. (n.d.). Bifenthrin alcohol|76350-90-8. Retrieved from [Link]

  • Photothermal Spectroscopy Corp. (2025, February 25). Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Retrieved from [Link]

  • Current Research in Nutrition and Food Science. (2016, October 25). Evaluation of A Raman Spectroscopic Method for the Determination of Alcohol Content in Greek Spirit Tsipouro. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • TRI Princeton. (2024, February 28). An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). BIFENTHRIN (178). Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2686. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • World Health Organization. (2009). bifenthrin 3–52 jmpr 2009. Retrieved from [Link]

  • Forest & Wood Products Australia. (2014, September 17). NIR spectroscopy for rapid determination of permethrin or bifenthrin retention in P. radiata sapwood. Retrieved from [Link]

  • MDPI. (2017, March 30). Effective Subcritical Butane Extraction of Bifenthrin Residue in Black Tea. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative

Comparative analysis of Bifenthrin alcohol vs. other pyrethroid intermediates

Executive Summary: The "Rigid Biphenyl" Advantage In the development of third-generation pyrethroids, the alcohol moiety acts as the pharmacophoric "anchor," determining both the spatial orientation of the molecule withi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid Biphenyl" Advantage

In the development of third-generation pyrethroids, the alcohol moiety acts as the pharmacophoric "anchor," determining both the spatial orientation of the molecule within the voltage-gated sodium channel (VGSC) and its metabolic stability.

This guide analyzes the structural and functional superiority of Bifenthrin Alcohol (2-methyl-3-phenylbenzyl alcohol) compared to the industry-standard 3-Phenoxybenzyl Alcohol (3-PBA) . While 3-PBA serves as the backbone for a broad range of esters (Permethrin, Cypermethrin), Bifenthrin Alcohol introduces a critical steric modification—the 2-methyl group on a biphenyl core.

Key Technical Verdict:

  • Stability: The 2-methyl substituent provides steric hindrance that protects the ester linkage in the final pyrethroid from enzymatic hydrolysis, significantly extending residual activity compared to 3-PBA derivatives.

  • Purity Control: Unlike 3-PBA (a viscous liquid), Bifenthrin Alcohol is a crystalline solid, allowing for higher purity isolation (>99%) via recrystallization rather than fractional distillation.

  • Efficacy: The rigid biphenyl structure forces a specific dihedral angle, optimizing binding affinity to the VGSC in a manner distinct from the flexible diphenyl ether of 3-PBA.

Physicochemical Profile & Structural Metrics[1][2][3][4]

The fundamental difference lies in the bridge between the aromatic rings. 3-PBA utilizes an ether oxygen (flexible), while Bifenthrin Alcohol utilizes a direct C-C bond with an ortho-methyl lock (rigid).

FeatureBifenthrin Alcohol3-Phenoxybenzyl Alcohol (3-PBA)
CAS Number 76350-90-8 13826-35-2
IUPAC Name (2-methyl[1,1'-biphenyl]-3-yl)methanol3-phenoxyphenylmethanol
Molecular Weight 198.26 g/mol 200.23 g/mol
Physical State White Crystalline Solid Colorless to Pale Yellow Liquid
Melting/Boiling Point MP: 73–76 °CBP: 135–140 °C (0.1 mmHg)
Structural Geometry Rigid Biphenyl (Twisted ~90°)Flexible Diphenyl Ether
LogP (Octanol/Water) ~3.8 (High Lipophilicity)~3.6
Metabolic Fate Oxidation to Biphenyl AcidOxidation to 3-Phenoxybenzoic Acid

Synthetic Efficiency & Protocol

The Challenge of Purity

Synthesizing 3-PBA often involves the chlorination of toluene derivatives followed by hydrolysis, yielding liquid crude that requires high-vacuum distillation—a process prone to thermal degradation and difficult to scale without impurity carryover.

In contrast, Bifenthrin Alcohol is best synthesized via Suzuki-Miyaura Coupling , a method that allows for precise carbon-carbon bond formation under mild conditions. The resulting solid product can be purified by crystallization, ensuring the removal of catalyst residues (Pd) and boronic by-products.

Validated Protocol: Suzuki Coupling Synthesis of Bifenthrin Alcohol

Objective: High-yield synthesis of 2-methyl-3-phenylbenzyl alcohol from 3-bromo-2-methylbenzyl alcohol.

Reagents:
  • Substrate: (3-bromo-2-methylphenyl)methanol (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.5 mol%)

  • Base: Sodium Bicarbonate (2.0 M aqueous solution)

  • Solvent: Toluene : Ethanol (3:1 ratio)

Step-by-Step Workflow:
  • Inerting: Charge a reaction vessel with the substrate, phenylboronic acid, and catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling).
    
  • Solvation: Add degassed Toluene/Ethanol solvent mixture.

  • Activation: Add the aqueous

    
     solution. The biphasic system requires vigorous stirring (800+ RPM).
    
  • Reflux: Heat the mixture to 80°C for 3–5 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with water followed by brine.

    • Dry organic layer over anhydrous

      
      .
      
  • Purification (The Solid Advantage):

    • Concentrate the organic layer under reduced pressure.

    • Crystallization: Dissolve the crude residue in minimal hot hexane/ethyl acetate (10:1). Cool slowly to 4°C.

    • Filtration: Collect white crystals. Yield is typically >95% with purity >99% .

SynthesisWorkflow Start Start: 3-bromo-2-methyl benzyl alcohol Reagents Add Phenylboronic Acid + Pd Catalyst Start->Reagents Reaction Suzuki Coupling 80°C, 3-5 hrs (Biphasic System) Reagents->Reaction N2 Atmosphere Workup Phase Separation & Drying Reaction->Workup Complete Conversion Crystallization Crystallization (Hexane/EtOAc) Workup->Crystallization Crude Solid Product Pure Bifenthrin Alcohol (>99% Solid) Crystallization->Product Filtration

Figure 1: High-purity synthesis workflow utilizing the solid-state advantage of Bifenthrin Alcohol.

Structural Mechanistics & Stability

The superior performance of Bifenthrin (the final ester) is directly attributable to the 2-methyl group on the alcohol intermediate.

Steric Protection (The "Orthogonal Lock")

In 3-PBA esters (e.g., Permethrin), the ester linkage is relatively exposed. Esterases in both insects (resistance mechanism) and mammals (metabolism) can easily access the carbonyl carbon.

In Bifenthrin Alcohol derivatives:

  • Twisted Conformation: The steric clash between the 2-methyl group and the phenyl ring forces the two aromatic rings to twist significantly (approx 90°).

  • Ester Shielding: When esterified, this 2-methyl group sits proximal to the ester bond, acting as a physical shield.

  • Result: This reduces the rate of hydrolysis, making Bifenthrin more persistent in the environment (soil half-life often >100 days) and more effective against pests with metabolic resistance.

Metabolic Pathway Comparison

While both alcohols eventually oxidize to their respective acids, the rate of formation of the alcohol (via ester cleavage) is the rate-limiting step for detoxification.

MetabolicPathway cluster_0 3-Phenoxybenzyl Route (Standard) cluster_1 Bifenthrin Alcohol Route (Enhanced) PBA_Ester Pyrethroid Ester (e.g., Permethrin) PBA_Alc 3-Phenoxybenzyl Alcohol (Liquid) PBA_Ester->PBA_Alc Rapid Hydrolysis (Esterase) PBA_Acid 3-Phenoxybenzoic Acid PBA_Alc->PBA_Acid Oxidation Bif_Ester Bifenthrin Ester Bif_Alc 2-methyl-3-phenyl benzyl alcohol (Solid) Bif_Ester->Bif_Alc Slow Hydrolysis (Steric Hindrance) Bif_Acid 2-methyl-3-phenyl benzoic acid Bif_Alc->Bif_Acid Oxidation

Figure 2: Comparative metabolic stability. The methyl group in Bifenthrin slows the initial hydrolysis step.

Conclusion & Strategic Recommendations

For researchers designing novel pyrethroids or optimizing generic manufacturing:

  • Select Bifenthrin Alcohol if the target application requires long residual activity (e.g., termiticides, soil treatment) or stability against metabolic resistance mechanisms. The 2-methyl group is a proven "metabolic shield."

  • Select 3-PBA only if rapid knockdown and quick degradation (low residue) are the primary goals, or for cost-sensitive commodity applications where stability is less critical.

  • Process Optimization: Transitioning to Bifenthrin Alcohol allows for a cleaner manufacturing plant. The ability to crystallize the intermediate eliminates the energy-intensive and messy high-vacuum distillation required for 3-PBA.

References
  • Synthesis & Properties: ChemicalBook. (2024). "2-Methyl-3-biphenylmethanol Synthesis and Properties."

  • Metabolic Stability: National Pesticide Information Center. (2011). "Bifenthrin Technical Fact Sheet - Metabolism and Hydrolysis."

  • Comparative Toxicology: World Health Organization (WHO). (2009). "Bifenthrin: Pesticide Residues in Food - Toxicological Evaluations."

  • Structural Activity Relationships: BenchChem. (2025).[2] "Structure-Activity Relationships of Pyrethroid Alcohol Moieties."

  • General Pyrethroid Chemistry: Sigma-Aldrich. (2024). "3-Phenoxybenzyl alcohol Product Specification and Properties."

Sources

Validation

A Comparative Guide to Assay Verification for Novel Biphenyl Analogs: A Case Study of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

This guide provides a comprehensive comparison of assay verification protocols applicable to the novel biphenyl derivative, 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol. In the absence of established compendial method...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of assay verification protocols applicable to the novel biphenyl derivative, 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol. In the absence of established compendial methods for this specific molecule, this document serves as a practical framework for researchers, scientists, and drug development professionals. We will navigate the process of method selection, development, and validation, grounding our approach in the internationally harmonized standards of the ICH Q2(R2) guidelines.[1][2] The objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, ensuring that any selected assay is robust, reliable, and fit for its intended purpose.

The core of any drug development program relies on the integrity of its analytical data. An assay, in this context, is the quantitative measurement of the major active component in a drug substance.[3] Therefore, its verification is a mandatory process to demonstrate that the analytical procedure is suitable for its intended use.[1][2] This guide will compare three orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: The Foundational Prerequisite: Reference Standard Characterization

Before an assay can be verified, a well-characterized Reference Standard (RS) of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol is essential. The RS serves as the benchmark against which all samples are measured. Its purity and identity must be unequivocally established.

Workflow for Reference Standard Qualification

cluster_0 Reference Standard Qualification Start Synthesized Material Struct_Elucid Structural Elucidation (NMR, MS, IR) Start->Struct_Elucid Confirm Identity Purity_Assess Purity Assessment (HPLC, GC, DSC) Struct_Elucid->Purity_Assess Identity Confirmed Water_Content Water Content (Karl Fischer) Purity_Assess->Water_Content Purity >99.5% Residual_Solv Residual Solvents (Headspace GC) Water_Content->Residual_Solv Final_Cert Certified Reference Standard Residual_Solv->Final_Cert Characterization Complete

Caption: Workflow for qualifying a reference standard.

  • Structural Elucidaion :

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) : Confirms the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The spectra should be consistent with the proposed structure of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol.[4]

    • Mass Spectrometry (MS) : Determines the molecular weight and provides fragmentation patterns that offer further structural confirmation.[5]

  • Purity Assessment :

    • Chromatographic Purity (HPLC/GC) : An area normalization method using a high-resolution column should be employed to detect and quantify any impurities. Purity is typically targeted to be ≥99.5%.

    • Thermal Analysis (DSC) : Differential Scanning Calorimetry can also be used to estimate purity based on the melting point depression.

Part 2: Comparative Analysis of Core Assay Methodologies

The selection of an assay methodology is driven by the physicochemical properties of the analyte, the intended purpose of the assay (e.g., release testing, stability monitoring), and the required performance characteristics.

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle & Rationale RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and suitability for non-volatile and thermally labile compounds like the target molecule. The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18 or Biphenyl) and a polar mobile phase.[6] A biphenyl stationary phase is particularly well-suited for this molecule, as it offers enhanced pi-pi interactions with the aromatic rings of the analyte, leading to unique selectivity and potentially better resolution from related impurities compared to standard C18 phases.[6][7]

Experimental Protocol: RP-HPLC-UV

  • Instrument : HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column : Biphenyl phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Standard Preparation : Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation : Prepare the sample in the same manner and at the same nominal concentration as the standard.

Assay Verification Protocol The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[1] The core validation parameters as per ICH Q2(R2) are outlined below.[8][9]

cluster_1 HPLC Assay Validation Workflow Specificity Specificity & Selectivity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness (Flow, Temp, pH) LOQ->Robustness SystemSuit System Suitability Defined Robustness->SystemSuit

Caption: Sequential workflow for HPLC assay validation.

  • Specificity : The ability to assess the analyte in the presence of components that may be present, such as impurities or degradants.[9] This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure that degradation product peaks do not co-elute with the main analyte peak.

  • Linearity : A minimum of five concentrations across the proposed range (e.g., 80-120% of the nominal concentration) are analyzed. The correlation coefficient (R²) should be ≥0.999.

  • Accuracy : Determined by analyzing samples of known concentration (e.g., spiked placebo) across the linear range. Results are expressed as percent recovery, with a typical acceptance criterion of 98.0% to 102.0%.[8]

  • Precision :

    • Repeatability: A minimum of six measurements at 100% of the test concentration.[3] The relative standard deviation (%RSD) should be ≤1.0%.

    • Intermediate Precision: The assay is repeated by different analysts on different days or with different equipment. The %RSD should be ≤2.0%.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for related substance methods but is good practice to establish for the assay as well.

  • Robustness : Small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2) are made to assess the method's reliability during normal use.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is suitable for analytes that are volatile and thermally stable. While the target molecule has a hydroxyl group that may reduce volatility, it can often be analyzed directly or after derivatization. Derivatization, for example with BSTFA, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[11] The primary advantage of GC-MS is its high specificity from the mass spectrum, which provides a fingerprint of the molecule, making it excellent for identity confirmation and purity analysis.[10]

Experimental Protocol: GC-MS (with Derivatization)

  • Instrument : GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column : DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 280 °C.

  • Oven Program : Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line : 290 °C.

  • Ion Source : 230 °C.

  • Mode : Electron Ionization (EI) at 70 eV. Scan range 40-550 amu.

  • Sample Preparation :

    • Accurately weigh ~1 mg of sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Inject 1 µL into the GC-MS.

Assay Verification Protocol The verification approach is similar to HPLC but tailored for GC-MS.

  • Specificity : Unmatched. The mass spectrum provides high confidence in peak identity. Specificity is demonstrated by extracting ions unique to the analyte and showing no interference from the matrix or degradants at the retention time of the analyte.

  • Linearity : A calibration curve is constructed using an internal standard. The response ratio (analyte area / internal standard area) is plotted against concentration.

  • Accuracy & Precision : Assessed similarly to HPLC, using samples of known concentration.

  • LOQ/LOD : Typically lower than HPLC-UV due to the sensitivity and low noise of selected ion monitoring (SIM) mode.

Methodology 3: Quantitative NMR (qNMR)

Principle & Rationale qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei (protons) giving rise to that signal. Unlike chromatographic techniques, it does not require an identical reference standard of the analyte for calibration. Instead, it uses a certified internal standard of a different, unrelated compound. This makes qNMR a powerful tool for accurately certifying the purity of a reference standard or for a direct assay without a specific standard.

Experimental Protocol: ¹H-qNMR

  • Instrument : NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS) : Certified reference material with known purity, e.g., Maleic Anhydride or Dimethyl Sulfone. The IS should have a simple spectrum with at least one peak in a clean region of the analyte's spectrum.

  • Solvent : Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation :

    • Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.

    • Dissolve in a precise volume of deuterated solvent.

    • Transfer to an NMR tube.

  • Acquisition : Acquire the ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay, calibrated 90° pulse).

  • Calculation : The purity/assay value is calculated using the following formula: Assay (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Assay Verification Protocol

  • Specificity : Achieved by selecting non-overlapping, characteristic signals for both the analyte and the internal standard.

  • Linearity & Accuracy : Often demonstrated by analyzing mixtures of analyte and standard at different mass ratios.

  • Precision : Determined by preparing and analyzing multiple independent samples. %RSD should be very low, often <0.5%.

Part 3: Data Synthesis and Method Comparison

The choice of method depends on the specific requirements of the analysis.

Table 1: Quantitative Performance Comparison

ParameterRP-HPLC-UVGC-MSqNMR
Specificity Good (requires peak purity analysis)Excellent (Mass Spectrum)Excellent (Chemical Shift)
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.0% (Repeatability)< 2.0% (Repeatability)< 0.5% (Repeatability)
Typical LOQ ~0.05% of nominal concentration< 0.01% (in SIM mode)~0.1% of sample mass

Table 2: Qualitative and Practical Comparison

FeatureRP-HPLC-UVGC-MSqNMR
Routine QC Suitability ExcellentGoodFair (lower throughput)
Reference Standard Cert. No (Secondary Method)No (Secondary Method)Excellent (Primary Method)
Sample Throughput HighMediumLow
Instrument Cost MediumHighVery High
Required Expertise MediumHighHigh
Destructive YesYesNo

Conclusion and Recommendations

For the comprehensive assay verification of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol, a multi-faceted approach is recommended.

  • For routine quality control (QC), release, and stability testing , RP-HPLC-UV is the method of choice. It offers the best balance of performance, throughput, and cost-effectiveness. Its validation should be performed rigorously according to ICH guidelines to ensure data reliability.[3][8]

  • For initial reference standard characterization and as an orthogonal method for impurity identification , GC-MS is invaluable. Its high specificity provides confidence in peak identity that is complementary to HPLC.

  • For the absolute purity assignment of the primary reference standard , qNMR is the gold standard. It provides a direct and highly accurate purity value without the need for a specific reference standard of the analyte itself, thereby anchoring the entire analytical testing cascade on a solid foundation.

Ultimately, the development and validation of an analytical procedure is a continuous process that evolves throughout the product lifecycle.[9] By understanding the principles, strengths, and limitations of each technique, scientists can design and implement a verification strategy that is scientifically sound, compliant, and perfectly suited to the analytical challenge at hand.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Supporting Information. 1H NMR and 13C NMR data for related biphenyl compounds. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • University of Illinois. Quality Control using NMR. [Link]

  • NIOSH. METHANOL: METHOD 2000. [Link]

  • Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes. [Link]

  • Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). [Link]

  • PubChem. alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol. [Link]

  • NIST. [1,1'-Biphenyl]-4-methanol. [Link]

  • MDPI. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]

  • Al-Salman, H. N. K. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. [Link]

  • ORBi. Uncertainty management for in silico screening of reversed-phase liquid chromatography methods for small compounds. [Link]

  • Chromtech. Chromatography Products - Biphenyl Columns. [Link]

  • The Journal of Phytopharmacology. GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. [Link]

  • EPA. (4'-Chloro[1,1'-biphenyl]-4-yl)methanol Properties. [Link]

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]

  • SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. [Link]

  • Advanced Materials Technology. BIPHENYL - HPLC Columns. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Executive Summary & Chemical Identification 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (also identified structurally as (4-Biphenylyl)(2-chlorophenyl)methanol ) is a halogenated aromatic alcohol.[1] It is frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol (also identified structurally as (4-Biphenylyl)(2-chlorophenyl)methanol ) is a halogenated aromatic alcohol.[1] It is frequently encountered as a key intermediate in the synthesis of imidazole antifungals (e.g., Bifonazole).[1]

Due to the biphenyl core and chlorine substituent , this compound presents specific environmental persistence risks (PBT potential) and aquatic toxicity. It must never be treated as general organic waste.

Chemical Profile & Hazard Classification
PropertyDescription
Chemical Class Halogenated Diaryl Methanol
Physical State Solid (White to off-white powder)
Solubility Insoluble in water; Soluble in DCM, Methanol, DMSO
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Chronic Toxicity (H411/H410)
Incompatibilities Strong Oxidizers (e.g., Nitric Acid, Peroxides), Acid Chlorides
RCRA Status Non-listed (unless formulation); Treat as D001 (if flammable solvent present) or Hazardous Waste (Toxic)

Pre-Disposal Stabilization & Segregation

Before disposal, the waste stream must be characterized.[1] This compound is strictly regulated due to the generation of hydrochloric acid (HCl) and potential dioxins during improper combustion.

Core Directive: The "Halogen Rule"
  • Rule: Any waste stream containing >1% of this compound must be segregated into Halogenated Waste .

  • Why: Incineration of chlorinated aromatics requires facilities equipped with wet scrubbers to neutralize acidic flue gases. Mixing this with non-halogenated waste (e.g., Acetone/Methanol) can result in regulatory fines and damage to standard incinerators.[1]

Segregation Protocol
  • Solid Waste: Collect pure powder, contaminated gloves, and weighing boats in a Wide-Mouth Polyethylene (HDPE) Drum .[1]

  • Liquid Waste (Mother Liquor): If the compound is dissolved in solvents (e.g., DCM, Chloroform), collect in Halogenated Solvent Carboys (Red can/tag).[1]

  • Quenching (Reaction Mixtures): If the compound is in a reaction mixture with active reagents (e.g., Thionyl Chloride), quench carefully with saturated Sodium Bicarbonate (

    
    ) before bottling.[1] Check pH to ensure neutrality (pH 6–8).
    

Disposal Workflow (Decision Logic)

The following decision tree outlines the operational flow for disposing of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol.

DisposalWorkflow Start Waste Generation: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution BinA BIN A: Solid Hazardous (Halogenated Organic Solid) Solid->BinA SolventCheck Is the Solvent Halogenated? Liquid->SolventCheck BinB BIN B: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->BinB Yes (e.g., DCM) BinC BIN C: Halogenated Solvents (Trace Halogen in Non-Hal Solvent) SolventCheck->BinC No (e.g., Methanol) Label Labeling: 'Contains Halogenated Aromatics' 'Toxic to Aquatic Life' BinA->Label BinB->Label BinC->Label Ship Ship to RCRA Permitted Incinerator (High Temp) Label->Ship

Figure 1: Decision matrix for segregating halogenated aromatic waste streams.

Regulatory Compliance & Labeling

Failure to properly label halogenated aromatics is a primary cause of EPA citations.

Labeling Requirements (RCRA/EPA)

Every container must carry a hazardous waste label with the following specific data:

  • Full Chemical Name: Do not use abbreviations or trade names. Write: "Waste 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol".

  • Hazard Checkboxes: Check Toxic and Irritant .

  • Constituents: List the solvent percentages if in solution (e.g., 95% Dichloromethane, 5% Solids).

EPA Waste Codes[1][2][3][4]
  • F002: If spent halogenated solvents (Methylene Chloride, Chlorobenzene) are used.[1][2][3]

  • D001: If the solvent carrier is ignitable (Flash point < 60°C).

  • Note: While the pure solid is not a "Listed" waste (U or P list), it must be characterized by the generator.[1] Due to the halogen content, it is best practice to manage it as Non-RCRA Regulated Hazardous Waste (Liquid/Solid) - Halogenated .[1]

Emergency Procedures (Spill Response)

Immediate Action Plan
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Double Nitrile Gloves (0.11 mm minimum) and Safety Goggles. If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquids: Use Universal Absorbent Pads or Vermiculite. Do not use combustible materials like sawdust if oxidizers are present.

  • Decontamination: Clean the surface with a soap/water solution. Collect all cleaning materials into the Solid Hazardous Waste bin.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54175377, alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Codes (F-List and D-List). Retrieved from [Link]

  • Vanderbilt University Medical Center (2025). Laboratory Guide for Managing Chemical Waste: Halogenated Solvent Segregation. Retrieved from [Link]

Sources

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